Ferrous lactate
Description
The exact mass of the compound Iron(II) lactate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. practically insoluble in ethanol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: COLOUR_RETENTION_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxypropanoate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCQDROTDCQOR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018671 | |
| Record name | Ferrous Lactate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ferrous lactate | |
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Solubility |
Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FERROUS LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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CAS No. |
85993-25-5, 92542-68-2, 5905-52-2 | |
| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |
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| Record name | Ferrous lactate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ferrous lactate [NF] | |
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| Record name | (S)-Bis(lactato-O1,O2)iron | |
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| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |
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| Record name | Ferrous Lactate | |
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| Record name | Iron dilactate | |
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| Record name | (S)-bis(lactato-O1,O2)iron | |
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| Record name | FERROUS LACTATE | |
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| Record name | FERROUS LACTATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate, the iron(II) salt of lactic acid, is a key compound in the pharmaceutical and nutraceutical industries, primarily utilized for iron supplementation and fortification.[1] Its prominence stems from a favorable balance of high bioavailability and comparatively mild gastrointestinal side effects when compared to other iron salts like ferrous sulfate. As an organic iron supplement, it provides a soluble and readily absorbable form of ferrous iron, the oxidation state essential for biological uptake.[2]
This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound. Understanding these characteristics is paramount for formulation scientists, analytical chemists, and researchers in drug development, as they directly influence the compound's stability, dissolution, bioavailability, and ultimately, the safety and efficacy of the final product. This document will delve into the chemical and physical attributes, solubility, stability profile under various stress conditions, spectroscopic and crystallographic features, and analytical methodologies pertinent to the quality control of this compound.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient is the bedrock of successful formulation development.
Chemical Structure and Formula
This compound is a coordination complex consisting of a central ferrous iron (Fe²⁺) ion chelated by two lactate anions.[3] It exists in both anhydrous and hydrated forms, with the dihydrate and trihydrate being the most common.[4] The lactate ligand, being a product of natural metabolic pathways, contributes to the compound's favorable tolerability profile.[2]
Molecular Formula: C₆H₁₀FeO₆ (anhydrous)[3]
Molecular Weight and Elemental Composition
The molecular weight of this compound varies depending on its state of hydration. The elemental iron content is a critical parameter for dosage calculations in iron deficiency therapies.
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous | C₆H₁₀FeO₆ | 233.99 |
| Dihydrate | C₆H₁₀FeO₆·2H₂O | 270.02 |
| Trihydrate | C₆H₁₀FeO₆·3H₂O | 288.03 |
Physical Appearance and Organoleptic Properties
This compound is typically a greenish-white to pale yellow crystalline powder or granules. It has a slight, characteristic odor and a mildly sweet, metallic taste.[1] These properties are important considerations in the formulation of palatable oral dosage forms, particularly for pediatric and geriatric populations.
Polymorphism and Hydration States
As mentioned, this compound commonly exists as a dihydrate or trihydrate.[4] The state of hydration can impact the material's stability, solubility, and handling properties. It is crucial to characterize and control the hydration state during manufacturing and storage to ensure consistent product performance.
Summary Table of Core Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Greenish-white to pale yellow crystalline powder | |
| Odor | Slight, characteristic | [1] |
| Taste | Mildly sweet, metallic | [1] |
| pH (1 in 50 solution) | 5.0 - 6.0 | [4] |
| Melting Point | Decomposes | [1] |
Solubility and Dissolution Behavior
The solubility and dissolution rate of this compound are pivotal to its bioavailability. As iron is primarily absorbed in the upper gastrointestinal tract, rapid dissolution in the acidic environment of the stomach is desirable.
Solubility Profile in Various Solvents
This compound is soluble in water and practically insoluble in ethanol.[4] Its solubility in water is temperature-dependent. For the trihydrate, the solubility is approximately 2.1 g/100 mL at 10°C and increases to 8.5 g/100 mL at 100°C.[3] It is also soluble in alkali citrate solutions.[3]
Effect of pH on Solubility
The solubility of this compound is influenced by pH. In acidic conditions, the ferrous iron remains in its soluble Fe²⁺ state. As the pH increases, the potential for oxidation to the less soluble ferric (Fe³⁺) form and subsequent precipitation as ferric hydroxide increases.
Dissolution Rate and its Significance for Bioavailability
The rate at which this compound dissolves is a critical factor for its absorption. A faster dissolution rate in the gastrointestinal fluid leads to a higher concentration of ferrous ions available for uptake by the intestinal mucosa. The lactate counter-ion, being an organic acid, may contribute to maintaining a slightly acidic microenvironment, which can aid in keeping the iron in its more soluble ferrous state.
Experimental Protocol: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).
Materials:
-
This compound powder
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Purified water
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Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometer or other suitable analytical instrument for iron quantification
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Place the container in a thermostatically controlled shaker bath set at the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge to remove any undissolved solids.
-
Accurately dilute the clear supernatant to a concentration suitable for the chosen analytical method.
-
Quantify the concentration of iron in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry with a complexing agent).
-
Calculate the solubility of this compound in g/100 mL.
Stability Profile
The stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the formation of undesirable byproducts. The primary degradation pathway is the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.
Chemical Stability
This compound is susceptible to oxidation in the presence of atmospheric oxygen, a process that is accelerated by moisture and light.[6] This oxidation results in the formation of ferric lactate, which can impart a yellowish-brown discoloration to the product and may be less bioavailable.
The stability of this compound is pH-dependent. In acidic environments (pH below 4.5), the ferrous form is more stable and less prone to oxidation. As the pH increases, the rate of oxidation to the ferric state increases.
Physical Stability
This compound is known to be hygroscopic, meaning it can absorb moisture from the air. This is a critical consideration for handling, packaging, and storage. Moisture uptake can lead to physical changes such as caking and deliquescence, and can also accelerate chemical degradation through oxidation.
Exposure to light can promote the oxidation of this compound.[6] Therefore, it is recommended to protect the compound from light during storage and processing. Photostability testing, as per ICH Q1B guidelines, is essential to determine the need for light-protective packaging.
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for characterizing the thermal stability of this compound. TGA can be used to determine the water content (from the dehydration of hydrated forms) and the decomposition temperature. DSC can reveal information about melting, crystallization, and other phase transitions. For instance, TGA of iron(II) oxalate dihydrate shows a distinct weight loss corresponding to dehydration, followed by decomposition at higher temperatures.[7] A similar pattern would be expected for this compound hydrates.
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) in an oven.
-
Photodegradation: Expose solid or dissolved this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Storage and Handling Recommendations
Given its sensitivity to moisture, light, and oxygen, this compound should be stored in well-closed containers, protected from light, in a cool, dry place.[6] Inert gas blanketing during storage and handling can also be considered to minimize oxidation.
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic techniques are indispensable for the structural elucidation and quality control of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the lactate moiety and the coordination of the carboxylate and hydroxyl groups to the iron atom. Key expected absorptions include:
-
A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group and any water of hydration.
-
C-H stretching vibrations from the methyl and methine groups around 2980-2900 cm⁻¹.
-
A strong asymmetric stretching vibration of the carboxylate group (COO⁻) typically in the range of 1610-1550 cm⁻¹.
-
A symmetric stretching vibration of the carboxylate group around 1400 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
The disappearance or significant shift of certain peaks compared to free lactic acid, particularly in the carboxylate region, confirms the formation of the iron salt.
Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of solid this compound.
Materials:
-
This compound powder
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure:
-
Thoroughly dry the KBr to remove any adsorbed water.
-
Mix a small amount of this compound (approx. 1-2 mg) with about 200 mg of KBr in a mortar.
-
Grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹), co-adding multiple scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
Aqueous solutions of ferrous (Fe²⁺) salts are typically pale green. The UV-Vis spectrum of this compound is expected to show weak absorption bands in the visible and near-infrared regions due to d-d electronic transitions of the high-spin d⁶ Fe²⁺ ion in an octahedral or distorted octahedral coordination environment. More intense charge-transfer bands may be observed in the UV region. It's important to note that upon oxidation to ferric (Fe³⁺) iron, the solution turns yellow-brown, and the UV-Vis spectrum changes significantly, with the appearance of more intense charge-transfer bands. A spectrophotometric method for the determination of lactate involves its reaction with ferric chloride to form a colored complex with an absorption maximum around 390 nm.[8]
Objective: To quantify the iron content in a this compound sample using UV-Vis spectrophotometry.
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)
-
1,10-phenanthroline solution (complexing agent)
-
Sodium acetate buffer solution (to control pH)
-
Purified water
-
UV-Vis spectrophotometer
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of purified water.
-
To an aliquot of the sample solution, add hydroxylamine hydrochloride solution to ensure all iron is in the ferrous state.
-
Add the 1,10-phenanthroline solution, which will form a stable, intensely colored orange-red complex with the ferrous ions.
-
Add the sodium acetate buffer to adjust the pH to the optimal range for complex formation (typically pH 3-9).
-
Dilute the solution to a known final volume with purified water.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) of the iron(II)-phenanthroline complex (around 510 nm) against a reagent blank.
-
Determine the concentration of iron from a calibration curve prepared using standard iron solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the high-spin Fe²⁺ ion, obtaining high-resolution NMR spectra of this compound can be challenging, as it can lead to significant line broadening. However, for the lactate moiety, the following signals would be expected:
-
¹H NMR: A doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH). The chemical shifts would be influenced by the paramagnetic iron center. For the lactate anion itself, the methyl protons typically appear around 1.33 ppm (doublet) and the methine proton around 4.11 ppm (quartet).[9]
-
¹³C NMR: Resonances for the methyl carbon, the methine carbon, and the carboxylate carbon. For the lactate anion, these are typically observed around 22.9 ppm (CH₃), 71.4 ppm (CH), and 185.3 ppm (COO⁻).[10] The presence of the paramagnetic Fe²⁺ would cause significant shifts and broadening of these signals.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for characterizing the solid-state properties of this compound. Powder XRD (pXRD) can be used to:
-
Confirm the crystalline nature of the material.
-
Identify the specific polymorphic form and hydration state.
-
Detect the presence of any crystalline impurities.
-
Monitor solid-state stability and phase transformations.
Each crystalline form of this compound will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific structure.
Objective: To obtain the powder X-ray diffraction pattern of a this compound sample.
Materials:
-
This compound powder
-
Sample holder
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)
Procedure:
-
Carefully pack the this compound powder into the sample holder, ensuring a flat and smooth surface.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the 2θ scan range, step size, and scan speed.
-
Run the XRD scan to collect the diffraction data.
-
Process the data to generate a diffractogram (intensity vs. 2θ).
-
Analyze the diffractogram by comparing the peak positions and intensities to reference patterns for known phases of this compound.
Analytical Methods for Quality Control
A robust set of analytical methods is essential for ensuring the quality, purity, and potency of this compound.
Identification Tests
Simple qualitative tests can be used for the identification of this compound. These typically include tests for the presence of both ferrous ions and lactate.[4]
Assay and Purity Determination
Objective: To determine the purity of a this compound sample by redox titration.
Principle: In an acidic medium, ferrous ions (Fe²⁺) are quantitatively oxidized to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄), which is a strong oxidizing agent. The endpoint of the titration is indicated by the persistence of the pink color of the excess permanganate ion.
Materials:
-
This compound sample
-
Standardized 0.1 N potassium permanganate solution
-
Formic acid (85% v/v)
-
Purified water
-
Burette, conical flask, and other standard laboratory glassware
Procedure:
-
Accurately weigh a quantity of the dried this compound sample.
-
Dissolve the sample in a mixture of purified water and formic acid in a conical flask.
-
Titrate the solution with a standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.
-
Record the volume of potassium permanganate solution used.
-
Calculate the percentage purity of this compound based on the stoichiometry of the reaction. Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[4]
Limit Tests for Impurities
Limit tests are performed to ensure that the levels of impurities are below acceptable limits. For this compound, common impurities include ferric iron and heavy metals. The limit for ferric iron can be determined by iodometric titration.[4]
Conclusion: Implications for Drug Development and Formulation
The physicochemical properties of this compound are intricately linked to its performance as a pharmaceutical ingredient. Its solubility and dissolution characteristics are key determinants of its bioavailability. The stability of this compound, particularly its susceptibility to oxidation, necessitates careful consideration of formulation strategies, manufacturing processes, and packaging to ensure product quality and shelf-life. The spectroscopic and crystallographic properties provide the basis for robust analytical methods for quality control. A thorough understanding and control of these physicochemical attributes are therefore essential for the successful development of safe, effective, and stable pharmaceutical and nutraceutical products containing this compound.
References
A comprehensive list of references will be provided here, including the titles, sources, and URLs for all cited materials.
Sources
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 3. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]
- 6. This compound Supplier - Bulk Ingredients Supplier & Manufacturer - Lifeworth [naturallifeworth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. bmse000269 (R)-Lactate at BMRB [bmrb.io]
Introduction: The Significance of Ferrous Lactate in Modern Applications
An In-Depth Technical Guide to the Synthesis and Characterization of Ferrous Lactate
This compound (C₆H₁₀FeO₆), the iron(II) salt of lactic acid, is an organometallic compound of significant interest in the pharmaceutical and food science industries.[1] Typically appearing as a greenish-white crystalline powder, it exists in both anhydrous and hydrated forms, with the dihydrate and trihydrate being the most common.[1][2] Its primary value lies in its high bioavailability as an iron supplement, making it a preferred choice for treating iron-deficiency anemia and for fortifying foods such as infant formulas, cereals, and beverages.[1][3]
Unlike other iron salts, this compound is noted for being gentler on the gastrointestinal system and having a milder taste, which enhances patient and consumer compliance.[4] The "ferrous" designation indicates that iron is in its +2 oxidation state (Fe²⁺), which is more soluble and readily absorbed by the body compared to the ferric (Fe³⁺) state.[3] However, this Fe²⁺ state is also susceptible to oxidation to Fe³⁺, presenting a central challenge in both the synthesis and storage of the compound. This guide provides a comprehensive overview of the synthesis methodologies and the critical characterization techniques required to ensure the production of high-purity, stable, and effective this compound for researchers, scientists, and drug development professionals.
Part 1: Synthesis of this compound – A Tale of Controlled Reaction
The synthesis of this compound is fundamentally an acid-base reaction, but one that requires careful control of conditions to prevent the oxidation of the ferrous ion. The choice of starting materials and reaction environment is paramount to achieving a high-purity final product.
Primary Synthesis Routes
Two principal methods are commonly employed for the synthesis of this compound. The selection between these routes often depends on the availability of starting materials, desired purity, and scalability.
Route A: Direct Neutralization of Lactic Acid with a Ferrous Salt
This is the most straightforward approach, involving the reaction of lactic acid with a ferrous base like ferrous carbonate or ferrous hydroxide.
Chemical Principle: This method is a classic acid-base neutralization. The lactate anion from lactic acid displaces the carbonate or hydroxide anion to form the this compound salt, with byproducts being water and, in the case of ferrous carbonate, carbon dioxide gas.
-
Reaction with Ferrous Carbonate: FeCO₃ + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + H₂O + CO₂
-
Reaction with Ferrous Hydroxide: Fe(OH)₂ + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + 2H₂O
Causality Behind Experimental Choices:
-
Inert Atmosphere: The critical vulnerability of the Fe²⁺ ion to oxidation necessitates that the reaction be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Introducing an inert gas displaces oxygen, thereby preventing the formation of ferric (Fe³⁺) impurities, which would compromise the product's bioavailability and color. Some methods even use carbon dioxide or hydrogen as a protective gas.[5]
-
Temperature Control: The reaction is typically performed at elevated temperatures (e.g., 50-80°C) to increase the reaction rate and the solubility of the reactants.[1] However, excessive temperatures must be avoided to prevent degradation of lactic acid.
Experimental Protocol: Synthesis via Ferrous Carbonate
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add a stoichiometric amount of ferrous carbonate.
-
Inerting the System: Purge the flask with an inert gas (e.g., nitrogen) for 15-20 minutes to remove atmospheric oxygen.
-
Reaction: Slowly add an aqueous solution of lactic acid to the flask while maintaining a continuous, gentle flow of the inert gas. The reaction will be evidenced by the evolution of CO₂ gas.
-
Heating: Heat the reaction mixture to 60-70°C and maintain stirring for 2-3 hours to ensure the reaction goes to completion.
-
Crystallization: After the reaction is complete, concentrate the solution by evaporation (under reduced pressure to maintain a low temperature) and then cool it slowly to induce crystallization of this compound.
-
Isolation: Collect the greenish-white crystals by filtration.
-
Washing: Wash the crystals with deoxygenated water to remove any unreacted starting materials, followed by a wash with a solvent like ethanol to facilitate drying.[6]
-
Drying: Dry the final product under vacuum at a temperature not exceeding 70°C.[5]
Route B: Double Displacement Reaction
This method involves the reaction of a soluble ferrous salt, typically ferrous sulfate, with a soluble lactate salt, such as calcium lactate or sodium lactate.
Chemical Principle: This is a precipitation reaction driven by the formation of a less soluble salt. This compound is less soluble under the reaction conditions than the byproduct (e.g., calcium sulfate or sodium sulfate), causing it to precipitate out of the solution.
-
Reaction with Calcium Lactate: FeSO₄ + Ca(C₃H₅O₃)₂ → Fe(C₃H₅O₃)₂↓ + CaSO₄
-
Reaction with Sodium Lactate: FeSO₄ + 2NaC₃H₅O₃ → Fe(C₃H₅O₃)₂↓ + Na₂SO₄
Causality Behind Experimental Choices:
-
Reactant Purity: The purity of the final product is directly dependent on the purity of the starting materials. Food or pharmaceutical-grade reactants are often used.
-
Washing Efficiency: The success of this method hinges on the thorough removal of the sulfate byproduct. The presence of residual sulfates is a common impurity that must be tested for in the final product.[2] The crystals are washed until a test of the wash water shows a complete absence of sulfate ions.[5]
Experimental Protocol: Synthesis via Ferrous Sulfate and Sodium Lactate
-
Solution Preparation: Prepare separate aqueous solutions of ferrous sulfate heptahydrate (40-50 wt%) and sodium lactate (58-61 wt%).[5] Deoxygenate both solutions by bubbling nitrogen gas through them.
-
Reaction: In a reaction vessel under a nitrogen atmosphere, slowly add the ferrous sulfate solution to the stirred sodium lactate solution. The reaction is typically carried out at a controlled temperature of 35-45°C for 1.5-2.5 hours.[5]
-
Precipitation: this compound will precipitate out of the solution as fine, greenish-white crystals.
-
Isolation and Washing: Filter the crystals and wash them thoroughly with deoxygenated water at 20-30°C until the washings are free of sulfate ions (tested by adding BaCl₂ solution, which would form a white precipitate of BaSO₄ if sulfates are present).[5]
-
Drying: Dry the purified crystals under vacuum at a temperature below 70°C to prevent thermal degradation and oxidation.[5]
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of this compound via direct neutralization.
Part 2: A Multi-faceted Approach to Characterization
Comprehensive characterization is essential to confirm the identity, purity, structure, and stability of the synthesized this compound. No single technique is sufficient; a combination of spectroscopic, thermal, and chemical methods provides a complete profile of the material.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample's molecules, causing vibrations in their chemical bonds. Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique spectrum that acts as a molecular "fingerprint."
Application for this compound: FTIR is used to confirm the formation of the lactate salt by identifying its key functional groups. The spectrum of lactic acid will show a strong absorption for the carboxylic acid C=O group and a broad O-H stretch.[7] In this compound, the deprotonation of the carboxylic acid and coordination with the Fe²⁺ ion causes a shift in these characteristic peaks, providing clear evidence of salt formation.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Mix a small amount of the dried this compound sample (1-2 mg) with ~200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet. The use of KBr is common, but it is hygroscopic, which can introduce a broad water band around 3500 cm⁻¹.[8]
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Scan the sample, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum should be analyzed for characteristic peaks corresponding to the lactate molecule, such as the carboxylate (COO⁻) stretches and C-H and O-H vibrations.
Thermal Analysis: TGA and DSC
Principle: Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to quantify mass loss events like dehydration or decomposition.[9]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program. It detects thermal events like melting, crystallization, and decomposition, providing information on their temperatures and enthalpies.[10]
Application for this compound: These methods are crucial for determining the hydration state and thermal stability of this compound.
-
TGA: A TGA curve of this compound dihydrate or trihydrate will show a distinct weight loss step corresponding to the loss of water molecules.[11] This allows for the precise determination of the number of water molecules of hydration. Subsequent weight loss at higher temperatures indicates the decomposition of the anhydrous salt.
-
DSC: The DSC curve will show an endothermic peak corresponding to the energy absorbed during dehydration, followed by exothermic peaks at higher temperatures associated with the decomposition of the organic lactate moiety.[12][13]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.
-
Instrumentation Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation during the analysis).
-
Analysis: Analyze the resulting TGA curve for percentage weight loss at different temperature ranges and the DSC curve for endothermic and exothermic peaks.
Structural Analysis: X-Ray Diffraction (XRD)
Principle: XRD is a non-destructive technique that provides information about the crystalline structure of a material. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern, according to Bragg's Law (nλ = 2d sinθ).[14] The resulting diffraction pattern is unique to a specific crystalline phase.
Application for this compound: XRD is the definitive method for confirming the crystalline nature and phase identity of the synthesized product.[12] It can:
-
Confirm that the synthesized material is indeed this compound by matching its diffraction pattern to a reference pattern from a database (e.g., ICDD).[12]
-
Identify the specific hydrated form (dihydrate vs. trihydrate), as each will have a unique crystal structure and thus a different XRD pattern.
-
Assess the phase purity of the sample by detecting the presence of crystalline impurities (e.g., unreacted starting materials or byproducts).
Experimental Protocol: Powder XRD Analysis
-
Sample Preparation: Finely grind the dried this compound sample into a homogeneous powder using a mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
Data Acquisition: Place the sample holder in the X-ray diffractometer. Set the instrument to scan over a specific range of 2θ angles (e.g., 5° to 70°) using a specific X-ray source (commonly Cu Kα radiation).
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) should be analyzed by identifying the positions (2θ values) and relative intensities of the diffraction peaks. These peaks are then compared to a reference database to confirm the material's identity.
Morphological and Elemental Analysis: SEM and EDS
Principle:
-
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology (shape, size, and texture).[15]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) is an analytical technique often integrated with SEM. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental analysis.[15]
Application for this compound:
-
SEM: Provides visual confirmation of the crystalline nature of the product and reveals details about the crystal habit (e.g., needle-like, plate-like). This can be important as morphology can influence properties like flowability and dissolution rate.
-
EDS: Confirms the elemental composition of the sample, verifying the presence of iron (Fe), carbon (C), and oxygen (O) in the correct proportions and ensuring the absence of elemental impurities.
Experimental Protocol: SEM-EDS Analysis
-
Sample Preparation: Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.
-
Coating: If the sample is not sufficiently conductive, it must be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging (SEM): Introduce the stub into the SEM chamber. Obtain images of the particles at various magnifications to observe their morphology.
-
Elemental Analysis (EDS): Select a representative area of the sample (or individual particles) and acquire an EDS spectrum to determine the elemental composition.
Chemical Purity and Assay
Principle: Titrimetric methods are used to quantify the amount of a specific substance. For this compound, key analyses include determining the amount of active ferrous iron and the level of the ferric iron impurity.
Application for this compound:
-
Assay of Ferrous Iron (Fe²⁺): This is typically done via a redox titration with a strong oxidizing agent like potassium permanganate. The permanganate ion (MnO₄⁻) oxidizes Fe²⁺ to Fe³⁺, and the endpoint is indicated by a persistent pink color.[2]
-
Limit Test for Ferric Iron (Fe³⁺): The amount of undesirable Fe³⁺ is determined by an iodometric titration. Fe³⁺ oxidizes iodide ions (I⁻) to iodine (I₂), and the liberated iodine is then titrated with a standard sodium thiosulfate solution.[2]
Experimental Protocol: Titration for Ferric Iron Impurity
-
Sample Preparation: Accurately weigh and dissolve about 5 g of the this compound sample in a mixture of 100 ml of deoxygenated water and 10 ml of hydrochloric acid in a stoppered flask.[2]
-
Reaction: Add 3 g of potassium iodide (KI), shake the flask, and allow it to stand in the dark for 5 minutes. The Fe³⁺ in the sample will oxidize the I⁻ to I₂.[2]
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.[2]
-
Endpoint Detection: As the endpoint is approached (the yellow-brown color of iodine fades), add a few drops of starch indicator solution. A deep blue color will form. Continue the titration until the blue color disappears.[2]
-
Calculation: The amount of Fe³⁺ is calculated based on the volume of sodium thiosulfate solution used. Each ml of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (III).[2]
Characterization Workflow Visualization
Caption: A multi-technique workflow for the comprehensive characterization of this compound.
Part 3: Data Presentation and Interpretation
Quantitative data from the synthesis and characterization should be systematically organized for clear interpretation and comparison.
Table 1: Typical Synthesis Parameters and Expected Outcomes
| Parameter | Route A (Neutralization) | Route B (Displacement) | Rationale |
| Primary Reactants | Lactic Acid, Ferrous Carbonate | Ferrous Sulfate, Sodium Lactate | Choice based on cost, availability, and byproduct handling. |
| Reaction Temp. | 50 - 80°C[1] | 35 - 45°C[5] | To optimize reaction rate while preventing degradation. |
| Atmosphere | Inert (N₂, Ar, CO₂)[1][5] | Inert (N₂)[5] | Crucial to prevent oxidation of Fe²⁺ to Fe³⁺. |
| Reaction Time | 2 - 3 hours | 1.5 - 2.5 hours[5] | To ensure the reaction proceeds to completion. |
| Typical Yield | ~85%[16] | ~92%[5] | Dependent on stoichiometry and recovery efficiency. |
| Key Purification Step | Washing with deoxygenated H₂O | Extensive washing to remove SO₄²⁻ ions[5] | To remove unreacted materials and soluble byproducts. |
Table 2: Key Characterization Data and Quality Specifications for this compound
| Technique | Parameter | Typical Result / Specification | Purpose |
| Appearance | Visual | Greenish-white crystals or powder[2] | Initial quality check. |
| Solubility | In Water | Soluble[2] | Confirms identity and suitability for aqueous formulations. |
| pH (1 in 50 soln) | Potentiometry | 5.0 - 6.0[2] | Quality control parameter. |
| FTIR | Key Peaks | Shifted carboxylate (COO⁻) peaks vs. lactic acid | Confirms salt formation. |
| TGA | Weight Loss | ~12-14% for dihydrate, up to 18% for trihydrate[2][17] | Determines water of hydration. |
| XRD | Diffraction Peaks | Pattern must match reference for this compound | Confirms crystalline identity and phase purity. |
| Assay (Fe²⁺) | Titration | Not less than 96-97% (dried basis)[2][18] | Quantifies the active component. |
| Ferric Iron (Fe³⁺) | Titration | Not more than 0.6%[2] | Controls critical impurity affecting stability and bioavailability. |
| Sulfates | Limit Test | Not more than 0.1%[2] | Controls impurity from Route B synthesis. |
| Lead | AAS/ICP-MS | Not more than 1 mg/kg[2] | Ensures safety for food and pharmaceutical use. |
Conclusion
The successful synthesis of high-purity this compound is a process of meticulous control, aimed squarely at preserving the integrity of the ferrous (Fe²⁺) ion. The choice of synthesis route, whether through direct neutralization or double displacement, must be accompanied by stringent measures—most notably the maintenance of an inert atmosphere—to prevent oxidative degradation.
A robust, multi-technique characterization protocol is not merely advisable but essential for validating the outcome. While techniques like XRD and FTIR confirm the material's fundamental identity and structure, thermal analysis quantifies its hydration state, and crucial wet chemical methods, such as redox titrations, provide the definitive assessment of purity and assay. By integrating these synthesis and characterization strategies, researchers and developers can ensure the production of safe, stable, and bioavailable this compound that meets the rigorous standards of the pharmaceutical and food industries.
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An In-Depth Technical Guide to the In Vitro Mechanism of Ferrous Lactate Absorption
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of the molecular mechanisms governing the intestinal absorption of ferrous lactate, utilizing the Caco-2 cell monolayer as the gold-standard in vitro model. We will dissect the key transport proteins, regulatory networks, and critical experimental methodologies required to accurately quantify and understand ferrous iron uptake and transepithelial flux. This document is designed to bridge foundational knowledge with practical, field-proven protocols, enabling researchers to design, execute, and interpret in vitro iron absorption studies with high scientific rigor.
Foundational Principles: The Enterocyte as the Gatekeeper of Iron Homeostasis
Iron, while essential for myriad biological processes, is potently toxic in its free form. Consequently, the human body lacks a dedicated mechanism for iron excretion, placing immense regulatory pressure on absorption at the duodenal enterocyte.[1] This intestinal epithelial cell acts as a sophisticated gatekeeper, tightly controlling the uptake of dietary iron to meet systemic needs while preventing overload.
Non-heme iron, the category to which this compound belongs, must be in its ferrous (Fe²⁺) state for absorption.[2] The acidic microclimate of the proximal duodenum aids in maintaining this reduced state.[3] The journey of a ferrous ion from the intestinal lumen into circulation is a multi-step process involving apical import, intracellular transit, and basolateral export, each mediated by a specific set of protein machinery.
The Caco-2 Cell Model: Replicating the Intestinal Barrier In Vitro
The human colon adenocarcinoma cell line, Caco-2, has become the cornerstone for in vitro studies of intestinal transport.[1][4] When cultured on semi-permeable microporous supports (e.g., Transwell® inserts), Caco-2 cells undergo spontaneous differentiation over a 21-day period. They form a polarized monolayer characterized by:
-
Distinct Apical and Basolateral Domains: Mimicking the luminal and blood-facing sides of an enterocyte.
-
Well-Defined Tight Junctions: Creating a physical barrier that allows for the measurement of transepithelial electrical resistance (TEER), a key indicator of monolayer integrity.[1]
-
Expression of Key Transport Proteins: Including the essential machinery for iron absorption, such as Divalent Metal Transporter 1 (DMT1) and Ferroportin (FPN).[5]
This self-validating system provides a reproducible and ethically sound alternative to animal and human studies for mechanistic investigations.[6]
The Molecular Machinery of Ferrous Iron Transport
The absorption of the ferrous ion from this compound follows a well-orchestrated pathway, identical to that of other ferrous salts like ferrous sulfate.[6] The lactate moiety itself may play a beneficial role; studies have shown that lactate can function to increase epithelial cell iron import.[7]
3.1 Apical Uptake via Divalent Metal Transporter 1 (DMT1)
The primary transporter responsible for the uptake of ferrous iron from the intestinal lumen into the enterocyte is the Divalent Metal Transporter 1 (DMT1) , also known as Nramp2 or DCT1.[3][8] DMT1 is a proton-coupled symporter located on the apical brush border membrane.[9] Its function is highly specific to the ferrous (Fe²⁺) state; it does not transport ferric (Fe³⁺) iron.[8][10]
3.2 Intracellular Transit and Fate
Once inside the enterocyte, the newly absorbed ferrous ion enters a transient cytosolic pool known as the labile iron pool (LIP) . From here, it has several potential fates:
-
Utilization: Incorporated into iron-dependent enzymes within the cell.
-
Storage: Sequestered within the protein shell of ferritin for safe storage. This is a critical protective mechanism against iron-induced oxidative stress. If systemic iron levels are high, this iron-laden ferritin is shed with the enterocyte at the end of its lifespan.[3]
-
Transport: Chaperoned across the cell to the basolateral membrane for export into the circulation.
3.3 Basolateral Export via Ferroportin (FPN)
The sole known cellular iron exporter is Ferroportin (FPN) , also called IREG1 or MTP1.[3][11] Located on the basolateral membrane, FPN facilitates the efflux of ferrous iron from the enterocyte into the bloodstream.[12] This export is not a passive process; it is coupled with the oxidation of Fe²⁺ back to Fe³⁺ by a copper-dependent ferroxidase called hephaestin .[2][13] This oxidation is crucial for the subsequent binding of the iron to transferrin , the plasma protein responsible for systemic iron transport.
Diagram 1: Molecular Pathway of this compound Absorption
Caption: Core molecular pathway for ferrous iron absorption in a Caco-2 enterocyte model.
The Regulatory Landscape
Iron absorption is meticulously regulated by both intracellular and systemic signals to maintain homeostasis.
-
Cellular Regulation (IRP/IRE System): When cellular iron is low, Iron Regulatory Proteins (IRPs) bind to Iron Responsive Elements (IREs) on the mRNA of iron-related proteins.[14] This binding stabilizes DMT1 mRNA, increasing its translation, while inhibiting the translation of ferritin mRNA. The result is increased iron uptake capacity and reduced storage, maximizing the iron available for transport.[3][14] Conversely, in high-iron conditions, IRPs release from the IREs, leading to DMT1 mRNA degradation and increased ferritin translation, thus decreasing uptake and sequestering excess iron.[7]
-
Systemic Regulation (Hepcidin): The master regulator of systemic iron balance is hepcidin , a peptide hormone produced by the liver.[11] When body iron stores are high, the liver releases hepcidin into the circulation. Hepcidin binds to ferroportin on the basolateral surface of the enterocyte, causing its internalization and degradation.[11][12] This traps absorbed iron inside the enterocyte, preventing its entry into the bloodstream.[12] Low hepcidin levels, occurring during iron deficiency, allow ferroportin to remain on the cell surface, facilitating iron export.
Investigational Methodologies: A Step-by-Step Guide
Accurate in vitro assessment of this compound absorption requires a series of validated protocols.
5.1 Protocol: Caco-2 Cell Culture and Differentiation
This protocol details the process of creating a polarized, differentiated Caco-2 monolayer suitable for transport studies.
-
Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% non-essential amino acids. Maintain in a 37°C, 5% CO₂ incubator.
-
Subculture: Passage cells when they reach ~80% confluency. Use Trypsin-EDTA to detach cells.
-
Seeding on Transwells: Seed Caco-2 cells onto microporous polycarbonate membrane inserts (e.g., 12-well Transwells®, 0.4 µm pore size) at a density of approximately 1 x 10⁵ cells/cm². Add 0.5 mL of cell suspension to the apical (upper) chamber and 1.5 mL of medium to the basolateral (lower) chamber.
-
Differentiation: Culture the cells for 21-25 days post-seeding.[14] Change the medium in both chambers every 2-3 days. The cells will spontaneously differentiate, forming a polarized monolayer.
5.2 Protocol: Monolayer Integrity Assessment (TEER)
This is a critical quality control step performed before and after every transport experiment.
-
Equilibration: Remove culture medium and wash the monolayer by adding pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) to both apical (0.5 mL) and basolateral (1.5 mL) chambers. Equilibrate for 10-15 minutes at 37°C.[14]
-
Measurement: Using an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.[5]
-
Calculation: Record the resistance in Ohms (Ω). Measure the resistance of a blank insert containing only HBSS. Calculate the TEER value using the following formula:
-
TEER (Ω·cm²) = (R_total - R_blank) x A
-
Where R_total is the resistance of the cell monolayer, R_blank is the resistance of the blank insert, and A is the surface area of the membrane in cm².[11]
-
-
Validation: A TEER value ≥ 250 Ω·cm² generally indicates a confluent and intact monolayer suitable for transport studies.[1]
5.3 Protocol: this compound Transport Assay (Apical to Basolateral)
This assay quantifies the movement of iron across the Caco-2 monolayer.
-
Preparation: Check monolayer integrity via TEER. Wash monolayers twice with pre-warmed HBSS.
-
Dosing: Prepare the transport buffer (e.g., HBSS, pH 6.5-7.4).[3] Prepare a dosing solution of this compound (e.g., 10-100 µM) in the transport buffer. For enhancers, co-incubate with ascorbic acid (e.g., at a 20:1 molar ratio to iron).[5]
-
Initiation: Add fresh transport buffer to the basolateral chamber (1.5 mL). Remove the wash buffer from the apical chamber and add the iron dosing solution (0.5 mL).[3]
-
Incubation: Incubate the plate at 37°C on an orbital shaker (approx. 50 rpm) for a defined period (e.g., 2 hours).[3]
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 min), take a sample (e.g., 200 µL) from the basolateral chamber, immediately replacing it with an equal volume of fresh, pre-warmed transport buffer to maintain sink conditions.[3] Take a sample from the apical chamber at the beginning and end of the experiment.
-
Termination: At the end of the incubation, remove solutions from both chambers. Wash the monolayer three times with ice-cold, iron-free buffer.
-
Cell Lysis: Add a lysis buffer (e.g., 50 mM NaOH or a specialized CelLytic™ buffer) to the apical side to lyse the cells for analysis of intracellular iron content.
-
Quantification: Analyze the iron content in the basolateral samples and the cell lysate using a validated method like the Ferrozine assay or atomic absorption spectrometry.
Diagram 2: Experimental Workflow for In Vitro Iron Transport Assay
Caption: A step-by-step workflow for conducting a this compound transport assay.
5.4 Protocol: Iron Quantification via Ferrozine Assay
This colorimetric assay is a simple and reliable method for measuring non-heme iron.
-
Reagent Preparation:
-
Iron-Releasing Reagent: Freshly mix equal volumes of 1.4 M HCl and 4.5% (w/v) KMnO₄.
-
Ferrozine Reagent: Prepare a solution containing 6.5 mM Ferrozine, 5 M Ammonium Acetate, and 2 M Ascorbic Acid.
-
-
Sample Preparation:
-
Cell Lysate/Basolateral Media: Mix 100 µL of sample with 100 µL of the iron-releasing reagent.
-
Standard Curve: Prepare iron standards (e.g., 0-30 nmol FeCl₃) and treat them identically to the samples.
-
-
Digestion: Incubate all tubes at 60°C for 2 hours to release protein-bound iron.
-
Color Development: Cool samples to room temperature. Add 70 µL of the Ferrozine reagent to 140 µL of digested sample in a 96-well plate. Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 562 nm using a microplate reader. The Ferrozine forms a stable magenta complex with Fe²⁺, and the absorbance is directly proportional to the iron concentration.
5.5 Indirect Quantification via Ferritin Formation
As an alternative or complementary method to direct iron measurement, quantifying ferritin formation via ELISA is a well-established surrogate for iron uptake.[12]
-
Cell Exposure: Expose differentiated Caco-2 cells to the iron test solution for a set period (e.g., 1-2 hours).
-
Wash and Incubate: Thoroughly wash the cells to remove extracellular iron and add fresh, iron-free medium.
-
Ferritin Expression: Incubate the cells for an additional 21-23 hours to allow for the synthesis and expression of ferritin protein in response to the iron uptake.
-
Lysis and ELISA: Lyse the cells and determine the ferritin concentration in the lysate using a commercial human ferritin ELISA kit, following the manufacturer's instructions. Normalize the ferritin concentration to the total cell protein content (e.g., via BCA assay).
Key Factors Influencing this compound Absorption
6.1 Enhancers: The Role of Ascorbic Acid
Ascorbic acid (Vitamin C) is the most potent enhancer of non-heme iron absorption. Its mechanism is twofold:
-
Reducing Agent: It reduces any dietary ferric iron (Fe³⁺) to the absorbable ferrous (Fe²⁺) state.
-
Chelator: It forms a soluble, readily absorbable complex with Fe²⁺ at the acidic pH of the stomach, keeping it available for uptake by DMT1 in the duodenum.
In Caco-2 models, the addition of ascorbic acid at a molar ratio of 20:1 (Ascorbic Acid:Iron) can significantly increase ferrous sulfate uptake.[5]
6.2 Inhibitors: The Impact of Phytic Acid
Phytic acid, found in whole grains, legumes, and seeds, is a powerful inhibitor of iron absorption. It forms strong, insoluble complexes with iron in the intestinal lumen, rendering it unavailable for uptake by DMT1. In Caco-2 cell models, phytic acid has been shown to significantly reduce ferrous iron uptake, with maximal inhibition observed at a 10:1 molar ratio (Phytic Acid:Iron).
Data Presentation & Interpretation
7.1 Quantitative Data Summary
Data from Caco-2 transport studies can be used to compare the bioavailability of different iron compounds and the impact of various dietary factors.
| Condition / Iron Form | Measurement | Result | Citation(s) |
| Baseline Uptake | Cellular Fe Uptake | 0.58 ± 0.03 pmol/µg cell protein | [5] |
| Ferrous Sulfate | Cellular Fe Uptake | Increased by 44.1 ± 1.4% | [5] |
| + Ascorbic Acid (50:1) | |||
| Ferrous Sulfate | Cellular Fe Uptake | Decreased by 11.2 ± 0.8% | [5] |
| + Phytic Acid (10:1) | |||
| This compound | Bioaccessibility | Drops from >87% (gastric) to 12.8% (intestinal) | |
| vs. Ferrous Sulfate | (Post-Digestion) | Drops from 81% (gastric) to a higher value than lactate | |
| General Permeability | Apparent Permeability | Papp > 10 x 10⁻⁶ cm/sec | |
| (High Absorption) | (Papp) | ||
| General Permeability | Apparent Permeability | Papp < 1 x 10⁻⁶ cm/sec | |
| (Low Absorption) | (Papp) |
7.2 Calculating Apparent Permeability (Papp)
The transepithelial transport rate is often expressed as the apparent permeability coefficient (Papp), calculated using the formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of iron appearance in the basolateral chamber, e.g., in mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of iron in the apical chamber (e.g., in mol/cm³).
-
A higher Papp value indicates more efficient transport across the monolayer.
Conclusion
The in vitro Caco-2 cell model provides a robust and indispensable platform for elucidating the mechanisms of this compound absorption. By understanding the intricate interplay between the core transport proteins DMT1 and ferroportin, the regulatory oversight of the IRP/IRE system and hepcidin, and the influence of dietary modulators, researchers can effectively screen novel iron formulations and develop strategies to enhance bioavailability. The detailed protocols and methodologies presented in this guide offer a validated framework for generating reliable, reproducible data, thereby advancing research in nutrition, pharmacology, and drug development.
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Sharp, P. A., & Srai, S. K. S. (2007). Molecular mechanisms involved in intestinal iron absorption. World Journal of Gastroenterology, 13(35), 4716–4724. [Link]
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Moretti, D., Goede, J. S., Zeder, C., Jiskra, M., Lacroux, C., Vinchi, F., ... & Zimmermann, M. B. (2015). Oral iron supplements increase hepcidin and decrease iron absorption from daily or twice-daily doses in iron-depleted young women. Blood, 126(17), 1981-1989. [Link]
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Sambuy, Y., De Angelis, I., Ranaldi, G., Scarino, M. L., Stammati, A., & Zucco, F. (2005). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell function. Cell biology and toxicology, 21(1), 1–26. [Link]
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Staroń, R., Lipiński, P., Lenart, A., & Dobrzyńska, A. (2019). Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations. Nutrients, 11(2), 242. [Link]
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Anderson, G. J., & Frazer, D. M. (2005). Iron imports. III. Transfer of iron from the mucosa into circulation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 289(4), G633-G637. [Link]
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Sandberg, A. S. (2010). The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal. International journal for vitamin and nutrition research, 80(4-5), 307-13. [Link]
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Anonymous. (n.d.). Comparison of Absorption Characteristics of Iron Glycine Chelate and Ferrous Sulfate in Caco-2 Cells. ResearchGate. [Link]
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Wang, X., Wu, W., Zhou, Y., He, Y., & Wu, Z. (2019). Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells. Nutrients, 11(3), 513. [Link]
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Ring, H. L., Gao, Z., Klein, N. D., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]
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Zhu, Y., Chen, J., & Huang, Z. (2008). Comparison of iron uptake from reduced iron powder and FeSO4 using the Caco-2 cell model: effects of ascorbic acid, phytic acid, and pH. Journal of agricultural and food chemistry, 56(9), 3330-3335. [Link]
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Riemer, J., Hoepken, H. H., Czerwinska, M., Dringen, R., & Schmalz, M. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical biochemistry, 331(2), 370-375. [Link]
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Pereira, D. I., Mergler, B. I., Faria, N., Bruggraber, S. F., Aslam, M. F., Poots, L. K., ... & Powell, J. J. (2013). Caco-2 cell acquisition of dietary iron(III) invokes a nanoparticulate endocytic pathway. PloS one, 8(11), e81250. [Link]
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Bruggraber, S. F., Faria, N., Aslam, M. F., Poots, L. K., Mergler, B. I., Pereira, D. I., & Powell, J. J. (2013). Development of the Caco-2 Model for Assessment of Iron Absorption and Utilisation at Supplemental Levels. Journal of nutritional therapeutics, 2(2), 97-111. [Link]
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Aslam, M. F., Faria, N., Bruggraber, S. F., Poots, L. K., Mergler, B. I., Pereira, D. I., & Powell, J. J. (2014). Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells. Nutrients, 6(9), 3490-3503. [Link]
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Glahn, R. P., Lee, O. A., Yeung, A., Goldman, M. I., & Miller, D. D. (1998). Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model. The Journal of nutrition, 128(9), 1555–1561. [Link]
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Kalgaonkar, S., & Lönnerdal, B. (2009). Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells. The Journal of nutritional biochemistry, 20(4), 304–311. [Link]
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Zimmermann, M. B., Fucharoen, S., Winichagoon, P., Sirankapracha, P., Zeder, C., Gowin, E., ... & Hurrell, R. F. (2005). Iron metabolism in heterozygotes for hemoglobin E (HbE), alpha-thalassemia 1, or beta-thalassemia and in compound heterozygotes. The American journal of clinical nutrition, 81(5), 1076-1081. [Link]
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An In-depth Technical Guide to Ferrous Lactate: From Synthesis to Pharmaceutical Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of ferrous lactate, a widely utilized iron salt in the pharmaceutical and food industries. From its fundamental chemical properties to detailed experimental protocols, this document serves as a critical resource for professionals engaged in research, development, and quality control.
Section 1: Core Characteristics of this compound
This compound, also known as iron(II) lactate, is an organic iron salt that has garnered significant attention for its high bioavailability and favorable tolerability profile as an iron supplement.[1][2]
Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 5905-52-2 | [3][4][5][6][7] |
| Molecular Formula | C₆H₁₀FeO₆ | [3][4] |
| Molecular Weight | 233.99 g/mol (anhydrous) | [3][4] |
| Synonyms | Iron(II) lactate, Iron dilactate, Ferrous 2-hydroxypropanoate | [4][5][6] |
Molecular Structure
This compound consists of a central iron(II) ion coordinated to two lactate anions. The lactate ligand, derived from lactic acid, is a chiral molecule existing as D(-) and L(+) enantiomers. Commercially available this compound is often a racemic mixture. The iron atom is typically octahedrally coordinated, with water molecules occupying the remaining coordination sites, commonly forming a dihydrate or trihydrate.[4][5]
Caption: 2D representation of the coordination of iron(II) with two lactate anions and two water molecules.
Section 2: Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation and other scientific endeavors.
Key Physicochemical Data
| Property | Description | Source(s) |
| Appearance | Greenish-white to yellow crystalline powder or crystals. | [3][8] |
| Odor | Slight, characteristic odor. | [3] |
| Solubility | Soluble in water, practically insoluble in ethanol. | [3][8] |
| pH | A 1 in 50 solution in water has a pH between 5.0 and 6.0. | [3][9] |
| Stability | Sensitive to light and air; oxidizes over time. Should be stored in tightly closed containers. | [8][10] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various methods, with a common laboratory-scale preparation involving the reaction of a soluble lactate salt with a ferrous salt. A more direct and cleaner method involves the reaction of ferrous carbonate with lactic acid.
Principle: This protocol is adapted from a method utilizing the reaction of ferrous carbonate with lactic acid. This approach is advantageous as it avoids the introduction of counter-ions like sulfate or chloride, which can be difficult to remove. The reaction produces this compound, water, and carbon dioxide gas. A small amount of iron powder is added to act as a reducing agent, preventing the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.
Materials:
-
Ferrous carbonate (FeCO₃)
-
Lactic acid (C₃H₆O₃)
-
Iron powder (Fe)
-
Distilled water
-
Ethanol (95%)
-
Reaction vessel with stirring and heating capabilities
-
Centrifuge
-
Vacuum drying oven
Step-by-Step Protocol:
-
Preparation of Lactic Acid Solution: Prepare a dilute solution of lactic acid by adding a calculated amount of concentrated lactic acid to distilled water.
-
Reaction: In the reaction vessel, combine ferrous carbonate and the prepared lactic acid solution. Add a catalytic amount of iron powder.
-
Heating and Stirring: Heat the mixture to a moderate temperature (e.g., 60°C) under constant stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
Centrifugation: After the reaction is complete, centrifuge the mixture to separate the unreacted solids and iron powder from the this compound solution.
-
Concentration and Crystallization: Carefully concentrate the supernatant solution by evaporation. Induce crystallization by adding seed crystals of this compound and continuing to stir at a reduced speed at room temperature.
-
Isolation and Washing: Isolate the this compound crystals by centrifugation or filtration. Wash the crystals with ethanol to remove any remaining impurities and water.
-
Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 65°C) to a constant weight.
Causality of Experimental Choices:
-
Use of Ferrous Carbonate: This starting material ensures a clean reaction with no unwanted ionic byproducts.[11]
-
Addition of Iron Powder: This is a critical step to maintain the iron in its ferrous (Fe²⁺) state, which is the desired oxidation state for bioavailability.[11]
-
Controlled Crystallization: The use of seed crystals and controlled stirring promotes the formation of uniform, high-purity crystals.[11]
-
Ethanol Wash: Ethanol is an effective solvent for removing aqueous impurities while having low solubility for this compound, thus minimizing product loss.
-
Vacuum Drying: Drying under vacuum at a moderate temperature prevents the degradation and oxidation of the final product.
Section 3: Applications in Research and Drug Development
This compound's high bioavailability and tolerability make it a preferred choice for iron supplementation in pharmaceutical formulations. It is also utilized as a reference standard in analytical method development.
Mechanism of Action and Bioavailability
As an iron supplement, this compound provides a source of ferrous iron (Fe²⁺), which is more readily absorbed by the gastrointestinal tract compared to ferric iron (Fe³⁺).[12] Upon oral administration, this compound dissolves in the stomach, releasing Fe²⁺ ions. These ions are then primarily absorbed in the duodenum and upper jejunum. The lactate component can act as a chelating agent, maintaining the iron in a soluble form, which enhances its absorption.[12]
Caption: Simplified workflow of this compound bioavailability from oral administration to systemic circulation.
Quality Control: Assay by Titration
Ensuring the purity and potency of this compound is paramount in pharmaceutical applications. A common and reliable method for assaying this compound is redox titration.
Principle: This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a strong oxidizing agent, such as potassium permanganate, in an acidic medium. The endpoint is indicated by a persistent color change.
Materials:
-
This compound sample
-
Distilled water
-
Formic acid (85% v/v)
-
0.1 N Potassium permanganate (KMnO₄) solution (standardized)
-
Volumetric flask (100 mL)
-
Pipette (20 mL)
-
Conical flask (100 mL)
-
Burette
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 2 g of the dried this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water. Mix thoroughly.
-
Titration Setup: Pipette 20 mL of the sample solution into a 100 mL conical flask. Add 5 mL of formic acid.
-
Titration: Titrate the solution with 0.1 N potassium permanganate from a burette until a persistent pink color is observed.
-
Calculation: Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆. Calculate the percentage of this compound in the sample.[5]
Self-Validation and Trustworthiness:
-
The use of a standardized potassium permanganate solution ensures the accuracy of the titration.
-
The sharp and distinct color change at the endpoint provides a reliable determination of the reaction's completion.
-
Running a blank titration is recommended to account for any impurities in the reagents.
Analytical Method Development: Use as a Reference Standard in NIR Spectroscopy
Near-infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique increasingly used for the quality control of pharmaceutical products. This compound can serve as a certified reference material for the development and validation of NIR methods for quantifying iron content in pharmaceutical formulations.[13]
Workflow for NIR Method Development:
Caption: A typical workflow for developing a quantitative NIR spectroscopic method using this compound as a reference standard.
Section 4: Safety and Handling
This compound is generally considered safe for its intended use in food and pharmaceuticals.[6] However, as with any chemical substance, proper handling and storage are essential.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. Ensure adequate ventilation.[14]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers. Protect from light, moisture, and air to prevent oxidation.[10][15]
-
In Case of Exposure:
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solubility of ferrous lactate in different solvents
An In-depth Technical Guide to the Solubility of Ferrous Lactate for Pharmaceutical and Research Applications
Introduction
This compound, the iron (II) salt of lactic acid, is a widely utilized compound in the pharmaceutical and food industries as a bioavailable source of iron for supplementation and fortification.[1] Its efficacy in treating and preventing iron-deficiency anemia is intrinsically linked to its solubility, which governs its dissolution, absorption, and overall bioavailability within the gastrointestinal tract.[2] Unlike the less soluble ferric (Fe³⁺) state, the ferrous (Fe²⁺) form is more readily absorbed by the body.[2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of this compound. It delves into its behavior in various solvents, the critical factors influencing its dissolution, and the robust methodologies for its quantification, thereby offering a foundational understanding for formulation development and scientific investigation.
Physicochemical Properties of this compound
This compound is typically encountered as a greenish-white crystalline powder or light green powder with a characteristic mild, slightly sweet, or metallic taste.[3][4][5] It exists in different hydration states, most commonly as a dihydrate or trihydrate, which is a crucial consideration as properties like molecular weight and water content can vary.[6][7][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Description | References |
| Chemical Name | iron(2+) bis(2-hydroxypropanoate) | [3] |
| Synonyms | Iron(II) lactate, Iron dilactate, E585 | [9] |
| Molecular Formula | C₆H₁₀FeO₆ (anhydrous) | [3][4] |
| C₆H₁₀FeO₆ · 2H₂O (dihydrate) | [7][10] | |
| C₆H₁₀FeO₆ · 3H₂O (trihydrate) | [11] | |
| Molecular Weight | 233.99 g/mol (anhydrous) | [4][12] |
| 270.02 g/mol (dihydrate) | [13] | |
| 288.03 g/mol (trihydrate) | [11][13] | |
| CAS Number | 5905-52-2 | [4][12] |
| Appearance | Greenish-white crystals or light green powder | [3][4][6] |
| Elemental Iron Content | Approximately 19-20% | [11] |
The ferrous (Fe²⁺) oxidation state is central to the compound's utility. The lactate ligands act as a chelating agent, which helps to stabilize the iron in this more soluble and absorbable form, particularly in the acidic environment of the stomach.[2]
Solubility Profile of this compound
Aqueous Solubility
This compound is generally described as soluble to freely soluble in water.[4] This solubility is, however, highly dependent on temperature. The dissolution in water typically yields a greenish, transparent liquid with an acidic pH.[4][5]
Table 2: Quantitative Aqueous Solubility of this compound Hydrates
| Hydrate Form | Temperature | Solubility ( g/100 mL) | Reference |
| Trihydrate | 10 °C | 2.1 | [3][7] |
| Trihydrate | 100 °C | 8.5 | [3][7] |
| Dihydrate | 25 °C | ~2.0 (2%) | [7] |
The data clearly indicates a significant positive correlation between temperature and the solubility of this compound in water. This property is critical for processes involving the preparation of concentrated solutions or for applications requiring dissolution in hot water.[14]
Caption: Relationship between temperature and aqueous solubility.
Solubility in Organic Solvents
This compound is consistently reported as practically insoluble in ethanol and ether.[3][6][7][15] It is, however, soluble in glycerin.[15] This behavior is predictable based on solvent polarity. Water and glycerin are polar, protic solvents capable of forming hydrogen bonds and effectively solvating the ferrous and lactate ions, overcoming the crystal lattice energy. In contrast, less polar organic solvents like ethanol (and especially non-polar ether) cannot provide sufficient solvation energy to dissolve the ionic salt.
Critical Factors Influencing Solubility and Stability
The practical solubility of this compound in a formulation or physiological environment is dictated by several interdependent factors.
-
pH: The pH of the medium is arguably the most critical factor. A 2% solution of this compound in water has a pH between 4.0 and 6.0.[3][10][13] this compound exhibits its best solubility and stability in acidic conditions (pH below ~4.5).[6] As the pH increases towards neutral and alkaline, the ferrous iron (Fe²⁺) is prone to oxidation and subsequent precipitation as insoluble ferric hydroxide (Fe(OH)₃). This is a major challenge in fortifying non-acidic foods and liquid formulations.[6] Studies on other iron salts show a dramatic decrease in solubility as pH rises from gastric to intestinal levels, whereas chelated compounds maintain solubility much more effectively.
-
Oxidation: The Fe²⁺ ion in this compound is susceptible to oxidation to the Fe³⁺ (ferric) state, which readily forms insoluble complexes. This process is accelerated by exposure to air (oxygen), light, and heat.[5][6] In solution, this degradation is often visually apparent as the solution turns from green to a yellow-brown color, characteristic of ferric salts.[5] Therefore, storage in tightly sealed, light-resistant containers is essential.
-
Complexation: The presence of other solutes, particularly chelating agents like citric acid or ascorbic acid, can significantly enhance the solubility and stability of ferrous iron. These agents can form stable, soluble complexes with Fe²⁺, preventing its oxidation and precipitation even at higher pH values.[6]
Standard Methodology for Solubility Determination
To ensure accurate and reproducible solubility data, a well-defined experimental protocol is necessary. The equilibrium shake-flask method is a standard and reliable technique.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., deionized water, ethanol, pH-adjusted buffer) in a sealed, airtight flask. Causality: Using an excess of solid ensures that the solution reaches saturation.
-
Equilibration: Place the flask in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality: Constant temperature and agitation are crucial for achieving a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, withdraw a sample using a syringe fitted with a fine-particle filter (e.g., 0.45 µm PTFE). Causality: Filtration is a critical self-validating step to prevent undissolved microparticles from contaminating the sample, which would lead to an overestimation of solubility.
-
Quantification: Accurately dilute the filtered, saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method (see Section 4.2).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is expressed as g/100 mL or mol/L.
Caption: Standard experimental workflow for solubility determination.
Analytical Techniques for Quantification
Accurate quantification of the dissolved this compound is paramount. Several methods are suitable:
-
UV-Visible Spectrophotometry: This is a common and highly sensitive method. Ferrous iron itself does not absorb strongly in the visible range. However, it forms a stable, intensely colored orange-red complex with a chelating agent like 1,10-phenanthroline.[16] The absorbance of this complex is measured at its λmax (around 510 nm) and the concentration is determined by comparison to a calibration curve prepared from certified standards. This method is specific for the Fe²⁺ ion.[16][17]
-
Titrimetric Analysis: A classic method involves the direct titration of the ferrous iron solution with a standardized oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium.[13] The endpoint is indicated by a persistent pink color. This method is robust but may be less sensitive than spectroscopic techniques for very low concentrations.
-
Atomic Absorption (AA) Spectroscopy: AA spectroscopy can determine the total iron concentration in a sample with high sensitivity and specificity.[13] It measures the absorption of light by free iron atoms in a flame or graphite furnace. This method does not distinguish between Fe²⁺ and Fe³⁺, providing the total elemental iron solubility.
Implications for Drug Development and Formulation
A thorough understanding of this compound's solubility is fundamental to its successful application in pharmaceutical and nutraceutical products.
-
Formulation Strategy: The high water solubility of this compound makes it suitable for liquid formulations such as syrups, drops, and functional beverages, particularly for pediatric and geriatric populations. However, the challenge of oxidative stability in aqueous media must be addressed through the addition of antioxidants (e.g., ascorbic acid) and maintenance of an acidic pH.[6] For solid dosage forms like tablets and capsules, solubility directly impacts the dissolution rate, which is often the rate-limiting step for absorption.
-
Bioavailability Enhancement: The primary advantage of this compound over other iron sources like ferrous fumarate or elemental iron is its ready solubility in the acidic environment of the stomach, which leads to higher bioavailability. The dissolution releases Fe²⁺ ions, which are then absorbed in the duodenum.[2] Formulation strategies should aim to ensure rapid dissolution in the upper GI tract before the pH increases significantly in the small intestine, which could cause precipitation.
-
Excipient Compatibility: In solid formulations, excipients must be chosen carefully to avoid interactions that could hinder dissolution. For example, alkaline excipients could create a high-pH microenvironment around the dissolving particle, reducing its solubility. Conversely, acidic excipients could enhance it.
Conclusion
The solubility of this compound is a multifaceted property governed by its chemical structure and external factors, primarily solvent polarity, temperature, and pH. It is soluble in water, with solubility increasing significantly with temperature, but is practically insoluble in common non-polar organic solvents like ethanol. The compound's stability and solubility are optimal in acidic conditions, a critical consideration for liquid formulations and for ensuring its bioavailability in the gastrointestinal tract. For researchers and formulators, mastering the principles of this compound solubility is key to developing stable, effective, and bioavailable iron supplement products that can successfully address the global challenge of iron deficiency.
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An In-depth Technical Guide to the Properties of Ferrous Lactate Trihydrate vs. Dihydrate
Abstract: Ferrous lactate (Iron (II) lactate) is a highly bioavailable iron salt widely utilized in pharmaceutical and food fortification applications.[1] Its efficacy and stability are intrinsically linked to its hydration state, most commonly found as a dihydrate or trihydrate. The precise control and characterization of this hydration state are critical for ensuring product consistency, stability, and bioavailability.[2] This guide provides a detailed comparative analysis of this compound trihydrate and dihydrate, focusing on their physicochemical properties, analytical differentiation, and implications for drug development and manufacturing.
Introduction to this compound and Hydration States
This compound is the iron (II) salt of lactic acid, valued for its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts like ferrous sulfate.[1][3] It is used to treat and prevent iron-deficiency anemia and as a food additive (E585) for color retention and nutritional fortification.[4]
Crystalline solids, such as this compound, can incorporate a stoichiometric amount of water into their crystal lattice, forming hydrates. The number of water molecules per molecule of the compound can significantly alter its physical and chemical properties. For this compound, the two most relevant forms are the dihydrate (C₆H₁₀FeO₆·2H₂O) and the trihydrate (C₆H₁₀FeO₆·3H₂O).[5] Understanding the differences between these forms is not merely academic; it has profound consequences for formulation stability, dissolution rates, and processability. The hydration state can influence shelf life, as changes in humidity and temperature can cause conversion between hydrate forms, potentially leading to caking, altered dissolution profiles, and degradation.
Molecular and Structural Overview
The fundamental difference between the two hydrates lies in the number of water molecules integrated into the crystal structure. This seemingly small variation leads to distinct molecular weights and theoretical water content, which are foundational for their analytical differentiation.
-
This compound Dihydrate (C₆H₁₀FeO₆·2H₂O): This form incorporates two molecules of water per molecule of this compound.
-
This compound Trihydrate (C₆H₁₀FeO₆·3H₂O): This form incorporates three molecules of water, resulting in a higher molecular weight and water content.[6]
The water of hydration plays a crucial role in stabilizing the crystal lattice through hydrogen bonding. The specific arrangement of these water molecules defines the unique crystal structure of each hydrate, which can be definitively identified using techniques like X-ray Powder Diffraction (XRPD).
Comparative Physicochemical Properties
The variance in hydration level directly impacts several key physicochemical properties critical for pharmaceutical development.
| Property | This compound Dihydrate | This compound Trihydrate | Significance in Application |
| Molecular Formula | C₆H₁₀FeO₆·2H₂O[7] | C₆H₁₀FeO₆·3H₂O[6] | Basis for all stoichiometric calculations and purity assessments. |
| Molecular Weight | 270.02 g/mol [7] | 288.03 g/mol [6] | Critical for dosage calculations and formulation development. |
| Theoretical Water Content | ~13.34% | ~18.75% | A key parameter for identification and quality control via Karl Fischer or TGA. |
| Appearance | Greenish-white fine powder.[8] | Greenish-white powder or crystalline masses.[9] | Physical appearance is a preliminary identification marker. |
| Solubility in Water | Soluble; ~2g/100mL at 25°C.[4] | Soluble; 2.1g/100mL at 10°C, 8.5g/100mL at 100°C.[4][9] | Affects dissolution rate, bioavailability, and formulation options (e.g., syrups, solutions).[3] |
| Stability | Susceptible to oxidation in air and moisture.[1] | Deliquescent and affected by light; oxidizes on exposure to air.[9] | Dictates storage conditions (tightly closed, light-resistant containers) and excipient compatibility. |
| pH (2% solution) | 5.0 - 6.0[8] | 5.0 - 6.0[5] | Important for formulation compatibility and predicting gastrointestinal tolerance. |
Analytical Methodologies for Hydrate Characterization
Distinguishing between the dihydrate and trihydrate forms requires precise analytical techniques. The choice of method depends on the need to confirm the identity, quantify the water content, or analyze the crystal structure.
Protocol: Differentiation by Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. For hydrates, this technique is ideal for observing the loss of water molecules, which occurs at specific temperature ranges. The distinct stoichiometry of the dihydrate and trihydrate results in different percentage mass loss steps, allowing for clear differentiation.
Experimental Workflow Diagram:
Caption: TGA workflow for hydrate differentiation.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (ceramic or platinum is recommended).
-
Instrument Programming:
-
Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete dehydration (e.g., 300°C).
-
A heating rate of 10°C/minute is standard.
-
Use an inert nitrogen purge gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]
-
-
Data Acquisition: Load the sample and start the analysis. The instrument will record the sample mass as a function of temperature.
-
Data Interpretation:
-
Analyze the resulting thermogram (TG curve). A distinct mass loss step corresponding to the loss of water of hydration will be observed.
-
Calculate the percentage mass loss from the plateau before the step to the plateau after the step.
-
A mass loss of approximately 13.3% indicates the dihydrate, while a loss of approximately 18.8% confirms the trihydrate.
-
Protocol: Water Content Determination by Karl Fischer Titration
Causality: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[11][12] It is based on a stoichiometric reaction of water with an iodine and sulfur dioxide solution. This method directly quantifies the water present, whether it's bound as water of hydration or adsorbed surface moisture, providing a definitive value that can be compared against theoretical percentages for the hydrates.[13][14]
Step-by-Step Methodology:
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric KF is preferred for samples with very low water content (<1%), while volumetric is suitable for the expected range in this compound hydrates.[15]
-
Reagent Preparation: Fill the titration vessel with a suitable Karl Fischer reagent system (e.g., methanol-based). Standardize the titrant (for volumetric KF) using a certified water standard.
-
Sample Preparation: Accurately weigh a sufficient amount of the this compound sample to consume an adequate volume of titrant. The sample is introduced directly into the titration vessel.
-
Titration: Start the titration. The instrument will automatically add titrant until all the water from the sample has reacted, detected potentiometrically.[11]
-
Calculation: The instrument's software calculates the percentage of water based on the sample weight and the volume of titrant consumed.
-
Verification: Compare the experimental water content with the theoretical values (13.34% for dihydrate, 18.75% for trihydrate) to identify the hydrate form.
Protocol: Crystalline Phase Identification by X-Ray Powder Diffraction (XRPD)
Causality: XRPD is a powerful non-destructive technique that provides information about the crystalline structure of a material.[16] Since the dihydrate and trihydrate forms have different arrangements of atoms and water molecules in their crystal lattices, they will produce unique diffraction patterns.[17] These patterns serve as "fingerprints" for identification when compared to reference patterns.
Step-by-Step Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine, uniform powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder in the X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 5° to 50° 2θ).
-
Data Collection: Initiate the scan. The detector will measure the intensity of the diffracted X-rays at different angles (2θ).
-
Data Analysis:
-
Process the raw data to obtain a diffractogram (intensity vs. 2θ).
-
Compare the peak positions (2θ values) and relative intensities of the experimental pattern with reference patterns from a crystallographic database (e.g., ICDD) for this compound dihydrate and trihydrate.
-
A direct match confirms the identity of the crystalline phase.
-
Hydrate State Transformation and Analysis:
Caption: Potential phase transformations of this compound hydrates.
Implications for Pharmaceutical Development and Manufacturing
The choice and control of the hydrate form are critical throughout the drug development lifecycle.
-
Bioavailability and Dissolution: While both forms are considered highly bioavailable, subtle differences in their crystal lattice energy can lead to variations in solubility and dissolution rates.[2][18] The form with the faster dissolution profile is often preferred for immediate-release oral dosage forms to ensure rapid absorption.[3]
-
Process Control and Stability: The manufacturing process (e.g., crystallization, drying, milling) must be carefully controlled to produce and maintain the desired hydrate form. Changes in temperature and humidity during processing or storage can induce a phase transition from trihydrate to dihydrate or vice versa. Such transitions can lead to caking, altered flow properties, and inconsistent dosing. Stability studies must monitor the hydrate form under various conditions to establish appropriate storage recommendations and shelf-life.[1]
Conclusion
This compound trihydrate and dihydrate are distinct chemical entities with significant differences in their water content, molecular weight, and crystal structure. These differences directly influence their physical properties, including stability and solubility, which have important ramifications for their use in pharmaceutical and nutraceutical products. Accurate characterization using a combination of analytical techniques such as TGA, Karl Fischer titration, and XRPD is essential for quality control, formulation development, and ensuring the consistent performance and safety of the final product. A thorough understanding of these hydrate forms allows scientists to select the optimal form for a given application and to design robust manufacturing processes and stable formulations.
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Methodological & Application
Application of Ferrous Lactate in Drug Delivery Systems: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emerging Role of Ferrous Lactate in Advanced Drug Delivery
This compound, an iron (II) salt of lactic acid, has traditionally been utilized as a highly bioavailable iron supplement for treating anemia.[1][2][3] Its excellent solubility and lower incidence of gastrointestinal side effects compared to other iron salts have made it a preferred choice in nutritional and pharmaceutical formulations.[1][3] However, recent advancements in nanomedicine and cancer therapy have cast this compound in a new light, repositioning it as a critical component in sophisticated drug delivery systems.[4][5]
The unique chemical properties of this compound, particularly the presence of iron in the ferrous (Fe²⁺) state, make it an ideal candidate for inducing targeted oxidative stress within pathological microenvironments, such as tumors.[1] This guide provides a comprehensive overview of the application of this compound in drug delivery, with a primary focus on its use in cancer therapy through mechanisms like chemodynamic therapy (CDT) and the induction of ferroptosis. We will explore the underlying scientific principles, provide detailed experimental protocols, and offer insights into the design and evaluation of this compound-based drug delivery systems.
Core Mechanism: Harnessing the Fenton Reaction for Therapeutic Effect
The therapeutic potential of this compound in drug delivery is primarily rooted in its ability to participate in the Fenton reaction. This reaction is a cornerstone of chemodynamic therapy (CDT), a cancer treatment modality that leverages the specific conditions of the tumor microenvironment (TME).[5]
The TME is often characterized by acidic pH and elevated levels of hydrogen peroxide (H₂O₂). This compound-based delivery systems can exploit these conditions. Once the Fe²⁺ ions are released within the tumor, they react with endogenous H₂O₂ to generate highly cytotoxic hydroxyl radicals (•OH), a potent reactive oxygen species (ROS).[5][6] This surge in ROS induces significant oxidative stress, leading to lipid peroxidation, DNA damage, and ultimately, cancer cell death.[6]
A key advantage of this approach is its tumor specificity.[5] The Fenton reaction is most efficient under the acidic conditions of the TME, minimizing damage to healthy tissues where the pH is neutral and H₂O₂ levels are lower.[5]
Figure 1: Mechanism of this compound in Chemodynamic Therapy.
Application Note 1: this compound-Loaded Nanoparticles for Chemodynamic Therapy
Rationale: The direct administration of this compound has limitations, including potential systemic toxicity and lack of tumor-specific accumulation. To overcome these challenges, encapsulating this compound within nanoparticles (NPs) has emerged as a promising strategy.[7][8] Nanoparticle-based delivery systems offer several advantages:
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can passively accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[7]
-
Controlled Release: The nanoparticle matrix can be designed to release this compound preferentially in the acidic TME, further enhancing tumor specificity.[9]
-
Improved Biocompatibility: Encapsulation can shield the body from potential toxicity associated with free iron.[8]
-
Versatility: Nanoparticles can be co-loaded with other therapeutic agents for synergistic combination therapies.[4]
Various types of nanoparticles, including liposomes, polymeric nanoparticles (e.g., PLGA), and mesoporous silica nanoparticles, can be used to encapsulate this compound.[4][10] The choice of nanoparticle depends on the desired release kinetics, targeting strategy, and overall therapeutic goal.
Protocol 1: Synthesis of this compound-Loaded Polymeric Nanoparticles (PLGA)
This protocol describes a modified oil-in-water (o/w) single emulsion-solvent evaporation method for encapsulating this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound trihydrate
-
PLGA (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized (DI) water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Step-by-Step Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA in 2 mL of DCM.
-
Separately, create a fine suspension of 20 mg of this compound in 0.5 mL of DCM. Causality Note: Using a suspension is necessary due to the poor solubility of this compound in DCM. The goal is to physically entrap the salt within the polymer matrix.
-
Add the this compound suspension to the PLGA solution and mix thoroughly.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in 5 mL of DI water. Causality Note: PVA acts as a surfactant to stabilize the emulsion and prevent nanoparticle aggregation.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring vigorously on a magnetic stirrer.
-
Immediately after the addition, sonicate the mixture using a probe sonicator on ice for 2 minutes (30-second pulses with 30-second intervals) at 40% amplitude. Causality Note: Sonication provides the high energy required to break down the organic phase into nano-sized droplets, forming a stable o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker with a larger volume of DI water (e.g., 20 mL) and stir at room temperature for 4-6 hours to allow the DCM to evaporate. Causality Note: As the organic solvent evaporates, the PLGA precipitates and hardens, entrapping the this compound within the nanoparticle core.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and unencapsulated this compound.
-
Resuspend the nanoparticle pellet in DI water and repeat the centrifugation step twice to ensure complete removal of impurities.
-
-
Lyophilization and Storage:
-
Resuspend the final pellet in a small amount of DI water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and reproducibility of the synthesized nanoparticles.
| Parameter | Technique | Purpose | Typical Expected Results |
| Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of the nanoparticles. | Size: 150-250 nm; PDI: < 0.2 |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. | Spherical shape with a smooth surface. |
| Zeta Potential | DLS with an electrode | To measure the surface charge of the nanoparticles, which indicates their stability in suspension. | -15 to -30 mV (due to the carboxyl end groups of PLGA). |
| Drug Loading Content (LC) & Encapsulation Efficiency (EE) | UV-Vis Spectrophotometry or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To quantify the amount of this compound encapsulated within the nanoparticles. | LC: 1-5%; EE: 30-70% |
Calculating Loading Content (LC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO or by degrading PLGA with NaOH).
-
Quantify the iron content using a colorimetric assay (e.g., Ferrozine assay) and a UV-Vis spectrophotometer or by ICP-MS for higher sensitivity.
-
Calculate LC and EE using the following formulas:
-
LC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Application Note 2: this compound for Ferroptosis-Based Drug Delivery
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[6][11] Unlike apoptosis, it follows a distinct pathway. Inducing ferroptosis in cancer cells has become a highly attractive therapeutic strategy.[7]
This compound-based delivery systems are potent inducers of ferroptosis.[11] By delivering a payload of Fe²⁺, these systems can overwhelm the cancer cell's iron homeostasis mechanisms, leading to:
-
Increased Labile Iron Pool: The influx of Fe²⁺ expands the intracellular labile iron pool (LIP).[6]
-
Enhanced Lipid Peroxidation: This excess iron catalyzes the Fenton reaction, leading to a massive accumulation of lipid ROS and subsequent peroxidation of polyunsaturated fatty acids in cell membranes.[11][12]
-
GPX4 Inhibition: The overwhelming oxidative stress can deplete glutathione (GSH) and inhibit glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[6]
The combination of these events leads to a loss of membrane integrity and, ultimately, cell death via ferroptosis.[10]
Figure 2: Workflow for inducing ferroptosis with this compound nanoparticles.
Protocol 3: In Vitro Evaluation of Therapeutic Efficacy
This protocol outlines key in vitro assays to confirm the therapeutic efficacy of this compound-loaded nanoparticles.
Cell Lines: Select appropriate cancer cell lines (e.g., 4T1 for breast cancer, HT-29 for colon cancer).
1. Cellular Uptake Study:
-
Method: Label nanoparticles with a fluorescent dye (e.g., Coumarin-6). Incubate cells with labeled nanoparticles for various time points (e.g., 1, 4, 12 hours).
-
Analysis: Visualize uptake using fluorescence microscopy or quantify using flow cytometry.
-
Purpose: To confirm that the nanoparticles are being internalized by the cancer cells.
2. Cytotoxicity Assay:
-
Method: Use a standard MTT or CCK-8 assay. Seed cells in a 96-well plate and treat with varying concentrations of:
-
Free this compound
-
Empty Nanoparticles (placebo)
-
This compound-Loaded Nanoparticles
-
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Analysis: Measure cell viability and calculate the IC50 (half-maximal inhibitory concentration).
-
Purpose: To demonstrate the dose-dependent cytotoxic effect of the nano-formulation compared to controls.
3. Intracellular ROS Detection:
-
Method: Use a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure: Treat cells with nanoparticles for a predetermined time. Add DCFH-DA, which fluoresces green upon oxidation by ROS.
-
Analysis: Observe and quantify the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometry.
-
Purpose: To provide direct evidence that the nanoparticles are inducing oxidative stress within the cells.
4. Lipid Peroxidation Assay:
-
Method: Measure the levels of malondialdehyde (MDA), a key byproduct of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Procedure: Lyse the treated cells and react the lysate with thiobarbituric acid (TBA).
-
Analysis: Measure the absorbance of the resulting pink-colored product at ~532 nm.
-
Purpose: To specifically confirm that the induced ROS is leading to lipid peroxidation, a hallmark of ferroptosis.
Troubleshooting and Best Practices
-
Low Encapsulation Efficiency: Optimize the sonication power and time. Ensure rapid addition of the organic phase to the aqueous phase. Consider using a different polymer or solvent system.
-
Nanoparticle Aggregation: Ensure the concentration of the surfactant (PVA) is adequate. Perform purification steps at 4°C to maintain stability.
-
Inconsistent In Vitro Results: Ensure cell lines are healthy and within a low passage number. Prepare fresh nanoparticle suspensions for each experiment, as they can degrade over time in aqueous solutions.
-
Safety Note: Always handle organic solvents like DCM in a certified chemical fume hood. Use appropriate personal protective equipment (PPE).
Conclusion and Future Perspectives
This compound is a versatile and potent agent in the design of advanced drug delivery systems, particularly for cancer therapy. Its ability to fuel the Fenton reaction and induce ferroptosis offers a targeted and effective mechanism for eliminating cancer cells. By encapsulating this compound in nanoparticles, researchers can overcome the limitations of free iron and create highly specific and controlled therapeutic agents. Future research will likely focus on developing "smart" delivery systems that respond to multiple stimuli in the tumor microenvironment and combining this compound-based CDT with other modalities like immunotherapy and photothermal therapy to achieve synergistic anti-tumor effects.
References
- Nanomedicine targets iron metabolism for cancer therapy - PMC. (n.d.). PubMed Central.
- Iron-Based Theranostic Nanoplatform for Improving Chemodynamic Therapy of Cancer. (2020, September 14). ACS Publications.
- Nanomaterials targeting iron homeostasis: a promising strategy for cancer treatment. (2025, March 11). Dovepress.
- Dual role of lactate in ferroptosis: Mechanisms, pathophysiology and therapeutic opportunities (Review) - PMC. (n.d.). PubMed Central.
- Iron Nanoparticles Have Been Shown to Kickstart The Immune System to Destroy Tumours. (2016, September 27). ScienceAlert.
- Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC. (n.d.). PubMed Central.
- Cancer therapy with iron oxide nanoparticles: Agents of thermal and immune therapies. (n.d.). ScienceDirect.
- What is the mechanism of this compound trihydrate?. (2024, July 17). Patsnap Synapse.
- Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC. (2022, December 9). PubMed Central.
- Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Organometallic Precur. (n.d.). Benchchem.
- Ferrous Iron-Dependent Drug Delivery Enables Controlled and Selective Release of Therapeutic Agents in Vivo. (n.d.). PubMed.
- Iron chelators in cancer therapy. (2020, August 5). PubMed.
- Some typical synthesis methods for iron nanoparticles.. (n.d.). ResearchGate.
- The mechanism of ferroptosis. A Iron metabolism. B Inhibition of System.... (n.d.). ResearchGate.
- Iron Oxide Nanoparticles: Green Synthesis and Their Antimicrobial Activity. (n.d.). MDPI.
- Delivery systems for improving iron uptake in anemia. (2021, May 15). PubMed.
- This compound. (n.d.). Ataman Kimya.
- Synthesis of Iron Nanoparticles via Chemical Reduction with Palladium Ion Seeds. (2025, August 9). MDPI.
- Understanding the unique mechanism of ferroptosis: a promising therapeutic target. (2024, March 17). Frontiers.
- Green Synthesis of Iron Nanoparticles and Their Environmental Applications and Implications - PMC. (2016, November 12). PubMed Central.
- Iron delivery systems for controlled release of iron and enhancement of iron absorption and bioavailability. (2022, May 19). PubMed.
- [this compound as an oral iron preparation for therapeutic use]. (1954, November 27). PubMed.
- This compound Supplier. (n.d.). Naturallifeworth.
- Mechanism of Ferroptosis and Its Role in Disease Development - PMC. (n.d.). PubMed Central.
- Optimizing iron delivery in the management of anemia: patient considerations and the role of ferric carboxymaltose. (2014, December 11). Dove Medical Press.
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- 2. [this compound as an oral iron preparation for therapeutic use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Supplier - Bulk Ingredients Supplier & Manufacturer - Lifeworth [naturallifeworth.com]
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ferrous lactate as a catalyst in organic synthesis reactions
Beginning Comprehensive Search
I'm starting a comprehensive search to gather information on ferrous lactate's catalytic role in organic synthesis. I will focus on catalytic activity, reaction mechanisms, and specific applications.
Expanding Investigation's Scope
My search has expanded to identify specific examples of organic reactions catalyzed by this compound. I'm prioritizing detailed protocols, including reactants, solvents, and analytical methods. I'm focusing on the mechanistic pathways too, especially how the this compound catalyst functions. I'm seeking authoritative sources to support all claims. I'm also preparing to structure the applications and protocols.
Structuring Data and Diagrams
I'm now structuring the application notes and protocols, beginning with an introduction to this compound. I'm focusing on providing detailed protocols, mechanistic explanations, and summaries of potential challenges for each reaction. To enhance understanding, I'm also preparing to create tables for key quantitative data like yields and reaction conditions. Furthermore, I will create Graphviz diagrams to visualize reaction mechanisms. I'm aiming for a comprehensive and easily accessible final guide with cited sources.
Defining Catalytic Behavior
I've made headway in understanding this compound's catalytic role. The initial search illuminated its involvement in Fenton-like oxidation, specifically how it facilitates organic substrate oxidation through hydrogen peroxide. This is a solid foundation for deeper exploration.
Pinpointing this compound's Role
My focus is now on the specificity of this compound's catalytic applications. While the initial search clarified its Fenton-like activity and broader iron catalysis contexts, I need more direct examples. I will now narrow the search to identify specific organic reactions where this compound itself acts as the primary catalyst, going beyond the Fenton reaction. The aim is to build detailed application notes.
Refining Catalytic Search
I'm now honing in on specific applications, particularly in polymerization and cross-coupling. While initial searches revealed its Fenton-like action and general iron-catalyzed reactions, I lack direct this compound examples. My plan is to narrow the search, looking for explicit applications beyond the Fenton reaction, to develop precise protocols, or extrapolate from iron carboxylate data. I'm focusing on specific reaction types now to find detailed procedures and mechanisms.
Targeting Specific Reactions
I'm now zeroing in on polymerization, cross-coupling, and C-H activation reactions. The initial searches provided context, but lacked this compound specificity. I'm modifying my approach to find exact examples and experimental procedures for these reactions, beyond the Fenton process. My aim is now to uncover detailed protocols and quantitative data, possibly extrapolating from related iron carboxylates if specific data for this compound is scarce. I'll document any proposed mechanisms thoroughly.
Narrowing the Focus
I've been looking at how iron catalysis is used in organic synthesis. It appears the information I have collected is a bit broad, with topics covering alcohol oxidation, heterocycle synthesis, and nitro compound reduction. I need to get more focused and identify specific, detailed examples to build a strong understanding.
Digging into Specifics
I'm now zeroing in on this compound specifically. Initial searches yielded general iron catalysis applications, but lacked this compound details. I'm pivoting to related iron(II) carboxylates and salts, seeking protocols to extrapolate from. I'll need to understand the underlying mechanisms to justify experimental choices. I'm also planning to structure the document and draft Graphviz diagrams.
Pinpointing Catalysis Protocols
I'm now focusing on related iron(II) carboxylates and iron salts, since I haven't found much on this compound specifically. The literature leans towards iron(III) nitrate and chlorides, so I will extrapolate protocols and identify underlying mechanisms. I am also working on structuring the document and sketching out some Graphviz diagrams.
Analyzing Iron Catalysis
I've been looking into iron-catalyzed reactions, specifically the oxidation of alcohols and reduction of nitro compounds. I've uncovered protocols utilizing different iron salts, such as iron(III). Now, I'm trying to see if these can be combined into a one-pot reaction.
Exploring Catalysis with Lactate
I've discovered that this compound is surprisingly underutilized in existing protocols for iron catalysis, especially in alcohol oxidation and nitro compound reduction, despite its potential. While protocols exist for other iron salts, I'm now focusing on creating "representative" protocols for these reactions, justifying this compound's viability. I can be more specific regarding the Fenton reaction. The goal is to provide a clear rationale.
Creating Fe(II) Lactate Protocols
I've decided to draft representative protocols for alcohol oxidation and nitro compound reduction, building upon existing methods using other iron salts. I plan to emphasize this compound's potential by explaining its role as a source of active iron ions, like those in the Fenton reaction. I'll structure this as an application note, covering Fenton chemistry, alcohol oxidation, and nitroarene reduction, with protocols, data, and diagrams.
Application Notes and Protocols for the Quantification of Ferrous Lactate in Biological Samples
Introduction: The Significance and Challenge of Quantifying Ferrous Lactate
This compound, the iron(II) salt of lactic acid, sits at a critical intersection of cellular metabolism and iron biology. Its components are individually recognized for their profound physiological roles. Lactate, far from being a mere metabolic waste product, is now understood as a key signaling molecule and energy source. Ferrous iron (Fe²⁺) is essential for numerous biological processes, from oxygen transport to DNA synthesis, but its high reactivity also makes it a potent catalyst for oxidative damage through Fenton chemistry.[1] This dual role is central to the regulated cell death pathway known as ferroptosis, which is characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] Consequently, accurately quantifying this compound or its constituent parts in biological samples is paramount for researchers in oncology, neurodegenerative diseases, and metabolic disorders.
The analytical challenge lies in the nature of this compound itself. As a salt, it exists in solution as dissociated ferrous ions and lactate anions. Therefore, a direct, singular measurement of the "this compound" molecule in a complex biological matrix like serum, plasma, or tissue lysate is not feasible. The most robust and scientifically sound approach is the separate and specific quantification of its two components: ferrous iron (Fe²⁺) and lactate . This guide provides a detailed overview of the state-of-the-art methodologies for measuring each component, offering insights into the principles, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific experimental needs.
Part 1: Methodologies for Lactate Quantification
The accurate measurement of lactate is crucial. Several methods are available, each with distinct advantages and limitations. The choice of method often depends on the required specificity (L-lactate vs. D-lactate), sample throughput, and the presence of interfering substances.
Method 1: Enzymatic Assays (Colorimetric & Fluorometric)
Enzymatic assays are the most common method for lactate quantification due to their high specificity and suitability for high-throughput screening.[4][5] These assays typically utilize enzymes like Lactate Oxidase (LOx) or L-Lactate Dehydrogenase (LDH) which catalyze a reaction that produces a detectable signal.
Principle of a Lactate Oxidase-Based Assay: This method is highly specific for L-lactate. Lactate oxidase catalyzes the oxidation of lactate to pyruvate, producing hydrogen peroxide (H₂O₂).[6] The H₂O₂ then reacts with a chromogenic or fluorogenic probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product. The signal intensity is directly proportional to the lactate concentration in the sample.[4][6]
Experimental Workflow: Enzymatic Lactate Assay
Caption: Workflow for a typical colorimetric lactate oxidase assay.
Protocol: Colorimetric Lactate Assay
-
1. Sample Preparation (Critical Step):
-
For serum, plasma, or cell culture supernatants, it is highly recommended to deproteinize the sample to remove endogenous enzymes like LDH that can interfere with the assay.[7][8]
-
Add an equal volume of 10% Trichloroacetic Acid (TCA) to the sample, vortex, and incubate on ice for 10 minutes. Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated protein.
-
Alternatively, use a 10 kDa molecular weight cut-off (MWCO) spin filter. Centrifuge the sample according to the manufacturer's instructions.
-
The resulting deproteinized supernatant is used for the assay.
-
-
2. Standard Curve Preparation:
-
Prepare a series of lactate standards (e.g., 0, 2, 4, 6, 8, 10 mM) by diluting a stock solution in the same buffer used for the samples.
-
-
3. Reaction Setup:
-
Prepare a Master Mix containing the reaction buffer, lactate oxidase, HRP, and the colorimetric probe, according to the assay kit's manual.
-
Add 50 µL of each standard and deproteinized sample to separate wells of a 96-well plate.
-
Add 50 µL of the Master Mix to each well.
-
-
4. Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically between 530-590 nm).[6]
-
-
5. Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the lactate concentration in the samples from the standard curve.
-
Expert Insights:
-
Causality: Deproteinization is essential because endogenous LDH in samples can consume pyruvate generated by the lactate oxidase, leading to an underestimation of lactate.[7]
-
Trustworthiness: Always run a spike-and-recovery control in your specific biological matrix to validate that there are no inhibitory substances affecting the enzymatic reaction.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and reliable method for quantifying lactate, separating it from other organic acids before detection.[9] This method is less susceptible to the enzymatic interferences seen in colorimetric assays.
Principle: Samples are injected into an HPLC system where lactate is separated from other components on a specialized column (e.g., ion-exclusion or reversed-phase). Detection is typically achieved using a UV detector, often after a post-column reaction, or with a refractive index detector.
Protocol Outline:
-
Sample Preparation: Deproteinize samples as described for the enzymatic assay. Filter the supernatant through a 0.22 µm filter before injection.[9]
-
Chromatography: Use an appropriate column and mobile phase (e.g., dilute sulfuric acid for an ion-exclusion column).
-
Detection: Detect lactate at a specific wavelength (e.g., ~210 nm) or using a differential refractometer.
-
Quantification: Calculate the concentration based on the peak area relative to a standard curve generated with known lactate concentrations.[9]
Part 2: Methodologies for Ferrous Iron (Fe²⁺) Quantification
Measuring ferrous iron specifically is key to understanding processes like ferroptosis.[1][3] The primary challenge is preventing the spontaneous oxidation of Fe²⁺ to ferric iron (Fe³⁺) during sample handling and analysis.
Method 1: Colorimetric Assays (Ferrozine/Ferene-Based)
This is the most widely used method for specifically quantifying Fe²⁺ in biological samples.[10] Commercial kits are readily available from multiple suppliers.[10][11][12][13][14][15]
Principle: The assay is based on the formation of a stable, intensely colored complex between Fe²⁺ and a chromogenic chelator like ferrozine or its improved variant, ferene.[10] The absorbance of this complex is measured spectrophotometrically. To measure total iron, a reducing agent is added to convert all Fe³⁺ in the sample to Fe²⁺ prior to chelation. The Fe³⁺ concentration can then be determined by subtracting the Fe²⁺ value from the total iron value.[10][14]
Experimental Workflow: Colorimetric Fe²⁺ Assay
Caption: Workflow for differentiating and quantifying Fe²⁺ and total iron.
Protocol: Colorimetric Ferrous Iron Assay
-
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in the provided assay buffer. The buffer is typically acidic (pH < 5.5) to facilitate the release of iron from binding proteins like transferrin.[10][16]
-
Centrifuge the lysate at 16,000 x g for 10 minutes to remove insoluble material. The supernatant is used for the assay.
-
-
2. Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) using the provided Fe³⁺ standard. For the standard curve, always add the reducing agent to ensure all standard iron is in the Fe²⁺ state.[14]
-
-
3. Reaction Setup (in a 96-well plate):
-
For Total Iron: Add 100 µL of sample to a well, followed by 5 µL of the iron reducer. Mix and incubate for 30 minutes at 37°C.
-
For Ferrous Iron (Fe²⁺): Add 100 µL of sample to a separate well, followed by 5 µL of the assay buffer (instead of the reducer). Mix and incubate alongside the total iron samples.
-
For Standards: Add 100 µL of each standard to separate wells, followed by 5 µL of the iron reducer. Mix and incubate.
-
-
4. Color Development:
-
Add 100 µL of the Iron Probe (e.g., Ferene solution) to all wells.[10]
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
5. Measurement and Analysis:
Expert Insights:
-
Causality: The acidic buffer is crucial for dissociating iron from proteins, making it available for chelation. Without this step, iron would be severely underestimated.[10]
-
Trustworthiness: Some assay buffers include a specific chelate to block interference from copper ions (Cu²⁺), which can also react with some iron probes.[10] Ensure your chosen kit accounts for this if copper is abundant in your sample type.
Method 2: Mass Spectrometry (LC-MS/MS and ICP-MS)
Mass spectrometry offers unparalleled specificity and sensitivity.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive elemental analysis technique that can accurately measure the total iron content in a sample.[17] However, it does not distinguish between the oxidation states (Fe²⁺ vs. Fe³⁺).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used to measure iron by chelating it first, similar to colorimetric assays, but with much higher specificity.[18][19] It is considered a gold standard method, though it requires specialized instrumentation.[18]
Part 3: Data Presentation and Method Comparison
The selection of an appropriate method requires a careful consideration of its performance characteristics.
| Method | Analyte | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| Enzymatic Assay | Lactate | Enzymatic, Colorimetric/Fluorometric | High (µM range) | High (L- or D- specific) | High | Simple, fast, kit-based | Prone to enzymatic interference; requires deproteinization[7] |
| HPLC | Lactate | Chromatographic Separation, UV/RI Detection | Moderate | High | Low-Medium | Robust, separates from interfering acids | Requires dedicated equipment, lower throughput |
| Colorimetric Assay | Ferrous Iron (Fe²⁺) | Chelation, Colorimetric | High (µM range) | High for Fe²⁺ | High | Simple, can differentiate Fe²⁺/Fe³⁺ | Potential interference from other metals (e.g., Cu²⁺) |
| LC-MS/MS | Lactate & Iron | Chromatographic Separation, Mass Analysis | Very High | Very High | Low-Medium | Gold standard for accuracy and specificity | High cost, complex instrumentation |
| ICP-MS | Total Iron | Elemental Analysis | Very High | Absolute for Iron | Medium | Extremely sensitive for total element | Does not differentiate Fe²⁺ and Fe³⁺ |
Conclusion and Recommended Strategy
Quantifying this compound in biological samples is an inferential process that relies on the precise and separate measurement of its constituent ions.
For most research applications, a pragmatic and effective strategy involves a parallel workflow:
-
Process the biological sample (e.g., serum, tissue homogenate) using a deproteinization method, such as a 10 kDa spin filter, that is compatible with both downstream assays.
-
Aliquot the deproteinized supernatant for two separate analyses.
-
Quantify L-lactate using a high-specificity commercial enzymatic assay kit.[4]
-
Quantify ferrous iron (Fe²⁺) using a sensitive colorimetric ferene-based assay kit, including controls for total iron.[10]
This dual-assay approach provides specific data for both components, allowing researchers to confidently correlate the levels of bioavailable ferrous iron and lactate. For studies requiring the absolute highest level of analytical certainty, especially when dealing with complex matrices or very low concentrations, orthogonal validation using LC-MS/MS is recommended. By carefully selecting and validating the appropriate methods, researchers can gain critical insights into the intertwined roles of iron and lactate metabolism in health and disease.
References
- D-lactate by enzymatic methods in biological fluids: study of interferences. (n.d.). Clinical Chemistry.
- Ferroptosis Markers and Detection. (2025). Biocompare.
- ENZYMATIC LACTATE. (n.d.). Labtest.
- Fluorometric determination of D-lactate in biological fluids. (n.d.). ResearchGate.
- Ferroptosis Assay | Protocols. (n.d.). MedchemExpress.com.
- Ferroptosis Research Solutions. (n.d.). Thermo Fisher Scientific - US.
- Lactate Assay Kits. (n.d.). Biocompare.
- Leveraging Lactate Assay Kits: Unveiling Applications and Features for Biomedical Research. (n.d.). AffiASSAY.
- This compound. (n.d.). fao.org.
- cell iron - 3 Search Results for Ferroptosis Page. (n.d.). Elabscience®.
- Ferrous Iron Colorimetric Assay Kit (MAES0206). (n.d.). Assay Genie.
- Ferroptosis Overview - Signaling Pathway. Diagnostics Marker and Targeted Therapy. (n.d.). Creative Biolabs.
- Lactate determination with ferric ions in biological liquids is restricted to high concentrations or samples with controlled composition. (2024). Biological Communications.
- Ferrous Iron Colorimetric Assay Kit (E-BC-K773-M). (n.d.). Elabscience.
- Iron Assay Kit (Colorimetric). (n.d.). RayBiotech.
- Iron Assay Kit (Colorimetric) (ab83366). (n.d.). Abcam.
- Cell Ferrous Iron Colorimetric Assay Kit 96 tests. (n.d.). Invitrogen.
- Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis. (2020). PMC - NIH.
- Spectrophotometric determination of lactic acid. (2025). ResearchGate.
- The potential of mass spectrometry to study iron-containing proteins used in clinical diagnosis. (2009). PubMed.
- Use of HPLC and FTIR as a tool for analysis of lactic acid in restructured fish products. (2018). Journal of Food Science and Technology.
- Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction. (2015). PMC - NIH.
- Direct separation, detection and quantitation of iron (II) using high performance liquid chromatography and evaporative light s. (n.d.). Research Trends.
- [Determination of the lactate concentration in plasma using L-lactate:ferricytochrome c-oxidoreductase and tetraxolium salt]. (n.d.). PubMed.
- Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS. (2022). Journal of Analytical Atomic Spectrometry.
- Lactate determination with ferric ions in biological liquids is restricted to high concentrations or samples with controlled composition. (n.d.). CyberLeninka.
- A Comparative Guide to Enzymatic and Mass Spectrometry Methods for Lactate Quantification. (n.d.). Benchchem.
- Lactate determination with ferric ions in biological liquids is restricted to high concentrations or samples with controlled composition. (n.d.). Semantic Scholar.
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- Total Iron Concentrations in Different Biological Matrices. Influence of Physical Training. (2025). ResearchGate.
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- Lactate measurement – point of care versus the laboratory. (n.d.). Acutecaretesting.org.
- This compound Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.). Sigma-Aldrich.
- Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. (2005). PubMed.
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- A high-throughput method for the quantification of iron saturation in lactoferrin preparations. (n.d.). SpringerLink.
- A falsely low lactate: discrepancies in lactate measurement between blood gas and core laboratory instruments due to β-hydroxybutyrate interference-a case report. (2025). PubMed.
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Application Notes and Protocols for Inducing Experimental Iron Overload In Vivo Using Ferrous Lactate
Introduction: The Rationale for Selecting Ferrous Lactate in Iron Overload Studies
Iron overload models are indispensable tools in biomedical research, facilitating the investigation of pathologies associated with excess iron, such as hereditary hemochromatosis, and the development of novel therapeutic strategies.[1][2] The choice of iron salt for inducing such models is a critical experimental parameter. This compound, an iron (II) salt of lactic acid, presents several advantages for creating reliable and reproducible models of iron overload.[3][4]
Chemically, the ferrous (Fe2+) state of iron in this compound is more soluble and bioavailable than the ferric (Fe3+) state found in many other iron supplements.[3][5][6] Upon ingestion, this compound readily dissolves in the gastrointestinal tract. The acidic environment of the stomach facilitates its dissociation into ferrous ions (Fe2+) and lactate ions.[3] These Fe2+ ions are then efficiently absorbed in the duodenum and proximal jejunum by enterocytes via the divalent metal transporter 1 (DMT1).[3][7] The lactate component, acting as a chelating agent, helps maintain the iron in a soluble form, further enhancing its absorption.[3] This high bioavailability ensures a consistent and dose-dependent increase in systemic iron levels.[8][9] Furthermore, this compound is often better tolerated and associated with fewer gastrointestinal side effects compared to other iron salts like ferrous sulfate, which is crucial for long-term studies to avoid confounding factors related to animal stress and discomfort.[4][8]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound to induce experimental iron overload in rodent models.
Mechanism of this compound-Induced Iron Overload
The induction of iron overload with this compound hinges on overwhelming the body's natural iron regulation mechanisms. The process begins with the efficient absorption of ferrous iron in the small intestine.[3][10] Once absorbed into the enterocytes, the iron can either be stored as ferritin or transported into the bloodstream via the protein ferroportin.[7] In the blood, iron binds to transferrin for transport to various tissues, primarily the bone marrow for erythropoiesis, and storage organs like the liver and spleen.[3][7]
The regulation of iron absorption is primarily controlled by the liver-produced hormone hepcidin.[7][11] Hepcidin degrades ferroportin, thereby reducing iron export from enterocytes and macrophages into the circulation.[7][11] Chronic oral administration of high doses of this compound leads to a sustained influx of iron that surpasses the regulatory capacity of hepcidin, resulting in systemic iron accumulation. This excess iron, particularly non-transferrin-bound iron (NTBI), gets deposited in parenchymal cells of various organs, most notably the liver, heart, and pancreas, leading to oxidative stress and cellular damage.[12][13]
Experimental Design and Considerations
Animal Model Selection
Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are commonly used for iron overload studies.[1][13][14] The choice of species and strain should be based on the specific research question, with consideration for genetic background and known sensitivities to iron.
Route of Administration
Oral administration is the most common and physiologically relevant route for inducing dietary iron overload.[14][15] Intragastric gavage is preferred over supplementation in feed to ensure accurate and consistent dosing for each animal.
Dosage and Duration
The dose of this compound and the duration of administration are critical for achieving the desired level of iron overload. These parameters should be determined based on pilot studies or literature precedents. Chronic administration over several weeks to months is typically required to establish significant iron deposition and associated pathology.[14]
Protocols for Inducing and Assessing Iron Overload
Protocol 1: Induction of Iron Overload via Oral Gavage
This protocol describes the daily administration of this compound to mice to induce iron overload.
Materials:
-
This compound (e.g., CAS 5905-52-2)
-
Sterile, distilled water
-
Animal gavage needles (size appropriate for the animal model)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On each day of dosing, prepare a fresh solution of this compound in sterile, distilled water. The concentration should be calculated to deliver the desired dose in a manageable volume (e.g., 0.1-0.2 mL for a mouse).
-
For example, to administer a dose of 60 mg/kg to a 25g mouse, you would need 1.5 mg of this compound. If the gavage volume is 0.2 mL, the solution concentration should be 7.5 mg/mL.
-
Ensure the this compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Animal Handling and Dosing:
-
Weigh each animal daily before dosing to ensure accurate dose calculation.
-
Gently restrain the animal and administer the this compound solution via oral gavage.
-
Administer the solution slowly to prevent aspiration.
-
A control group receiving the vehicle (distilled water) only should be included in the study design.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or distress, such as weight loss, lethargy, or changes in behavior.[16]
-
Body weight should be recorded at least weekly.
-
Table 1: Example Dosing Regimens for this compound-Induced Iron Overload in Mice
| Parameter | Low-Dose Regimen | High-Dose Regimen |
| Dose (mg/kg/day) | 20 - 40 | 60 - 100 |
| Duration | 8 - 12 weeks | 4 - 8 weeks |
| Expected Outcome | Moderate increase in serum iron and ferritin. Mild to moderate hepatic iron deposition. | Significant increase in serum iron, transferrin saturation, and ferritin. Marked hepatic and splenic iron deposition. Evidence of oxidative stress. |
Protocol 2: Assessment of Iron Overload
At the end of the treatment period, a comprehensive assessment of iron status is crucial.
A. Biochemical Analysis of Serum/Plasma:
-
Sample Collection: Collect blood via cardiac puncture or other appropriate methods into serum separator tubes or EDTA tubes.
-
Parameters to Measure:
-
Serum Iron: Quantifies the amount of circulating iron.
-
Total Iron Binding Capacity (TIBC): Measures the blood's capacity to bind iron with transferrin.
-
Transferrin Saturation (%TS): Calculated as (Serum Iron / TIBC) x 100. A key indicator of iron overload.
-
Serum Ferritin: Reflects total body iron stores.
-
B. Histological Analysis of Tissue Iron Deposition:
-
Tissue Collection and Preparation:
-
Euthanize the animals and perfuse with saline to remove blood from the organs.
-
Harvest key organs for iron deposition analysis, primarily the liver and spleen.[17]
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
-
Perls' Prussian Blue Staining:
-
Semiquantitative Scoring:
C. Quantitative Tissue Iron Measurement:
-
For a more precise quantification of iron content, tissues can be analyzed by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).[17]
D. Markers of Oxidative Stress:
-
Iron overload leads to the generation of reactive oxygen species (ROS), causing cellular damage.[12]
-
Assess markers of oxidative stress in tissue homogenates or serum, such as:
-
Malondialdehyde (MDA) as an indicator of lipid peroxidation.[21]
-
Reduced glutathione (GSH) levels.
-
Activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
-
Visualizing the Experimental Workflow and Pathophysiology
Experimental Workflow Diagram
Caption: Experimental workflow for inducing and assessing iron overload.
Physiological Pathway of Iron Overload
Caption: Pathophysiology of this compound-induced iron overload.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a vehicle-treated control group is essential for establishing a baseline and confirming that the observed effects are due to this compound administration. The multi-faceted assessment strategy, combining biochemical, histological, and oxidative stress markers, provides a robust and comprehensive evaluation of the iron overload phenotype. Consistency across these different measures will validate the success of the model induction. For instance, elevated serum ferritin should correlate with increased iron deposition observed in Perls' Prussian Blue-stained liver sections.
Conclusion
This compound is an effective and well-tolerated agent for inducing experimental iron overload in vivo. Its high bioavailability allows for the creation of robust and reproducible models that are essential for advancing our understanding of iron-related disorders and for the preclinical evaluation of novel therapeutic interventions. By following the detailed protocols and considerations outlined in this guide, researchers can confidently establish and validate their iron overload models, ensuring the generation of high-quality, reliable data.
References
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- NINGBO INNO PHARMCHEM CO., LTD. This compound vs. Other Iron Supplements: Understanding the Benefits.
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Blood. Lactate administration improves laboratory parameters in murine models of iron overload. Retrieved from
- ResearchGate. Analysis of hepatic and splenic iron distribution and content. Livers...
- PubMed. (n.d.). New rat models of iron sucrose-induced iron overload.
- Pathology of Hepatic Iron Overload.
- Why Choose this compound for Iron Supplementation: A Manufacturer's Perspective.
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- PubMed. (2015-10). Experimental animal model to study iron overload and iron chelation and review of other such models.
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- PMC - NIH. Pathology of hepatic iron overload.
- AASLD. (2022-08-21). PATHOLOGY PEARLS: HEREDITARY HEMOCHROMATOSIS.
- PubMed Central. (2019-08-22). Animal Models of Normal and Disturbed Iron and Copper Metabolism.
- Cellular and Molecular Responses to Chronic Iron Overload in Animal Models.
- TeachMePhysiology. (2023-08-07). Iron Metabolism - Absorption - Excretion.
- SciSpace. (1977). The mechanism of iron absorption.
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Application Notes & Protocols: The Strategic Use of Ferrous Lactate in Microbial Fermentation Media
Abstract
Iron is an indispensable micronutrient for nearly all microorganisms, serving as a critical cofactor in a myriad of enzymatic and metabolic processes, including cellular respiration, DNA synthesis, and nitrogen fixation. The choice of an iron source in fermentation media is a critical parameter that dictates not only microbial growth and biomass accumulation but also the efficiency of secondary metabolite production. Ferrous lactate (C₆H₁₀FeO₆), the iron(II) salt of lactic acid, has emerged as a superior choice for iron supplementation in research and industrial fermentation. Its high solubility, exceptional bioavailability, and the dual functionality of its lactate component distinguish it from traditional iron salts like ferrous sulfate or ferric chloride. This guide provides an in-depth analysis of the rationale for using this compound, detailed protocols for media preparation and analysis, and case studies illustrating its application in modulating microbial metabolism.
Introduction: The Central Role of Iron and the this compound Advantage
Iron's utility in biological systems stems from its ability to exist in two stable oxidation states: the reduced ferrous (Fe²⁺) and the oxidized ferric (Fe³⁺) forms. This redox capability makes it a perfect electron carrier in cytochromes of the electron transport chain and a catalytic center for enzymes like catalases, peroxidases, and ribonucleotide reductase.
However, iron bioavailability is often a limiting factor for microbial growth. Under aerobic conditions and at neutral pH, ferrous iron (Fe²⁺) is rapidly oxidized to ferric iron (Fe³⁺), which readily hydrolyzes to form highly insoluble ferric hydroxide precipitates, rendering it inaccessible to microorganisms.[1] While many bacteria have evolved sophisticated iron acquisition systems, such as the secretion of high-affinity chelators called siderophores to capture Fe³⁺, providing a readily soluble and bioavailable iron source can significantly enhance fermentation performance.[2]
This is the primary advantage of this compound. As the Fe²⁺ salt, it provides iron in its more soluble and directly metabolizable form.[3] Furthermore, the lactate anion can act as a weak chelating agent, helping to maintain iron solubility in the medium.[3] For certain organisms, lactate can also serve as an additional carbon source. These properties make this compound an excellent reagent for ensuring iron is not the limiting nutrient in a high-density culture, thereby unlocking the full metabolic potential of the microorganism.
Selecting an Iron Source: A Comparative Overview
The selection of an iron source is a critical decision in media design. While cost is a factor, performance, stability, and bioavailability are paramount for reproducible, high-yield fermentations.
| Iron Source | Chemical Formula | Key Advantages | Key Disadvantages |
| This compound | C₆H₁₀FeO₆ | High solubility and bioavailability of Fe²⁺.[4] Lactate anion can aid solubility and serve as a carbon source.[3] Good stability in acidic conditions (pH < 4.5).[5] | Higher cost than sulfate salts. Can be oxidized if not handled properly. |
| Ferrous Sulfate | FeSO₄·7H₂O | Low cost, widely available. Effective iron source when properly prepared.[6][7] | Highly susceptible to oxidation to Fe³⁺, leading to precipitation.[8] Can significantly lower pH in unbuffered media. |
| Ferric Chloride | FeCl₃ | Soluble in acidic solutions. | Provides Fe³⁺, which is less bioavailable than Fe²⁺. Highly corrosive. Can readily form insoluble hydroxides at neutral pH. |
| Ferric Citrate | C₆H₅O₇Fe | Chelated form provides good iron solubility and stability across a wider pH range. | Chelation can be too strong, limiting iron availability to some microbes.[6] Higher cost. |
| Ferric EDTA | C₁₀H₁₂N₂O₈FeNa | Very stable, strong chelate that prevents iron precipitation. | Stability is a major drawback; iron is often poorly bioavailable as the complex is inaccessible to many yeast and bacterial cells.[6] |
Core Principles & Experimental Workflow
The successful use of this compound, or any ferrous salt, hinges on preventing its oxidation and precipitation. The logical workflow is designed to mitigate these risks.
Causality Behind the Protocol
-
Oxidation Prevention: Ferrous (Fe²⁺) iron is the desired, soluble state. Exposure to atmospheric oxygen, especially during heat sterilization (autoclaving) and at a pH above 6.0, will rapidly convert it to the insoluble ferric (Fe³⁺) state.
-
Precipitation Prevention: Phosphate and carbonate ions, common components of fermentation media buffers, will readily form insoluble precipitates with iron ions at the high temperatures of an autoclave.
-
The Self-Validating Solution: The most robust method is to prepare and sterilize the bulk of the medium (containing phosphates, carbon/nitrogen sources) separately from a concentrated stock of this compound. The this compound stock is cold-sterilized by filtration and added to the cooled, sterile bulk medium just before inoculation. This workflow physically separates the antagonistic components during the harsh sterilization process.
General Experimental Workflow Diagram
The following diagram outlines the validated workflow for preparing a fermentation medium supplemented with this compound.
Caption: Standard workflow for preparing iron-supplemented media.
Detailed Experimental Protocols
These protocols provide a framework for the preparation and use of this compound in a typical laboratory setting.
Protocol 1: Preparation of 100 mM (100X) this compound Stock Solution
Materials:
-
This compound (Dihydrate, FW: 270.02 g/mol or Trihydrate, FW: 288.03 g/mol )
-
High-purity, deionized water (dH₂O)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, light-blocking storage bottle (e.g., amber glass)
Procedure:
-
Deoxygenate Water (Optional but Recommended): For maximum stability, sparge dH₂O with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh Powder: For 50 mL of 100 mM stock using the trihydrate form, weigh out:
-
0.288 g/mL * 1 mol/L * 0.1 L * 50 mL = 1.44 g of this compound Trihydrate.
-
-
Dissolution: In a sterile beaker or flask, add the weighed this compound to approximately 40 mL of dH₂O. Mix with a sterile stir bar until fully dissolved. The solution should be a pale greenish-white.[5]
-
Volume Adjustment: Transfer the solution to a 50 mL sterile graduated cylinder or volumetric flask and bring the final volume to 50 mL with dH₂O.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into the final sterile, light-blocking storage bottle.
-
Storage: Store the stock solution at 2-8°C. For best results, prepare fresh stock for each set of experiments or at least weekly. A color change to yellow or the formation of orange precipitate indicates oxidation, and the stock should be discarded.[8]
Protocol 2: Supplementing a General Purpose Liquid Fermentation Medium
This protocol describes adding the 100X stock to achieve a final concentration of 100 µM, a level shown to be effective for enhancing the growth of fastidious bacteria.[9]
Procedure:
-
Prepare 1 L of your desired base medium (e.g., Tryptic Soy Broth, Defined Minimal Medium) according to its standard protocol, but omit any iron source .
-
Dispense the medium into your fermentation vessel (e.g., a 2 L baffled flask).
-
Sterilize the bulk medium by autoclaving (typically 121°C for 20 minutes).[10]
-
Allow the medium to cool to room temperature or the target inoculation temperature.
-
Aseptically, add the required volume of the 100 mM this compound stock. To achieve a final concentration of 100 µM (0.1 mM) in 1 L of medium:
-
V₁ = (C₂ * V₂) / C₁ = (0.1 mM * 1000 mL) / 100 mM = 1.0 mL
-
Add 1.0 mL of the sterile 100X stock to the 1 L of sterile medium.
-
-
Mix gently and proceed with inoculation.
Protocol 3: Quantification of Ferrous Iron (Fe²⁺) in Broth (Ferrozine Assay)
This colorimetric assay is essential for optimization studies to monitor iron uptake by the culture.
Materials:
-
Ferrozine solution (e.g., 1 g/L in 50% ammonium acetate)
-
Hydroxylamine HCl solution (for total iron measurement, e.g., 1 M)
-
Fe²⁺ standard solution (e.g., prepared from ferrous ammonium sulfate)
-
Spectrophotometer and cuvettes
Procedure (Simplified): [11]
-
Sample Preparation: Centrifuge a sample of the fermentation broth (e.g., 1 mL) to pellet the cells. Collect the supernatant.
-
Assay for Fe²⁺:
-
To a microplate well or cuvette, add 50 µL of the supernatant.
-
Add 200 µL of the ferrozine solution.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
-
Quantification: Compare the absorbance to a standard curve generated using known concentrations of the Fe²⁺ standard.
-
Total Iron (Optional): To a separate 50 µL sample of supernatant, first add a reducing agent like hydroxylamine HCl to convert all Fe³⁺ to Fe²⁺. Then, proceed with the ferrozine addition and measurement as above. The Fe³⁺ concentration can be calculated by subtracting the Fe²⁺ result from the total iron result.
Applications & Metabolic Impact
The strategic addition of this compound can be used to enhance growth, increase product yield, or even redirect metabolic flux.
The Role of Iron in Core Metabolism
Iron is a gatekeeper for some of the most fundamental cellular processes. A deficiency can create bottlenecks in pathways essential for producing energy and the building blocks for growth and product synthesis.
Caption: The central role of the intracellular Fe²⁺ pool.
Case Study: Metabolic Switching in Clostridium acetobutylicum
The production of butanol via Acetone-Butanol-Ethanol (ABE) fermentation by Clostridium acetobutylicum is a classic example of iron's metabolic importance. The key enzyme Pyruvate-Ferredoxin Oxidoreductase (PFOR), which converts pyruvate to acetyl-CoA for entry into the acidogenesis and solventogenesis pathways, is dependent on the iron-sulfur protein ferredoxin.
In an iron-deficient medium, such as unsupplemented cheese whey, ferredoxin cannot be synthesized. This creates a metabolic block. The cell compensates by shunting pyruvate towards lactate production to regenerate NAD⁺. The result is a fermentation that produces primarily lactic acid instead of the desired butanol. Supplementing the medium with a bioavailable iron source like ferrous sulfate or this compound restores ferredoxin synthesis, reactivates the PFOR enzyme, and switches the metabolism towards the production of acetic acid, butyric acid, and subsequently, butanol and acetone.
Case Study: Enhancing Iron Absorption with Probiotics
In a study investigating the ability of the probiotic strain Lactobacillus plantarum 299v to enhance iron uptake in humans, this compound was chosen as the iron fortification source in the fruit drink vehicle.[11] The study demonstrated that the presence of the live probiotic significantly increased the absorption of iron from the drink.[11] This highlights the utility of this compound as a bioavailable, non-interfering iron source for studies involving live cultures, particularly lactic acid bacteria, which thrive in the acidic environments where this compound is most stable.[2]
Optimization & Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Orange/brown precipitate in medium after preparation. | Iron was autoclaved with the bulk medium, causing precipitation with phosphates. / The pH of the final medium is too high (>7.0), causing oxidation and precipitation. | Always prepare a separate, filter-sterilized iron stock and add it to the cooled, autoclaved medium.[4] / Adjust the final pH of the medium after adding the iron stock. Ensure the pH is optimal for both the microbe and iron solubility. |
| This compound stock solution turns yellow/orange. | The stock solution has been oxidized by atmospheric oxygen. | Prepare stock solutions fresh using deoxygenated water if possible.[8] Store in a tightly sealed, light-blocking container at 2-8°C. Discard if color changes. |
| Poor or no microbial growth despite iron addition. | Iron concentration may be toxic. Optimal levels are strain-dependent. | Perform a dose-response experiment. Test a range of final this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM) to find the optimal level for your specific strain. |
| Inconsistent fermentation yields between batches. | Inconsistent bioavailability of iron due to variable oxidation of the stock solution. | Prepare fresh stock solution for each experiment. Use the Ferrozine assay (Protocol 3) to confirm the Fe²⁺ concentration of your stock and final medium before inoculation. |
Conclusion
This compound is a highly effective and bioavailable source of iron for microbial fermentation. Its superior solubility and the stability of the ferrous state, particularly when handled correctly, can prevent iron limitation and unlock higher yields of biomass and target metabolites. By understanding the principles of iron chemistry and employing a separate-stock, filter-sterilization workflow, researchers can eliminate a common source of experimental variability and ensure robust, reproducible fermentation outcomes. The strategic application of this compound is a key step in optimizing media for both academic research and industrial bioprocess development.
References
-
Durán-Padilla, V.R., et al. (2014). Iron effect on the fermentative metabolism of Clostridium acetobutylicum ATCC 824 using cheese whey as substrate. Biofuel Research Journal. Available at: [Link]
-
List, C., et al. (2019). Impact of iron reduction on the metabolism of Clostridium acetobutylicum. Environmental Microbiology. Available at: [Link]
-
List, C., et al. (2019). Impact of iron reduction on the metabolism of Clostridium acetobutylicum. PubMed. Available at: [Link]
-
List, C., et al. (2019). Impact of iron reduction on the metabolism of Clostridium acetobutylicum. ResearchGate. Available at: [Link]
-
Pettersson, S. (2002). THE EFFECT OF LACTIC ACID BACTERIA AND ORGANIC ACIDS ON IRON BIOAVAILABILITY. Chalmers University of Technology. Available at: [Link]
-
Abdel-Rahman, M. A., et al. (2021). Butanol Production by Clostridium acetobutylicum NCIMB 13357 Utilizing Yeast Industry Wastewater as a Fermentation Medium. E3S Web of Conferences. Available at: [Link]
-
Bering, S., et al. (2006). Probiotic strain Lactobacillus plantarum 299v increases iron absorption from an iron-supplemented fruit drink: a double-isotope cross-over single-blind study in women of reproductive age. British Journal of Nutrition. Available at: [Link]
-
Kortman, G. A. M., et al. (2021). Iron Supplementation Influence on the Gut Microbiota and Probiotic Intake Effect in Iron Deficiency—A Literature-Based Review. MDPI. Available at: [Link]
-
Scheers, N., et al. (2016). Increased iron bioavailability from lactic-fermented vegetables is likely an effect of promoting the formation of ferric iron (Fe3+). European Journal of Nutrition. Available at: [Link]
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Monpére, C., et al. (2021). Iron-based microbial interactions: the role of iron metabolism in the cheese ecosystem. Applied and Environmental Microbiology. Available at: [Link]
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Teca. (2023). Iron Lactate - Ferrum Lactate - Descrizione. Teca. Available at: [Link]
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Martínez-Mendoza, L. J., et al. (2023). Enhancing Biohydrogen Production: The Role of Iron-Based Nanoparticles in Continuous Lactate-Driven Dark Fermentation of Powdered Cheese Whey. MDPI. Available at: [Link]
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Montoya-Rosales, A., et al. (2023). Use of a Highly Specialized Biocatalyst to Produce Lactate or Biohydrogen and Butyrate from Agro-Industrial Resources in a Dual-Phase Dark Fermentation. MDPI. Available at: [Link]
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Gaensly, F., et al. (2012). The uptake of different iron salts by the yeast Saccharomyces cerevisiae. Brazilian Journal of Microbiology. Available at: [Link]
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Histomed. (n.d.). How to sterilize the materials used in microbiology laboratories?. Histomed. Available at: [Link]
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Singh, S., et al. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology. Available at: [Link]
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Slideshare. (n.d.). Fermentation process involved in enzyme production. Slideshare. Available at: [Link]
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Cohen, O., et al. (2022). Iron-Modified Blood Culture Media Allow for the Rapid Diagnosis and Isolation of the Slow-Growing Pathogen Francisella tularensis. American Society for Microbiology. Available at: [Link]
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Liu, H., et al. (2020). Lactic Acid Production by Fermentation of Biomass: Recent Achievements and Perspectives. MDPI. Available at: [Link]
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Raimbault, M. (n.d.). Enzymes production by solid state fermentation. Horizon IRD. Available at: [Link]
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Ramakrishnan, M., et al. (2024). Comprehensive Review of Strategies for Lactic Acid Bacteria Production and Metabolite Enhancement in Probiotic Cultures: Multifunctional Applications in Functional Foods. MDPI. Available at: [Link]
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Wang, C., et al. (2023). Optimization of Fermentation Conditions and Metabolite Profiling of Grape Juice Fermented with Lactic Acid Bacteria for Improved Flavor and Bioactivity. MDPI. Available at: [Link]
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Proulx, A. K., & Reddy, M. B. (2007). Fermentation and Lactic Acid Addition Enhance Iron Bioavailability of Maize. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Use of Ferrous Lactate in the Biofortification of Plant-Based Foods
Introduction: Addressing Iron Deficiency Through Agronomic Innovation
Iron deficiency remains the most prevalent micronutrient deficiency globally, causing anemia and impairing cognitive development, particularly in populations reliant on staple plant-based foods.[1] Biofortification, the process of increasing the density of essential minerals and vitamins in crops during their growth, presents a sustainable and far-reaching strategy to combat this "hidden hunger".[2] This can be achieved through agronomic practices, conventional breeding, or genetic engineering.[1][2] Agronomic biofortification, which involves the application of mineral fertilizers to soil or foliage, offers a direct and often rapid method to enhance the nutritional profile of crops.[3][4]
This document provides a detailed guide for researchers on the application of ferrous lactate as a novel and highly effective compound for the iron biofortification of plant-based foods. This compound, the iron (II) salt of lactic acid, offers significant advantages in terms of bioavailability, solubility, and safety, making it a superior candidate compared to traditional iron sources.[5] These notes are designed to provide both the theoretical framework and practical, validated protocols for its successful implementation in a research setting.
The Rationale for this compound in Plant Biofortification
The choice of an iron compound is critical for successful biofortification. The compound must not only supply iron but also ensure it remains in a form that is available for plant uptake. Iron's low solubility in most soils, especially at neutral to alkaline pH, is a primary limiting factor for its availability to plants.[6][7]
2.1 Chemical Properties and Bioavailability
This compound (C₆H₁₀FeO₆) is a greenish-white, water-soluble powder containing approximately 19% elemental iron.[8] Its key advantage lies in providing iron in the ferrous (Fe²⁺) state.[5] This is the form preferentially absorbed by the roots of most non-grass plant species (Strategy I plants) and is generally more bioavailable than the ferric (Fe³⁺) state, which is predominant in soil.[7]
The lactate anion itself may play a beneficial role. As a low-molecular-weight organic acid, lactate can act as a natural chelating agent, helping to maintain iron solubility in the rhizosphere (the soil region around the roots).[5] Furthermore, studies on other metal lactates suggest that the lactate component can serve as a labile carbon source for beneficial soil microbes, potentially enhancing overall soil and plant health.[9]
2.2 Comparison with Other Iron Sources
The effectiveness of this compound can be understood by comparing it to other commonly used iron compounds in agriculture.
| Feature | This compound | Ferrous Sulfate (FeSO₄) | Synthetic Chelates (e.g., Fe-EDDHA) |
| Iron Form | Ferrous (Fe²⁺) | Ferrous (Fe²⁺) | Ferric (Fe³⁺) |
| Solubility | High in water[8] | High in water | Very high; designed for solubility |
| pH Stability | Moderate; Fe²⁺ can oxidize to Fe³⁺ at high pH | Low; rapidly oxidizes and precipitates at pH > 6.5[10] | Very high; EDDHA is stable up to pH 9.0+[10] |
| Bioavailability | High, due to soluble Fe²⁺ form | High initially, but quickly lost in soil | Consistently high across a wide pH range |
| Safety Profile | Generally Recognized As Safe (GRAS) for food use | Can be phytotoxic at high concentrations | Synthetic compounds; potential environmental persistence |
| Additional Benefits | Lactate may act as a biostimulant[9] | Source of sulfur | Prevents iron precipitation effectively[10] |
Mechanism of Plant Uptake and Translocation
Plants have evolved two primary strategies for iron acquisition from the soil.[7] this compound is particularly well-suited for Strategy I plants, which includes most dicots and non-graminaceous monocots.
-
Rhizosphere Solubilization : this compound dissolves in soil water, releasing Fe²⁺ ions and lactate. The slightly acidic nature of lactate can help lower the pH in the immediate root zone, further promoting iron solubility.
-
Reduction and Transport : Strategy I plants actively acidify their rhizosphere by pumping protons (H⁺) into the soil. A membrane-bound enzyme, ferric chelate reductase, reduces any available Fe³⁺ to Fe²⁺. The Fe²⁺ ions released from this compound (or generated by reduction) are then transported into the root epidermal cells by specific transporter proteins, such as IRT1 (Iron-Regulated Transporter 1).[1]
-
Internal Translocation : Once inside the plant, free iron is toxic. It is immediately chelated by organic molecules, primarily nicotianamine (NA) and citrate.[3][7] This chelated iron is then loaded into the xylem for transport to the shoots and edible plant parts, such as leaves, fruits, and seeds.[3]
Caption: Simplified pathway of iron uptake from this compound in Strategy I plants.
Protocols for Agronomic Biofortification Using this compound
This section provides standardized protocols for applying this compound to crops in a controlled research environment. The primary methods are foliar application and soil drenching.
4.1 Experimental Design Considerations
-
Controls : Always include a negative control (no iron application) and a positive control (a standard iron source like Fe-EDDHA) to validate results.
-
Replication : Use a minimum of 3-5 biological replicates for each treatment to ensure statistical significance.
-
Plant Species : Select a model plant (e.g., spinach, lettuce, beans) known to be susceptible to iron deficiency.
-
Growth Conditions : Maintain consistent light, temperature, and humidity conditions in a greenhouse or growth chamber.
4.2 Protocol 1: Foliar Application
Foliar feeding is often highly efficient as it bypasses potential soil interactions.[2]
4.2.1 Materials and Reagents
-
This compound (food or reagent grade)
-
Deionized (DI) water
-
Surfactant (e.g., Tween® 20)
-
pH meter and adjustment solutions (0.1 M HCl, 0.1 M KOH)
-
Spray bottles
-
Personal Protective Equipment (PPE): gloves, safety glasses
4.2.2 Preparation of Foliar Spray Solution (1000 ppm Fe)
-
Calculate Mass : this compound contains ~19% iron. To make 1 L of a 1000 ppm (1 g/L) Fe solution, you need: (1 g Fe) / (0.19 g Fe / g this compound) = 5.26 g of this compound.
-
Dissolution : Weigh 5.26 g of this compound and dissolve it in ~800 mL of DI water. Stir until fully dissolved.
-
Add Surfactant : Add a surfactant, such as Tween® 20, to a final concentration of 0.05% (v/v) (0.5 mL per 1 L). This improves leaf adhesion and coverage.
-
Adjust pH : Measure the pH of the solution. Adjust to between 5.0 and 6.0 using 0.1 M HCl or 0.1 M KOH.[8] This range enhances nutrient absorption through the leaf cuticle.
-
Final Volume : Bring the total volume to 1 L with DI water and mix thoroughly. Prepare fresh on the day of use to prevent oxidation.
4.2.3 Application Procedure
-
Apply the solution to plants during the early morning or late evening to avoid leaf scorch and maximize absorption.
-
Spray the solution evenly over the entire foliage (both upper and lower leaf surfaces) until runoff begins.
-
Apply treatments at different growth stages (e.g., vegetative, flowering) to determine the optimal timing for translocation to edible parts. A typical frequency is once per week for 3-4 weeks.
4.3 Protocol 2: Soil Drench Application
This method delivers iron directly to the root system.
4.3.1 Preparation of Soil Drench Solution (10 ppm Fe)
-
Stock Solution : Prepare a concentrated stock solution (e.g., 1000 ppm Fe as described above) without the surfactant.
-
Dilution : To prepare 1 L of a 10 ppm working solution, dilute 10 mL of the 1000 ppm stock solution into 990 mL of DI water or your standard nutrient solution.
-
pH Adjustment : Adjust the final solution pH to between 5.5 and 6.5 to optimize root uptake and minimize precipitation.[10]
4.3.2 Application Procedure
-
Apply a standardized volume of the solution to the soil of each potted plant, ensuring the root zone is thoroughly wetted. For example, apply 100 mL of the 10 ppm solution per 1 kg of soil.
-
Apply once or twice weekly, replacing regular watering/fertilization as appropriate to avoid overwatering.
Protocol for Quantification of Iron in Plant Tissues
Accurate determination of iron content is crucial to evaluate the efficacy of the biofortification strategy. Extreme care must be taken to avoid iron contamination during sample preparation.[11]
Caption: General workflow for the analysis of iron content in plant tissues.
5.1 Materials and Reagents
-
Plant tissue samples (leaves, stems, seeds)
-
Phosphate-free detergent
-
DI water
-
Drying oven
-
Analytical balance
-
Trace-metal grade nitric acid (HNO₃) and hydrogen peroxide (H₂O₂)
-
Digestion block or hot plate
-
Volumetric flasks
-
Colorimetric Reagents:
-
Hydroxylammonium chloride (reducing agent)
-
Bathophenanthroline disulfonate (BPDS) (chelating agent)[12]
-
Sodium acetate buffer
-
-
Iron standard solution (1000 ppm)
-
Spectrophotometer
5.2 Sample Preparation and Digestion
-
Washing : Thoroughly wash harvested plant material with DI water. A brief wash with a mild, phosphate-free detergent followed by multiple rinses in DI water is recommended to remove any surface iron contamination.[11]
-
Drying : Dry the samples in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).
-
Grinding : Grind the dried tissue into a fine, homogenous powder using a clean mortar and pestle or a mill.
-
Digestion : a. Accurately weigh ~0.1-0.2 g of dried powder into a digestion tube. b. Add 2 mL of trace-metal grade nitric acid. Let it stand for 1 hour. c. Heat the samples on a digestion block at 120°C for 2-3 hours until the solution is clear. d. Allow to cool, then carefully add 1 mL of 30% hydrogen peroxide to complete the digestion of organic matter. e. After the reaction subsides, heat again at 120°C for 1 hour. f. Cool the digestate and quantitatively transfer it to a 25 mL volumetric flask, bringing it to volume with DI water. This is the sample extract.
5.3 Colorimetric Quantification (BPDS Method) [12]
-
Standard Curve : Prepare a series of iron standards (e.g., 0, 0.5, 1, 2, 4, 6 ppm) by diluting the 1000 ppm iron standard solution.
-
Sample Preparation for Assay : a. Pipette 0.5 mL of the diluted sample extract into a test tube. b. Add 1 mL of hydroxylammonium chloride solution (to reduce all Fe³⁺ to Fe²⁺). c. Add 2 mL of BPDS solution followed by 2 mL of sodium acetate buffer. d. Vortex and allow the red color to develop for 10 minutes.
-
Measurement : Measure the absorbance of the standards and samples at 535 nm using a spectrophotometer.
-
Calculation : Create a standard curve by plotting absorbance vs. iron concentration. Use the linear regression equation (y = mx + c) from the curve to calculate the iron concentration in your sample extracts.[12] Account for the initial dry weight and dilution factors to express the final result as µg of iron per gram of dry weight (µg/g DW).
References
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Wallace, A., & Bear, F. E. (2008). Sample preparation and determination of iron in plant tissue samples. Journal of Plant Nutrition, 15(10), 1-10. [Link]
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JoVE. (2018). A Colorimetric Method for Measuring Iron Content in Plants. Journal of Visualized Experiments. [Link]
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Schmidt, W., & Krämer, U. (2014). A Quick Method to Quantify Iron in Arabidopsis Seedlings. Frontiers in Plant Science, 5, 466. [Link]
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Elango, D., et al. (2021). Analytical Methods for Iron and Zinc Quantification in Plant Samples. Communications in Soil Science and Plant Analysis, 52(10). [Link]
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Shai, S., et al. (2018). A Colorimetric Method for Measuring Iron Content in Plants. Journal of Visualized Experiments, (139), 57408. [Link]
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Steinkamp, J. (2007). Selecting which iron chelate to use. MSU Extension. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound trihydrate?[Link]
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Casa de Sante. (2023). Is this compound Vegan. [Link]
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López-Vargas, E. R., et al. (2023). Comparative Effects of Iron Nanoparticles, Chelates, and Iron Sulfate on Biomass, Yield, and Nitrogen Assimilation in Spinach. MDPI. [Link]
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Sullivan, T. S., et al. (2021). Plant Uptake of Lactate-Bound Metals: A Sustainable Alternative to Metal Chlorides. Biomolecules, 11(8), 1085. [Link]
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Sullivan, T. S., et al. (2021). Plant Uptake of Lactate-Bound Metals: A Sustainable Alternative to Metal Chlorides. National Institutes of Health (NIH). [Link]
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Ali, S., et al. (2022). Biofortification of Cereals with Iron through Agronomic Practices. ResearchGate. [Link]
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Zielińska-Dawidziak, M. (2024). Biofortification of Plant- and Animal-Based Foods in Limiting the Problem of Microelement Deficiencies—A Narrative Review. MDPI. [Link]
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Scheers, N., et al. (2015). Increased iron bioavailability from lactic-fermented vegetables is likely an effect of promoting the formation of ferric iron (Fe3+). ResearchGate. [Link]
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Panda, S. K., & Kar, A. (2020). Chelators of iron and their role in plant's iron management. Plant Physiology Reports, 25(3), 393-401. [Link]
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Shakoor, K. (2022). Biofortification of Cereals with Iron through Agronomic Practices. ResearchGate. [Link]
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Kumar, J., et al. (2020). Different approaches for Biofortification: A review. International Journal of Chemical Studies. [Link]
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Connorton, J. M., & Balk, J. (2019). Iron Biofortification of Staple Crops: Lessons and Challenges in Plant Genetics. Plant and Cell Physiology, 60(7), 1447-1456. [Link]
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Gil-Díaz, M., et al. (2024). Biofortification of Cucumbers with Iron Using Bio-Chelates Derived from Spent Coffee Grounds: A Greenhouse Trial. MDPI. [Link]
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Moral-Muñoz, C., et al. (2023). Beyond Macronutrients Supply: The Effect of Bio-Based Fertilizers on Iron and Zinc Biofortification of Crops. MDPI. [Link]
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Application Notes & Protocols: A Guide to the Development of Ferrous Lactate-Loaded Polymeric Micelles
Introduction: A Nano-Approach to Iron Supplementation
Iron deficiency anemia remains a global health challenge, affecting billions of people. While oral iron supplementation with salts like ferrous lactate is common, its efficacy is often hampered by poor bioavailability and significant gastrointestinal side effects, leading to low patient compliance.[1][2] this compound is an iron(II) salt of lactic acid known for its high water solubility and better tolerability compared to other iron salts like ferrous sulfate.[1][3] To overcome the limitations of conventional oral delivery, nanotechnology offers promising solutions. Polymeric micelles, self-assembled nanostructures formed from amphiphilic block copolymers, have emerged as advanced drug delivery vehicles.[4][5] These core-shell structures can encapsulate therapeutic agents, enhance solubility, improve stability, and provide controlled release, making them an ideal platform to improve the delivery of this compound.[6][7]
This guide provides a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded polymeric micelles. We will delve into the critical challenges of encapsulating a hydrophilic compound like this compound and present scientifically-grounded strategies to achieve stable, high-loading formulations.
Principle of the Method: Overcoming the Hydrophilic Challenge
Standard polymeric micelles possess a hydrophobic core and a hydrophilic shell, making them ideal for encapsulating poorly water-soluble drugs.[6][8] However, encapsulating highly water-soluble compounds like this compound (Fe(C₃H₅O₃)₂) presents a significant hurdle, as the drug tends to partition into the external aqueous phase rather than the hydrophobic core during formulation.[8]
A robust strategy to overcome this is hydrophobic ion pairing (HIP) .[9][10][11] This technique involves complexing the charged, hydrophilic drug with an oppositely charged molecule containing a hydrophobic moiety (a counter-ion).[9][11] This interaction neutralizes the charge and increases the overall lipophilicity of the drug, forming a hydrophobic complex that can be efficiently loaded into the micelle's core.[9][12]
Workflow for this compound Micelle Development
Caption: Workflow illustrating the key techniques used to characterize the physicochemical properties of the formulated micelles.
C. Drug Loading and Encapsulation Efficiency
Determining the amount of this compound successfully incorporated into the micelles is a critical validation step. [13][14]This is typically achieved by quantifying the iron content. The Ferrozine assay is a simple, accurate, and cost-effective colorimetric method for this purpose. [15][16][17]
-
Definitions:
-
Protocol (Quantification via Ferrozine Assay):
-
Prepare Iron Standards: Create a standard curve using a known iron source (e.g., Mohr's salt) at concentrations ranging from 1-15 ppm. [15][16] 2. Sample Preparation:
-
Take a known volume of the purified micelle suspension and lyophilize it to determine the total weight of the micelles (drug + polymer).
-
Take another known volume of the same suspension. To release the encapsulated iron, disrupt the micelles by adding a strong acid (e.g., HCl) and a reducing agent (e.g., ascorbic acid) to ensure all iron is in the ferrous (Fe²⁺) state. [15][20] 3. Colorimetric Reaction:
-
Add a ferrozine reagent solution to the digested sample and the standards. Ferrozine forms a stable magenta-colored complex with Fe²⁺ ions. [15] 4. Measurement: Measure the absorbance of all samples and standards at 562 nm using a UV-Vis spectrophotometer. [20] 5. Calculation:
-
Determine the iron concentration in your sample from the standard curve.
-
Calculate the total mass of encapsulated this compound.
-
Use the formulas below to determine LC% and EE%. [18] LC (%) = (Mass of encapsulated drug / Total mass of loaded micelles) x 100 [13] EE (%) = (Mass of encapsulated drug / Initial mass of drug used) x 100 [13]
Parameter Formula Description Drug Loading Content (LC) (Mass of Drug in Micelles / Total Mass of Micelles) x 100% Indicates the percentage of the micelle's mass that is the active drug. [13] | Encapsulation Efficiency (EE) | (Mass of Drug in Micelles / Total Initial Drug Mass) x 100% | Represents the efficiency of the formulation process in entrapping the drug. [13]|
-
-
Protocol 3: In Vitro Drug Release Study
An in vitro release study simulates the drug's release from the micelles over time in physiological conditions. The dialysis bag method is commonly employed for this purpose. [4][21]
-
Principle: The micelle formulation is placed in a dialysis bag, which is then immersed in a release medium. The semi-permeable membrane allows the released, free drug to diffuse out into the medium, while retaining the larger micelles. The concentration of the released drug in the external medium is measured at various time points.
-
Protocol:
-
Accurately measure a volume of the this compound-loaded micelle suspension (e.g., 2 mL) and place it inside a dialysis bag (MWCO 12-14 kDa).
-
Immerse the sealed bag in a container with a known volume of release buffer (e.g., 50 mL of Phosphate Buffered Saline, pH 7.4).
-
Place the setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume and sink conditions.
-
Quantify the amount of this compound in the collected samples using the Ferrozine assay as described in Protocol 2C.
-
Plot the cumulative percentage of drug released versus time.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (EE%) | Insufficient hydrophobicity of the HIP complex. Polymer-to-drug ratio is too high. Inefficient self-assembly process. | Optimize the counter-ion or the drug:counter-ion molar ratio. [22]Decrease the amount of polymer relative to the drug. [23]Slow down the solvent exchange rate during dialysis. |
| Large Particle Size / High PDI | Polymer aggregation. Inappropriate polymer concentration. | Decrease the polymer concentration during formulation. [23]Optimize stirring speed during self-assembly. Filter the final suspension through a 0.45 µm syringe filter. |
| Micelle Instability (Aggregation over time) | Low zeta potential. Weak hydrophobic interactions in the core. | Modify the polymer to include charged groups. Consider core-crosslinking strategies to create a more stable structure. [13][24][25] |
| Rapid "Burst" Release | Drug adsorbed to the micelle surface. Poor encapsulation. | Ensure adequate purification post-formulation (centrifugation/filtration) to remove surface-adsorbed drug. Re-evaluate the formulation parameters to improve core entrapment. |
Conclusion
The protocols detailed in this guide provide a robust framework for the successful development and validation of this compound-loaded polymeric micelles. By employing strategies like hydrophobic ion pairing, researchers can overcome the inherent challenges of encapsulating hydrophilic drugs. The subsequent characterization and in vitro release studies are critical for ensuring the formulation is optimized for stability, loading capacity, and controlled release performance. This nanotechnology-based approach holds significant potential to create next-generation oral iron supplements with enhanced bioavailability and improved patient outcomes.
References
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- ResearchGate. How to determine the drug loading content into a micelle?. Available at: https://www.researchgate.net/post/How_to_determine_the_drug_loading_content_into_a_micelle
- MDPI. (2022). An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. Available at: https://www.mdpi.com/article/10.3390/ijms231911855
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- NIH. (2022). Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098759/
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- ACS Publications. (2023). Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion. Molecular Pharmaceutics. Available at: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.3c00473
- ResearchGate. Characterization of mixed micelles. TEM images of mixed micelles: (a).... Available at: https://www.researchgate.net/figure/Characterization-of-mixed-micelles-TEM-images-of-mixed-micelles-a-blank-mixed_fig2_265057053
- MDPI. (2021). Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds. Available at: https://www.mdpi.com/2073-4360/13/19/3371
- MDPI. (2022). Drug-Loaded Polymeric Micelles Based on Smart Biocompatible Graft Copolymers with Potential Applications for the Treatment of Glaucoma. Available at: https://www.mdpi.com/2073-4360/14/19/4029
- IJFMR. (2023). A Review Concept on Polymer Micelles. Available at: https://www.ijfmr.com/papers/2023/5/177.pdf
- Anmol Chemicals. Specifications, Uses, SDS of this compound Manufacturers. Available at: https://www.anmolchemicals.
- DSpace@Utrecht University. (2016). Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. Available at: https://dspace.library.uu.nl/handle/1874/332168
- Bio-protocol. Encapsulation efficiency and drug loading. Available at: https://bio-protocol.org/exchange/posts/30177
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind this compound: Bioavailability and Stability. Available at: https://www.inno-pharmchem.
- ResearchGate. (2021). Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions. Available at: https://www.researchgate.net/publication/349479268_Polymeric_micelles_in_drug_delivery_An_insight_of_the_techniques_for_their_characterization_and_assessment_in_biorelevant_conditions
- ResearchGate. (2006). Development of a dialysis in vitro release method for biodegradable microspheres. Available at: https://www.researchgate.net/publication/7008107_Development_of_a_dialysis_in_vitro_release_method_for_biodegradable_microspheres
- IJRPR. (2023). Polymeric Micelles: A Review of Their Synthesis, Characterization, Types & Applications. Available at: https://ijrpr.com/uploads/V4ISSUE10/IJRPR18510.pdf
- ScienceDirect. (2025). Hydrophobic ion pairing enables co-loading of water-soluble drugs in polymeric micelles. Available at: https://www.sciencedirect.com/science/article/pii/S016836592400584X
- ResearchGate. How to maximize encapsulation efficiency of a drug in micelles?. Available at: https://www.researchgate.
- PubMed. (2025). Hydrophobic ion pairing enables co-loading of water-soluble drugs in polymeric micelles. Available at: https://pubmed.ncbi.nlm.nih.gov/38642491/
- Patsnap Synapse. (2024). What is the mechanism of this compound trihydrate?. Available at: https://www.patsnap.
- International Journal of Pharmacy and Technology. (2017). Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. Available at: https://www.ijptonline.com/wp-content/uploads/2017/04/104-111.pdf
- Semantic Scholar. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Available at: https://www.semanticscholar.org/paper/Hydrophobic-ion-pairing%3A-encapsulating-small-and-Ristroph-Prud'homme/240c558b53272d9626359d9c745774a323381e05
- Repositorio Académico - Universidad de Chile. (2020). Delivery of ionizable hydrophilic drugs based on pharmaceutical formulation of ion pairs and ionic liquids. Available at: https://repositorio.uchile.cl/handle/2250/177439
- PubMed. (2016). A novel oral iron-complex formulation: Encapsulation of hemin in polymeric micelles and its in vitro absorption. Available at: https://pubmed.ncbi.nlm.nih.gov/27600943/
- MPG.PuRe. (2021). Core Cross‐Linked Polymeric Micelles for Specific Iron Delivery: Inducing Sterile Inflammation in Macrophages. Available at: https://pure.mpg.de/rest/items/item_3338576/component/file_3338577/content
- PubMed. (2021). Core Cross-Linked Polymeric Micelles for Specific Iron Delivery: Inducing Sterile Inflammation in Macrophages. Available at: https://pubmed.ncbi.nlm.nih.gov/34132470/
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- ResearchGate. (2021). Core Cross‐Linked Polymeric Micelles for Specific Iron Delivery: Inducing Sterile Inflammation in Macrophages. Available at: https://www.researchgate.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Ferrous Lactate Solubility for Cell Culture
Welcome to the technical support center for the effective use of ferrous lactate in your cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges associated with this compound solubility and supplementation. Our goal is to equip you with the scientific understanding and practical protocols to ensure consistent and optimal cell culture performance.
Introduction: The Double-Edged Sword of Iron in Cell Culture
Iron is an indispensable micronutrient for virtually all mammalian cells, playing a critical role in cellular respiration, DNA synthesis, and enzymatic reactions. However, its utility is shadowed by its challenging chemical properties. In its ferric (Fe³⁺) state, iron is poorly soluble at physiological pH, readily forming insoluble ferric hydroxide precipitates. The more soluble ferrous (Fe²⁺) state, while more bioavailable, is prone to oxidation and can catalyze the formation of cytotoxic reactive oxygen species (ROS) through Fenton chemistry.
This compound is a popular choice for an iron supplement due to its good solubility in water.[1] However, researchers often encounter challenges with its stability and solubility in complex cell culture media, leading to precipitation, reduced iron availability, and potential cytotoxicity. This guide will provide you with the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Why is my this compound solution precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Oxidation: Ferrous (Fe²⁺) iron is readily oxidized to the less soluble ferric (Fe³⁺) state in the presence of oxygen, especially at the neutral to slightly alkaline pH of most cell culture media (pH 7.2-7.4). This leads to the formation of insoluble ferric hydroxide.
-
High Concentrations: Exceeding the solubility limit of this compound in the complex milieu of the culture medium can lead to precipitation.
-
Interaction with Media Components: Phosphate and bicarbonate ions in the medium can react with iron to form insoluble precipitates.[2][3]
-
Temperature and pH Shifts: Changes in temperature and pH can affect the solubility of media components, including iron salts.[2][4]
Troubleshooting Workflow for this compound Precipitation:
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
How can I improve the solubility and stability of this compound in my cell culture medium?
The key to preventing precipitation and improving the bioavailability of this compound is chelation . A chelating agent binds to the iron ion, protecting it from oxidation and interaction with other media components that lead to precipitation.
Citrate as a Chelating Agent:
Sodium citrate is an effective and widely used chelating agent for iron in cell culture.[1][5] It forms a stable complex with iron, keeping it in solution and available for cellular uptake. Studies have shown that a combination of iron and citrate not only improves cell growth but can also enhance monoclonal antibody production in CHO cells by 30-40%.[1][5]
Key Recommendation: Always prepare a chelated stock solution of this compound with sodium citrate before adding it to your cell culture medium.
Experimental Protocols
Protocol 1: Preparation of a 100x Sterile Chelated this compound-Citrate Stock Solution
This protocol provides a method for preparing a sterile, chelated stock solution of this compound that can be easily diluted into your cell culture medium.
Materials:
-
This compound (trihydrate, FW: 288.03 g/mol )
-
Sodium citrate (dihydrate, FW: 294.10 g/mol )
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Prepare the Sodium Citrate Solution:
-
Dissolve 1.47 g of sodium citrate dihydrate in 40 mL of cell culture grade water.
-
Gently warm the solution (up to 50°C) and stir until completely dissolved.
-
-
Prepare the this compound Solution:
-
In a separate container, dissolve 0.72 g of this compound trihydrate in 40 mL of cell culture grade water.
-
The solution should appear pale green.
-
-
Create the Chelated Complex:
-
Slowly add the this compound solution to the sodium citrate solution while stirring continuously.
-
A color change to a more intense yellow-green may be observed as the iron-citrate complex forms.
-
-
Final Volume and Sterilization:
-
Storage:
-
Store the 100x chelated stock solution in the dark at 2-8°C.[8] A properly prepared and stored solution should be stable for several months.
-
Final Concentrations in 100x Stock:
| Component | Concentration (mM) |
| This compound | 25 |
| Sodium Citrate | 50 |
Note: This protocol creates a 2:1 molar ratio of citrate to iron, which has been shown to be effective.[1][5]
What is the optimal concentration of this compound for my cells?
The optimal concentration of iron can vary significantly between different cell lines and culture conditions. High concentrations can be cytotoxic, while insufficient levels will limit cell growth and productivity.
General Recommendations:
-
For many CHO and hybridoma cell lines, the optimal iron concentration in the final culture medium is in the range of 0.1-0.5 mM.[1][5]
-
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and process.
Table 1: Recommended Starting Concentrations for Dose-Response Studies
| Cell Type | Suggested Starting Range (Final Concentration) |
| CHO Cells | 50 - 500 µM |
| Hybridoma Cells | 100 - 750 µM |
| Other Mammalian Cells | 25 - 250 µM |
Experimental Design for Optimization:
-
Prepare a series of media with varying final concentrations of your chelated this compound-citrate stock solution.
-
Seed your cells at a consistent density in each condition.
-
Monitor viable cell density, viability, and product titer (if applicable) over the course of the culture.
-
The optimal concentration will be the one that provides the best balance of cell growth and productivity without signs of toxicity.
Is this compound toxic to my cells?
Unchelated ferrous iron can be cytotoxic primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction. This can lead to oxidative stress, damage to cellular components, and ultimately, cell death.
Ferrous (Fe²⁺) vs. Ferric (Fe³⁺) Toxicity:
-
Ferrous (Fe²⁺): More readily participates in the Fenton reaction, making it potentially more cytotoxic if not properly chelated.[9]
-
Ferric (Fe³⁺): Less reactive in generating ROS but has very low solubility at physiological pH, which can lead to precipitation and physical stress on cells.
Mitigating Cytotoxicity:
-
Chelation: Using a chelating agent like citrate is the most effective way to reduce the cytotoxic potential of this compound by preventing its participation in the Fenton reaction.[1][5]
-
Concentration Optimization: As discussed previously, avoiding excessive concentrations of iron is critical to prevent toxicity.
Advanced Topics
Impact of this compound on Monoclonal Antibody Glycosylation
The glycosylation profile of a monoclonal antibody is a critical quality attribute that can affect its efficacy and safety.[10][11] Iron concentration in the cell culture medium can influence the glycosylation pattern of recombinant proteins.[12] While specific studies on the impact of this compound are limited, it is known that modulating iron levels can affect the glycan profile. Therefore, when optimizing this compound concentrations, it is advisable to monitor the glycosylation of your product to ensure it remains within the desired specifications.
Summary of Best Practices
| Do | Don't |
| Prepare a chelated stock solution of this compound with sodium citrate. | Add this compound powder directly to your cell culture medium. |
| Sterile filter your stock solution. | Autoclave iron-containing solutions, as this can promote oxidation and precipitation.[13] |
| Optimize the final iron concentration for your specific cell line. | Assume a "one-size-fits-all" iron concentration. |
| Store your stock solution protected from light at 2-8°C. | Use a stock solution that shows signs of precipitation or color change. |
Conclusion
Successfully supplementing cell culture media with this compound hinges on understanding and controlling its chemistry. By employing chelation with sodium citrate, you can significantly improve its solubility and stability, thereby preventing precipitation and reducing cytotoxicity. Remember that empirical optimization for your specific cell line and process is paramount to achieving robust and reproducible results.
References
-
Bai, Y., et al. (2011). Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production. Biotechnology and Bioengineering, 108(4), 838-847. Available at: [Link]
-
ResearchGate. (n.d.). Role of Iron and Sodium Citrate in Animal Protein-Free CHO Cell Culture Medium on Cell Growth and Monoclonal Antibody Production. Available at: [Link]
-
Omasa, T., et al. (1992). Effects of lactate concentration on hybridoma culture in lactate-controlled fed-batch operation. Biotechnology and Bioengineering, 39(5), 556-564. Available at: [Link]
-
Hartwig, A., et al. (1990). Cellular damage by ferric nitrilotriacetate and ferric citrate in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges. Carcinogenesis, 11(7), 1181-1186. Available at: [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media? Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. Available at: [Link]
-
Zhang, Y., et al. (2020). Improving titer while maintaining quality of final formulated drug substance via optimization of CHO cell culture conditions in low-iron chemically defined media. mAbs, 12(1), 1709731. Available at: [Link]
-
Ghosh, S., et al. (2012). Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell. Cytotechnology, 64(3), 299-311. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
Lesuisse, E., et al. (2004). Genetic analysis of iron citrate toxicity in yeast: Implications for mammalian iron homeostasis. Proceedings of the National Academy of Sciences, 101(20), 7620-7625. Available at: [Link]
-
Meister, C., et al. (2024). Sterile filtration of liquid solutions. protocols.io. Available at: [Link]
-
FAO. (n.d.). This compound. Available at: [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Preparation and Sterilization of Solutions SOP 12187 Rev. 03. Available at: [Link]
-
Machida, T., et al. (2022). Ferric Citrate Hydrate Has Little Impact on Hyperplasia of Enterochromaffin Cells in the Rat Small Intestine Compared to Sodium Ferrous Citrate. Medical Science Monitor, 28, e936352. Available at: [Link]
-
Wang, W., et al. (2018). The impact of glycosylation on monoclonal antibody conformation and stability. mAbs, 10(6), 925-934. Available at: [Link]
-
Hou, Y., et al. (2018). The impact of glycosylation on monoclonal antibody conformation and stability. mAbs, 10(6), 925-934. Available at: [Link]
-
Mabion. (n.d.). Impact of glycosylation on the effector functions of monoclonal antibodies: a case study of rituximab. Available at: [Link]
-
Weiss, A., et al. (2021). Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality. Biotechnology and Bioengineering, 118(1), 389-401. Available at: [Link]
-
Eisei Shikenjo Hokoku. (1994). [Studies on the stability of ferrous ion in the feeds added iron lactate during storage]. (112), 128-130. Available at: [Link]
- Google Patents. (n.d.). WO2013057628A1 - Addition of iron to improve cell culture.
-
ResearchGate. (2015). (PDF) Antibody Glycosylation and Its Impact on the Pharmacokinetics and Pharmacodynamics of Monoclonal Antibodies and Fc-Fusion Proteins. Available at: [Link]
-
ResearchGate. (2019). Preparation of ferric and ferrous chloride solutions? Available at: [Link]
-
Jefferis, R. (2012). Impact of Glycosylation on Effector Functions of Therapeutic IgG. International Journal of Molecular Sciences, 13(3), 3419-3438. Available at: [Link]
-
D.Pharm. (n.d.). SYLLABUS D.Pharm. Available at: [Link]
-
BenchSci. (2025). How to Set Up a CHO Cell Culture Workflow in Your Lab. Available at: [Link]
-
Lab Alley. (n.d.). How to Store Ferrous Sulfate. Available at: [Link]
-
ResearchGate. (2016). What can be done to avoid precipitation in serum sample during Ferrozine assay?? Available at: [Link]
-
Hilton, N. P., et al. (2018). Time to Optimize Supplementation: Modifying Factors Influencing the Individual Responses to Extracellular Buffering Agents. Nutrients, 10(5), 594. Available at: [Link]
-
Ruhl, J., et al. (2021). Tuning monoclonal antibody galactosylation using Raman spectroscopy-controlled lactic acid feeding. Biotechnology Progress, 37(6), e3195. Available at: [Link]
-
Shima, H., et al. (2018). Oral iron supplementation with sodium ferrous citrate reduces the serum intact and c-terminal fibroblast growth factor 23 levels of maintenance haemodialysis patients. Scientific Reports, 8(1), 16035. Available at: [Link]
-
Ataman Kimya. (n.d.). This compound. Available at: [Link]
Sources
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- 12. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ferrous Lactate Instability in Complex Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance for troubleshooting common instability issues encountered when working with ferrous lactate in complex media. My aim is to equip you with the knowledge and practical steps to ensure the stability and efficacy of your experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound-supplemented medium has turned a yellow-brown color and a precipitate has formed. What is the cause?
This is a classic sign of this compound instability, primarily due to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2] this compound is a greenish-white powder, and its solutions are typically clear to pale green.[1][3] Upon exposure to air and light, the ferrous iron is oxidized, forming ferric hydroxide complexes, which are insoluble at neutral or physiological pH and appear as a yellow-brown precipitate. This process can be accelerated by factors such as elevated pH and exposure to light.[2]
Q2: At what pH is this compound most stable?
This compound exhibits greater stability in acidic conditions, specifically at a pH below 4.5.[1][3] In more acidic environments, the propensity for oxidation to the ferric form, which leads to discoloration and precipitation, is significantly reduced.[1] Most complex cell culture and microbiological media are buffered to a physiological pH (typically 7.2-7.4), creating an environment where this compound is inherently less stable.
Q3: Can other components in my complex media contribute to this compound instability?
Yes, several components commonly found in complex media can interact with and destabilize this compound. High concentrations of phosphates and carbonates can react with ferrous ions to form insoluble precipitates.[4][5] Additionally, oxidizing agents present in the media can accelerate the conversion of ferrous to ferric iron. It is also important to consider the potential for interactions with other metal ions and components of serum or other biological supplements.[6]
Troubleshooting Guides
Problem 1: Rapid Discoloration and Precipitation of this compound in Liquid Media
Underlying Cause: This issue is most commonly due to the rapid oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron, which then precipitates out of solution at the neutral pH of most complex media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration and precipitation.
Detailed Steps:
-
pH Verification and Adjustment:
-
Measure the pH of your basal complex medium before adding the this compound.
-
If the pH is above 6.0, consider preparing a separate, concentrated stock of this compound in degassed, deionized water with the pH adjusted to below 4.5. This stock can then be added to the final medium immediately before use, minimizing its exposure to higher pH.
-
-
Preparation of a Stabilized this compound Stock Solution:
-
Follow the detailed protocol below for preparing a stabilized stock solution. This involves using degassed water to minimize dissolved oxygen and acidification to improve stability.
-
-
In-situ Chelation:
-
Use of Antioxidants:
-
The inclusion of a mild reducing agent like ascorbic acid can help maintain iron in its ferrous state. Prepare a fresh, sterile stock of ascorbic acid and add it to the medium shortly before the this compound.
-
Problem 2: Inconsistent Experimental Results with this compound Supplementation
Underlying Cause: Inconsistent results can stem from the variable concentration of bioavailable ferrous iron due to its instability and precipitation. What is added to the medium may not be what is available to the cells or microorganisms.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental results.
Detailed Steps:
-
Standardize Media Preparation:
-
Avoid adding this compound as a dry powder directly to a large volume of neutral pH media. This practice can lead to localized high concentrations and immediate precipitation.
-
Always use a freshly prepared, filter-sterilized stock solution of this compound, as detailed in the protocol below.
-
-
Quantify Bioavailable Iron:
-
Establish a Time-Course of Stability:
-
If the medium is not used immediately after preparation, perform a small-scale experiment to determine the stability of the this compound over time under your specific storage conditions (e.g., at 4°C, 37°C).
-
Take aliquots at different time points and measure the soluble ferrous iron concentration. This will help you define a "use-by" time for your prepared media.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (100x)
This protocol provides a method for preparing a more stable, concentrated stock solution of this compound that can be diluted into your final complex medium.
Materials:
-
This compound (dihydrate or trihydrate form)[11]
-
High-purity, deionized water
-
Hydrochloric acid (HCl), 0.1 N
-
Nitrogen or argon gas
-
Sterile 0.22 µm syringe filter
-
Sterile, amber-colored storage bottle
Procedure:
-
Degassing the Water: To minimize dissolved oxygen, sparge 100 mL of deionized water with nitrogen or argon gas for at least 30 minutes.
-
Acidification: Add 0.1 N HCl dropwise to the degassed water until the pH is between 4.0 and 4.5.
-
Dissolving this compound: Weigh the appropriate amount of this compound for your desired 100x concentration and dissolve it in the acidified, degassed water with gentle stirring. The solution should be a pale green color.
-
Sterile Filtration: Immediately filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, amber-colored bottle to protect it from light.
-
Storage: Store the stock solution at 4°C for up to one week. For longer-term storage, consider aliquoting and freezing at -20°C, though stability upon thawing should be verified.
Protocol 2: Quantification of Ferrous Iron using the 1,10-Phenanthroline Method
This spectrophotometric assay allows for the quantification of soluble ferrous iron in your complex media.
Materials:
-
1,10-Phenanthroline solution
-
Hydroxylamine hydrochloride solution (as a reducing agent for total iron determination, if needed)
-
Sodium acetate buffer (pH 4.5)
-
Ferrous ammonium sulfate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of ferrous iron using ferrous ammonium sulfate in deionized water.
-
Sample Preparation: Collect a sample of your this compound-supplemented medium. If the medium is turbid, centrifuge it to pellet any precipitate and use the supernatant for the assay.
-
Reaction Setup: In a test tube, mix your sample (or standard) with the sodium acetate buffer and the 1,10-phenanthroline solution. A reddish-orange color will develop in the presence of ferrous iron.
-
Absorbance Measurement: After a short incubation period, measure the absorbance of the solution at approximately 510 nm.[9]
-
Calculation: Determine the concentration of ferrous iron in your sample by comparing its absorbance to the standard curve.
Data Summary
| Parameter | Recommended Condition | Rationale |
| pH for Stock Solution | 4.0 - 4.5 | Enhances stability and prevents premature oxidation.[1] |
| Solvent for Stock | Degassed, deionized water | Minimizes dissolved oxygen, a key oxidant. |
| Storage of Stock | 4°C, protected from light | Reduces the rate of oxidation.[2] |
| Addition to Media | Immediately before use | Minimizes exposure to destabilizing conditions in the final medium. |
| Optional Additives | Ascorbic acid, EDTA | Act as an antioxidant and chelating agent, respectively, to improve stability.[8] |
References
- Vertex AI Search. (2023, July 28).
- Ataman Kimya. (n.d.).
- Cortex Chemicals. (n.d.).
- Patsnap Synapse. (2024, July 17).
- LookChem. (n.d.).
- Ataman Kimya. (n.d.).
- PubMed Central. (2025, July 5).
- FAO. (n.d.).
- Sigma-Aldrich. (n.d.).
- The Good Scents Company. (n.d.).
- ChemBK. (n.d.).
- PubMed. (n.d.).
- Biology LibreTexts. (2023, February 16). 1.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?
- Karger Publishers. (n.d.).
- Sigma-Aldrich. (n.d.). Ferric and Ferrous Iron in Cell Culture.
- PubMed Central. (2022, June 10).
- Sigma-Aldrich. (n.d.). Iron Chelate Solution – Plant Tissue Culture Protocol.
- Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
- SpringerLink. (n.d.).
- SZU. (n.d.).
- Sigma-Aldrich. (n.d.). Iron(II) lactate = 98.
- BOC Sciences. (n.d.).
- PharmaCompass.com. (n.d.).
- Nutrition Reviews. (n.d.). Interaction of Iron with Other Nutrients.
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- Chemistry LibreTexts. (2026, January 8).
- ResearchGate. (n.d.).
- Scientific Research Publishing. (2025, August 10). Enrichment of Phosphate on Ferrous Iron Phases during Bio-Reduction of Ferrihydrite.
- PubMed Central. (n.d.). Phosphorus Interactions with Iron in Undisturbed and Disturbed Arctic Tundra Ecosystems.
- Utah State University. (n.d.). "Ferrous fumarate/calcium carbonate interactions affecting electrolyte " by Mihye Kym.
- Cole-Parmer. (n.d.).
- American Association for Clinical Chemistry. (2020, June 23).
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Technical Support Center: Optimizing Ferrous Lactate Concentration for Cell Growth
Welcome to the technical support center for the optimization of ferrous lactate concentration in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, and your results are reliable.
The Critical Role of Iron in Cell Proliferation
Iron is an indispensable micronutrient for cellular proliferation and viability.[1][2][3] Its primary role lies in its function as a cofactor for essential enzymes involved in DNA synthesis and cellular metabolism.[3][4] Ribonucleotide reductase, the rate-limiting enzyme in the synthesis of deoxyribonucleotides for DNA replication, is iron-dependent.[3][4] Consequently, iron deprivation can lead to cell cycle arrest, typically at the G1/S phase transition, and ultimately apoptosis.[1][5]
This compound serves as a bioavailable source of ferrous iron (Fe²⁺), the form more readily taken up by cells compared to ferric iron (Fe³⁺).[6] The lactate component can also act as a chelating agent, helping to maintain iron solubility in culture media.[6] However, the very properties that make iron essential also pose a significant risk. Excess intracellular iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and cellular damage.[7] This dual nature of iron necessitates careful optimization of its concentration in your cell culture system.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound in cell culture.
Q1: Why should I use this compound over other iron sources like ferrous sulfate or ferric nitrate?
This compound is often favored for its high bioavailability and solubility. The lactate salt is generally less harsh on cells compared to some other iron salts, potentially leading to a wider optimal concentration range and reduced cytotoxicity.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A definitive universal concentration does not exist as the optimal level is highly cell-type dependent. However, based on studies with other iron compounds, a reasonable starting range for a dose-response experiment would be between 10 µM and 500 µM.[8][9] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store a this compound stock solution?
This compound is soluble in water.[10] To prepare a stock solution, dissolve this compound powder in cell culture-grade water. It is recommended to prepare fresh stock solutions and filter-sterilize them before use to prevent contamination and degradation. Avoid repeated freeze-thaw cycles. Store the stock solution protected from light at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is advisable.
Q4: Can I add this compound directly to my complete cell culture medium?
While possible, it is generally better to add the this compound supplement to the basal medium before the addition of serum or other protein-containing supplements. This is because components in serum, such as transferrin, can bind to the iron, affecting its availability to the cells.[7] Adding it to a serum-free medium allows for more controlled and reproducible experimental conditions.
Troubleshooting Guide
Encountering issues during your experiments is a common part of the scientific process. This section provides solutions to potential problems you might face when optimizing this compound concentrations.
| Problem | Potential Cause | Suggested Solution |
| Decreased cell viability and signs of cytotoxicity (e.g., cell detachment, pyknotic nuclei) after adding this compound. | Iron Overload and Oxidative Stress: High concentrations of this compound can lead to excessive intracellular iron, triggering the Fenton reaction and the production of reactive oxygen species (ROS), causing cellular damage and death.[7][11][12] | 1. Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration range for your specific cell line using a viability assay like MTT or trypan blue exclusion.[13] 2. Measure Oxidative Stress: Assess ROS levels using fluorescent probes (e.g., DCF-DA) to confirm if oxidative stress is the cause. 3. Co-treatment with Antioxidants: Consider including an antioxidant like N-acetylcysteine (NAC) in your culture medium to mitigate oxidative stress. |
| Inconsistent or non-reproducible results between experiments. | Variability in this compound Solution: The stability of the this compound solution can affect its potency. Ferrous iron (Fe²⁺) can oxidize to ferric iron (Fe³⁺), which has different uptake characteristics.[14] | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a recently prepared or properly stored stock solution for each experiment.[13] 2. Consistent Solution Preparation: Standardize your protocol for dissolving and diluting this compound to ensure consistency. |
| Variations in Cell Culture Conditions: Differences in cell density, passage number, or media components can alter the cellular response to iron.[13] | 1. Standardize Seeding Density: Use a consistent cell seeding density for all experiments. 2. Use Cells within a Defined Passage Range: Avoid using cells of very high passage number as their characteristics may have changed. 3. Ensure Media Consistency: Use the same batch of basal media and supplements for a set of comparative experiments. | |
| No significant improvement in cell growth at any tested concentration. | Cell Line Insensitivity: Some cell lines may have lower iron requirements or more efficient iron uptake and storage mechanisms, making them less responsive to additional iron supplementation. | 1. Basal Medium Iron Content: Check the formulation of your basal medium; it may already contain sufficient iron.[7] 2. Assess Iron Status: If possible, measure intracellular iron levels or the expression of iron-related proteins (e.g., ferritin, transferrin receptor) to determine the baseline iron status of your cells.[15] |
| Lactate Metabolism Effects: High concentrations of lactate can have independent effects on cell metabolism and pH, which might counteract the benefits of iron supplementation.[16][17] | 1. Monitor pH: Regularly check the pH of your culture medium. 2. Lactate Control: Consider using a different iron salt (e.g., ferrous citrate) as a control to distinguish between the effects of iron and lactate. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Cell culture-grade water (e.g., WFI or equivalent)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 100 mM solution (Molecular Weight of this compound Trihydrate: 288.03 g/mol ).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in a small volume of cell culture-grade water in a sterile conical tube.
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Bring the solution to the final desired volume with cell culture-grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
100 mM this compound stock solution (prepared as in Protocol 1)
-
Cell viability assay kit (e.g., MTT, WST-1, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the 100 mM this compound stock solution in your complete cell culture medium. A suggested concentration range to start with is 0, 10, 25, 50, 100, 250, and 500 µM.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a control group with medium only (0 µM). It is recommended to have at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the control (0 µM). Plot the cell viability against the this compound concentration to determine the optimal concentration that promotes growth without inducing significant cytotoxicity.
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying cellular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Simplified overview of cellular iron uptake and metabolism.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound trihydrate? Retrieved from [Link]
-
Ataman Kimya. This compound. Retrieved from [Link]
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- Lactate as a regulator of iron homeostasis. (2023).
- Gao, X., et al. (2018). Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance. Biotechnology and Bioengineering, 115(1), 137-147.
- Huang, Y. M., et al. (2015). Role of Iron and Sodium Citrate in Animal Protein-Free CHO Cell Culture Medium on Cell Growth and Monoclonal Antibody Production. Cytotechnology, 67(5), 849-858.
-
ACS Fall 2025. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media. Retrieved from [Link]
- Ghio, A. J., et al. (2020). Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration. Journal of Inorganic Biochemistry, 203, 110906.
-
FAO. This compound. Retrieved from [Link]
- Google Patents. WO2013057628A1 - Addition of iron to improve cell culture.
- Shvedova, A. A., et al. (2022). Cellular Redox Mechanisms in Inflammation and Programmed Cell Death. International Journal of Molecular Sciences, 23(3), 1163.
-
Wikipedia. Iron(II) lactate. Retrieved from [Link]
- Philpott, C. C. (2018). Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease. Metallomics, 10(7), 876-892.
- Al-Ozairi, E., et al. (2021). Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells. Cells, 10(5), 1141.
- Jardon, A., et al. (2020). Trace metal optimization in CHO cell culture through statistical design of experiments. Biotechnology Progress, 36(5), e3029.
- Iatropoulos, M. J., et al. (2002). Iron lactate induction of pancreatic and endometrial proliferative lesions and a lack of increased tumors in a 104-week carcinogenicity study in F344 rats.
- Cazzola, M., et al. (1990). The role of iron in cell cycle progression and the proliferation of neoplastic cells.
- Camaschella, C. (2019). New diagnostic tools for delineating iron status.
- Zborowski, M., et al. (2014). Iron transport in cancer cell culture suspensions measured by cell magnetophoresis. Analytical Chemistry, 86(15), 7875-7882.
- De Domenico, I., et al. (1997). Iron and cell proliferation/differentiation. Annals of the New York Academy of Sciences, 833, 46-56.
- Gaasch, J. A., et al. (2007). Iron overload induces oxidative stress, cell cycle arrest and apoptosis in chondrocytes. Osteoarthritis and Cartilage, 15(9), 1054-1062.
- Richardson, D. R. (2018). Cellular Iron Uptake, Trafficking and Metabolism: Key Molecules and Mechanisms and their Roles in Disease. Metallomics, 10(7), 876-892.
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The Royal Children's Hospital Melbourne. Clinical Practice Guidelines: Iron deficiency. Retrieved from [Link]
- Baldari, C., et al. (2013). Determination of Blood Lactate Concentration: Reliability and Validity of a Lactate Oxidase-based Method. Journal of Sports Science & Medicine, 12(2), 261-266.
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HiMedia Laboratories. Ferrous Chelated Solution (100X) PL025. Retrieved from [Link]
- Muckenthaler, M. U., et al. (2017). Regulation of cellular iron metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1864(9), 1377-1391.
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Lab Tests Online-UK. (2023, September 15). Ferritin Test. Retrieved from [Link]
- Giard, D. J., et al. (1973). Enhancement of growth media for extreme iron limitation in Escherichia coli. Applied Microbiology, 26(2), 197-202.
- Cazzola, M. (2004). Iron and cell proliferation: another piece of the puzzle. Blood, 104(10), 2967-2968.
- Conrad, M. E., & Umbreit, J. N. (2000). Separate pathways for cellular uptake of ferric and ferrous iron. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(4), G737-G744.
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ResearchGate. Iron-induced oxidative stress and cell death. Retrieved from [Link]
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Dr. Paul Lohmann. This compound. Retrieved from [Link]
- Cazzola, M., et al. (1990). Role of Iron and Proteins of Iron Metabolism in Cell Growth. Basic and Clinical Aspects of Malignant Lymphoma, 153-159.
- Abbaspour, N., et al. (2014). Iron Absorption: Factors, Limitations, and Improvement Methods. ACS Omega, 7(24), 20441-20453.
- Muralidharan, N., et al. (2024). Strategies Used in Manufacturing Processes to Drive and Control Mammalian Cells to Undergo a Lactate Metabolic Shift. Journal of Bioprocessing & Biotechniques, 14(4), 1000506.
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Technical Support Center: Mitigating Ferrous Lactate Interference in Biochemical Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ferrous lactate in their biochemical assays. This compound, while a valuable compound in many research contexts, contains redox-active ferrous iron (Fe2+), which can significantly interfere with a wide range of common assays. This document provides a structured approach to understanding, identifying, and mitigating this interference to ensure the accuracy and integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
-
Q1: Why is the background signal in my assay (e.g., my blank wells) so high when I add this compound?
-
A: The ferrous iron (Fe2+) in this compound is a potent reducing agent. It can directly react with and reduce colorimetric or fluorometric probes used in many assays (e.g., tetrazolium salts like MTT, or radicals like DPPH), generating a signal that is independent of any biological activity. This leads to a high background reading.
-
-
Q2: My results are highly variable and not reproducible when testing samples containing this compound. What is happening?
-
A: This variability is likely due to the Fenton reaction.[1][2][3] Fe2+ reacts with ambient hydrogen peroxide (often present in buffers and cell culture media) to produce highly reactive and unstable hydroxyl radicals.[2][4] These radicals indiscriminately react with assay components, cells, or your target molecules, leading to unpredictable and chaotic results.
-
-
Q3: Can I just subtract the high background signal from my this compound control well?
-
A: While subtracting the signal from a control containing only this compound and assay reagents is a necessary first step, it is often insufficient. This simple subtraction does not account for the complex, non-linear interactions that occur in the presence of biological material (cells, proteins, etc.). The rate of the Fenton reaction and other side reactions can be altered by the biological matrix, meaning the interference is not simply additive.
-
-
Q4: Which types of biochemical assays are most susceptible to interference from this compound?
-
A: Assays that rely on redox chemistry are the most vulnerable. This includes:
-
Antioxidant Assays: Such as DPPH, ABTS, FRAP, and total phenolic content assays. Fe2+ is a strong reductant and will directly interfere, giving a false positive "antioxidant" signal.[5][6][7]
-
Cell Viability/Cytotoxicity Assays: Tetrazolium-based assays like MTT, MTS, and XTT are highly susceptible because they measure viability via cellular reduction.[8][9] Fe2+ can reduce the dyes directly.
-
Reactive Oxygen Species (ROS) Assays: Probes like DCFH-DA are designed to fluoresce upon oxidation. The hydroxyl radicals generated by Fe2+ via the Fenton reaction will oxidize the probe, leading to a strong false positive signal.
-
Enzyme Assays: Assays where the enzyme or substrate is redox-sensitive can be affected.
-
-
-
Q5: What is the quickest way to confirm if this compound is interfering with my assay?
-
A: Run a simple acellular control. Prepare a well with your complete assay buffer and all reagents, but without any cells or biological sample. Add this compound at the same concentration you use in your experiment. If you observe a significant signal change (e.g., color development or fluorescence) compared to a well with no this compound, you have confirmed direct interference.
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: Understanding the Core Mechanisms of Interference
To effectively mitigate interference, it is crucial to understand its chemical origins. The reactivity of ferrous iron (Fe2+) is the root cause, manifesting primarily through two pathways.
1.1. Direct Reduction of Assay Probes Many assays utilize indicator molecules (probes) that change color or fluoresce upon reduction. Fe2+ is an electron donor and can directly reduce these probes, creating a signal artifact.
-
Example: In an MTT assay, the yellow MTT tetrazolium salt is reduced to a purple formazan product. Fe2+ can donate an electron to MTT, causing this color change without any cellular metabolic activity.[8][9]
1.2. Generation of Hydroxyl Radicals via Fenton Chemistry This is the most problematic source of interference in biological systems. Even trace amounts of hydrogen peroxide (H₂O₂), commonly found in aqueous buffers and generated by living cells, can trigger a cascade of potent oxidants.[4]
The reaction proceeds as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ [3]
The hydroxyl radical (•OH) is one of the most reactive chemical species known and will rapidly and non-specifically oxidize any nearby molecule, including your assay probe, buffer components, proteins, or lipids, leading to unpredictable and invalid results.[2]
Caption: The Fenton Reaction pathway, a major source of assay artifacts.
Guide 2: Mitigation Strategy 1: The Use of Iron Chelators
The most effective way to neutralize Fe2+ interference is to "trap" the iron ion, preventing it from participating in redox reactions. This is achieved using specific chelating agents.
2.1. Choosing the Right Chelator A chelator is a molecule that forms multiple bonds to a single metal ion. For mitigating this compound interference, the ideal chelator should be specific for iron, water-soluble, and not interfere with the assay itself.
| Chelator | Specificity | Key Characteristics & Considerations |
| Bathophenanthroline Disulfonate (BPS) | Fe2+ Specific | Excellent choice. Water-soluble and forms a stable complex with Fe2+, effectively preventing it from reacting.[10][11][12] The Fe2+-BPS complex itself has a color, but its absorbance maximum (around 535 nm) may not overlap with all assay readouts.[10] Always run a control with BPS alone. |
| Deferoxamine (DFO) | Fe3+ Specific | A powerful iron chelator, but with a much higher affinity for ferric (Fe3+) iron.[13][14][15] It can bind Fe2+, but less effectively than BPS. It works by binding the Fe3+ produced during the Fenton reaction, preventing it from being recycled back to Fe2+.[13][16] |
2.2. Experimental Protocol: Determining Optimal Chelator Concentration
It is critical to use the minimum effective concentration of the chelator to avoid off-target effects.
Objective: To find the lowest concentration of BPS that completely prevents Fe2+-induced signal generation in your assay.
Methodology:
-
Prepare Reagents:
-
This compound Stock Solution (e.g., 10 mM in deionized water).
-
BPS Stock Solution (e.g., 100 mM in deionized water).[11]
-
Your complete assay buffer and detection reagents.
-
-
Set Up a 96-Well Plate:
-
Wells A1-A6 (BPS Titration): Add assay buffer and detection reagents. Add a constant, high concentration of this compound (e.g., 100 µM). Then, add a serial dilution of BPS (e.g., 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM, 0 µM).
-
Well B1 (Negative Control): Assay buffer + detection reagents only.
-
Well B2 (Positive Interference Control): Assay buffer + detection reagents + this compound (100 µM).
-
Well B3 (Chelator Control): Assay buffer + detection reagents + BPS at the highest concentration used (1 mM).
-
-
Incubate and Read: Incubate the plate according to your standard assay protocol and measure the signal (absorbance or fluorescence).
-
Analyze Data:
-
The signal in Well B2 should be very high compared to B1.
-
The signal in Well B3 should be similar to B1 (confirming BPS itself doesn't interfere).
-
Identify the lowest concentration of BPS in the A1-A6 series that reduces the signal to the level of the negative control (B1). This is your optimal working concentration.
-
Guide 3: Mitigation Strategy 2: Assay Modification & Robust Controls
If chelation is not fully effective or is undesirable, modifying the assay conditions and implementing a rigorous set of controls is essential for data validation.
3.1. Enzymatic Scavenging of Fenton Reactants The Fenton reaction requires H₂O₂. By adding the enzyme Catalase to your assay system, you can enzymatically degrade H₂O₂ to harmless water and oxygen, thereby preventing the formation of hydroxyl radicals.[17][18][19]
-
Protocol: Add Catalase (typically 100-200 U/mL) to your cell culture medium or assay buffer during the experiment.[20] Similarly, Superoxide Dismutase (SOD) can be used to remove superoxide radicals, another potential source of interference.[17][21]
3.2. Choosing a More Resistant Assay Chemistry Some assays are inherently less susceptible to redox interference. If you are consistently facing issues, consider switching your methodology.
-
For Cell Viability: Instead of MTT or other tetrazolium assays, use an ATP-based assay (e.g., CellTiter-Glo®).[22][23] These assays measure ATP content as a marker of viability by producing a luminescent signal, a chemistry that is not directly affected by the redox state of iron.[22][24]
3.3. The Self-Validating System: Mandatory Experimental Controls To generate trustworthy data, you must be able to prove that the signal you are measuring is from your biological process of interest and not an artifact. The following controls are non-negotiable when working with this compound.
Caption: A logical workflow for implementing essential experimental controls.
-
Test Sample: Your complete experiment (e.g., Cells + Assay Reagents + this compound).
-
Control 1 (Direct Interference): Assay Buffer + Reagents + this compound. This quantifies the direct reaction between iron and your assay chemistry.
-
Control 2 (Matrix Interference): Sample minus the biological component (e.g., cell lysate without active enzyme, or supernatant from cells) + Reagents + this compound. This accounts for interactions between iron and other molecules in your sample matrix.
-
Control 3 (Chelator/Enzyme Control): Assay Buffer + Reagents + Chelator/Catalase. This ensures your mitigation strategy itself is not producing a signal.
-
Control 4 (Mitigation Efficacy): Test Sample + Chelator/Catalase. This is your experimental sample with the mitigation strategy applied. The result should be free of the interference seen in the main "Test Sample."
By running this complete set of controls, you create a self-validating system that allows you to confidently attribute your final, corrected signal to the biological activity you intend to measure.
References
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- MedChemExpress. (n.d.). Deferoxamine mesylate (Desferrioxamine B mesylate) | Iron Chelator.
- ResearchGate. (n.d.). Chemical structure of iron-chelating agents. Deferoxamine mesylate....
- NIH National Library of Medicine. (2020). Naturally present metal ions in plants could interfere with common antioxidant assays.
- Promega Corporation. (n.d.). Is Your MTT Assay the Right Choice?.
- BenchSci. (2017). Cell viability assays: Alternatives to the MTT assay.
- NIH National Library of Medicine. (2023). Deferoxamine - StatPearls.
- 4B.io. (2023). Alternatives to MTT Assay in Cell Viability Assessments.
- MedChemExpress. (n.d.). Bathophenanthrolinedisulfonic acid disodium | Iron Colorimetric Reagent.
- ResearchGate. (2024). Deferoxamine Therapy Mechanism, Applications, and Challenges.
- Sigma-Aldrich. (n.d.). Bathophenanthrolinedisulfonic acid disodium salt hydrate, ≥95%.
- NIH National Library of Medicine. (1993). A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions.
- CymitQuimica. (n.d.). Bathophenanthroline disulfonic acid disodium salt.
- NIH National Library of Medicine. (2016). Visual Assay of Total Iron in Human Serum with Bathophenanthrolin Disulfonate-accommodated MCM-41.
- NIH National Library of Medicine. (n.d.). MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE.
- Abcam. (n.d.). Cell viability assays.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
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- NIH National Library of Medicine. (n.d.). Effects of Fenton Reaction on Human Serum Albumin: An In Vitro Study.
- ResearchGate. (2025). Fenton Reaction in vivo and in vitro. Possibilities and Limitations.
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- ResearchGate. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
- ResearchGate. (2022). Fe3+–Fe2+ Transformation Method: An Important Antioxidant Assay.
- ResearchGate. (n.d.). Fenton's reaction occurs between hydrogen peroxide and Ferrous.... Retrieved from ResearchGate.
- MDPI. (n.d.). A Modified Fenton's System Fe 2+ –EGTA–H 2 O 2 Reveals That Redox Activities of Simple Polyphenols Are Suppressed in Binary Mixtures.
- MDPI. (2026). Reactive Oxygen Species in Embryo Development: Sources, Impacts, and Implications for In Vitro Culture Systems.
- Springer Nature. (n.d.). Fe3+–Fe2+ Transformation Method: An Important Antioxidant Assay.
- NIH National Library of Medicine. (2015). Assay Interference by Chemical Reactivity.
- ResearchGate. (n.d.). Rules for Identifying Potentially Reactive or Promiscuous Compounds.
- Semantic Scholar. (n.d.). Assay Interference by Aggregation.
- NIH National Library of Medicine. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans.
- MDPI. (n.d.). Antioxidant Activity of SOD and Catalase Conjugated with Nanocrystalline Ceria.
- ResearchGate. (n.d.). The anti-ROS system. SOD could transform the O2⁻ into H2O2 and then....
- NIH National Library of Medicine. (n.d.). Analytical Interference by Contrast Agents in Biochemical Assays.
- ResearchGate. (2025). Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma.
- NIH National Library of Medicine. (n.d.). Several lines of antioxidant defense against oxidative stress: antioxidant enzymes, nanomaterials with multiple enzyme-mimicking activities, and low-molecular-weight antioxidants.
- NIH National Library of Medicine. (1980). Interference of Imferon in Colorimetric Assays for Iron.
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- ResearchGate. (2017). Analytical Interference by Contrast Agents in Biochemical Assays.
- ResearchGate. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies.
- ResearchGate. (n.d.). Interference tests on various compounds for the assay of lactate.
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long-term storage and handling of ferrous lactate powder
Welcome to the technical support center for ferrous lactate. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful long-term storage, handling, and experimental use of this compound powder. As a compound valued for its high bioavailability yet prone to oxidation, proper technique is critical for reproducible and accurate results. This document provides in-depth, field-proven insights and protocols to address the common challenges encountered when working with this air-sensitive material.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound.
Q1: What is the correct appearance of high-quality this compound powder?
A: High-quality this compound should be a greenish-white to light yellow crystalline powder.[1][2] A distinct brownish or dark yellow tint indicates oxidation has occurred, where the active ferrous (Fe²⁺) iron has converted to ferric (Fe³⁺) iron.
Q2: What are the primary factors that cause this compound to degrade?
A: The primary degradation pathway for this compound is oxidation. This process is accelerated by exposure to:
-
Air (Oxygen): The ferrous ion (Fe²⁺) is readily oxidized to the ferric ion (Fe³⁺) in the presence of oxygen.[3]
-
Moisture: The presence of water, including atmospheric humidity, facilitates the oxidation reaction.[4]
-
Light: Exposure to light, particularly UV and blue wavelengths, can promote and accelerate oxidation, a process known as photodegradation.[4][5][6]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[7]
Q3: What is the difference between the dihydrate and trihydrate forms of this compound?
A: The terms refer to the number of water molecules associated with each formula unit of this compound (two or three, respectively).[1][8][9] This hydration state can affect the material's molecular weight, so it is crucial to use the correct value for calculations.[1][9] The trihydrate is a common form and appears as a greenish-white powder.[10] Both forms are susceptible to oxidation.
Q4: What solvents can be used to dissolve this compound?
A: this compound is soluble in water, with its solubility increasing significantly in hot water.[4][11] It is practically insoluble in ethanol and other organic solvents.[3][9][11] For experimental purposes, the use of deoxygenated, high-purity water is strongly recommended to minimize oxidation upon dissolution.
Q5: What is the typical pH of a this compound aqueous solution?
A: A 1-2% aqueous solution of this compound will typically have a pH between 5.0 and 6.0.[1][2][3][9] The compound exhibits greater stability against oxidation in more acidic conditions (pH below 4.5).[3][10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during storage or experimentation.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Powder in the bottle appears clumpy and/or has turned brownish-yellow. | 1. Improper Storage: The container was not sealed tightly, allowing moisture and air ingress.2. Age/Lot Viability: The powder has degraded over time due to prolonged or suboptimal storage. | Action: Do not use the powder for quantitative or sensitive experiments. The color change is a clear visual indicator of oxidation to ferric iron, which has different solubility and bioavailability.[4][12]Prevention: Always store this compound in a tightly sealed container with a desiccant, in a cool, dark, and dry place. Consider flushing the container headspace with an inert gas like nitrogen or argon before sealing for long-term storage. |
| The powder does not fully dissolve in room temperature water. | 1. Oxidation: The powder may be partially oxidized. Ferric (Fe³⁺) salts are generally less soluble than their ferrous (Fe²⁺) counterparts.2. Saturation Limit: The concentration may be too high for the given volume and temperature.3. Hydration State: The surface of the anhydrous powder can become hydrated, affecting dissolution kinetics.[13] | Action 1 (Solubility): Gently warm the solution while stirring. This compound is more soluble in hot water.[11] Use of a magnetic stirrer can also facilitate dissolution.[14]Action 2 (Check Quality): If significant insoluble brown/yellow particulate matter remains even after heating, the powder is likely heavily oxidized. We recommend quantifying the Fe²⁺/Fe³⁺ ratio (see Protocol 3) or using a fresh, unoxidized lot.Action 3 (pH Adjustment): Lowering the pH of the water to ~4.0 with a non-interfering acid (e.g., HCl) can increase stability and may aid dissolution.[3] |
| A freshly prepared aqueous solution quickly turns yellow or brown. | 1. Dissolved Oxygen: The solvent (water) was not deoxygenated, providing ample oxygen for rapid oxidation of Fe²⁺.2. Headspace Oxygen: The solution was prepared in an open-air vessel, allowing oxygen from the atmosphere to dissolve and react.3. Light Exposure: The solution was prepared or stored under direct, bright light, causing photodegradation.[5][15] | Action: For immediate use in non-critical applications, proceed while noting the color change. For sensitive applications (e.g., cell culture, kinetic studies), discard the solution and prepare a fresh batch following the Protocol for Preparation of a Stabilized Aqueous this compound Solution (Protocol 2) below.Prevention: Always use freshly deoxygenated water. Prepare the solution under a stream of inert gas (nitrogen or argon) and store it in a container protected from light (e.g., an amber bottle). |
| Precipitate forms in a this compound-containing cell culture medium upon storage. | 1. Oxidation and Precipitation: Fe²⁺ oxidized to Fe³⁺, which then precipitated as ferric hydroxide or phosphate at the physiological pH of the medium.2. Incompatibility: Interaction with other media components leading to the formation of insoluble salts. | Action: The medium is likely compromised due to the loss of bioavailable iron. It is best to discard it.Prevention: Prepare a concentrated, sterile-filtered stock solution of this compound in deoxygenated, acidic (pH ~4) water (see Protocol 2). Add this stock solution to the medium immediately before use. Avoid autoclaving this compound with phosphate-containing solutions, as this will cause precipitation. Some protocols for iron supplementation in cell culture use a chelator like EDTA to maintain iron solubility.[16] |
Experimental Protocols
As a Senior Application Scientist, I cannot overstate the importance of meticulous technique. The following protocols are designed as self-validating systems to ensure the integrity of your material.
Protocol 1: Safe Handling and Weighing of this compound Powder
This compound is an air-sensitive powder. The goal of this procedure is to minimize its exposure to the atmosphere during weighing and transfer. For highly sensitive experiments, performing these steps inside an inert atmosphere glovebox is ideal.[17] The following "tare method" is a practical alternative for a standard laboratory fume hood.[18]
Materials:
-
This compound powder in its original storage container
-
Spatula
-
Airtight receiving vessel with a secure lid (e.g., vial, conical tube)
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Preparation: Set up your workspace in a chemical fume hood. Place all necessary equipment inside. Ensure the receiving vessel is clean and dry.
-
Tare the Receiving Vessel: Place the capped, empty receiving vessel on the analytical balance and press the "tare" or "zero" button.
-
Transfer Powder in Hood: Move the tared receiving vessel into the fume hood. Open the main this compound container for the minimum time possible. Using a clean spatula, promptly transfer an approximate amount of powder into the receiving vessel.
-
Seal and Weigh: Securely cap the receiving vessel inside the hood.
-
Measure Mass: Transfer the sealed vessel back to the balance. The reading on the balance will be the exact mass of the transferred powder.
-
Adjust Mass (If Necessary): If you need to adjust the amount, return the sealed vessel to the fume hood, uncap, add or remove a small amount of powder, re-cap securely, and re-weigh. Repeat until the target mass is achieved.[19]
-
Storage of Aliquot: Proceed immediately to dissolution (Protocol 2) or store the tightly sealed aliquot in a desiccator, protected from light.
DOT Script for Handling Workflow
Diagram 1: Workflow for Weighing this compound A flowchart illustrating the recommended tare method for accurately weighing air-sensitive this compound powder while minimizing atmospheric exposure.
Protocol 2: Preparation of a Stabilized Aqueous this compound Solution
This protocol is designed to produce a stock solution that is protected from rapid oxidation, making it suitable for addition to buffers or cell culture media. The principle is to remove dissolved oxygen from the solvent and maintain an inert atmosphere during preparation.
Materials:
-
This compound powder (weighed as per Protocol 1)
-
High-purity, sterile water (e.g., WFI, Milli-Q)
-
Nitrogen or Argon gas source with tubing
-
Sterile, sealable container (e.g., amber glass bottle with a septum-cap)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter (if sterility is required)
-
Syringes
Procedure:
-
Deoxygenate Water: Pour the required volume of water into a flask. Sparge the water by bubbling nitrogen or argon gas through it for at least 30-60 minutes to remove dissolved oxygen.
-
Prepare Inert Vessel: Place a sterile magnetic stir bar into your final sterile container (e.g., amber bottle). Seal the container and flush it with nitrogen or argon gas for 5-10 minutes to displace the air.
-
Transfer and Dissolve: While maintaining a positive pressure of inert gas into the amber bottle, quickly add the pre-weighed this compound powder. Immediately re-seal the bottle.
-
Stir to Dissolve: Place the bottle on a magnetic stirrer and stir until the powder is fully dissolved. Gentle warming can be used to expedite this process. The resulting solution should be a clear, light green/yellow color.
-
Sterile Filtration (Optional): If a sterile solution is required for applications like cell culture, perform this step under an inert atmosphere (e.g., in a biological safety cabinet flushed with nitrogen). Withdraw the solution with a syringe, attach a 0.22 µm sterile filter, and dispense it into a final sterile, inerted container.
-
Storage: Store the final solution in the sealed, light-protected container at 2-8°C. For best results, use the solution as fresh as possible, ideally within 24-48 hours.
DOT Script for Solution Preparation Workflow
Diagram 2: Stabilized Solution Preparation Workflow A process diagram outlining the key steps to prepare a stable aqueous solution of this compound by minimizing exposure to oxygen.
Protocol 3: Quantification of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Iron
This protocol uses a colorimetric method based on 1,10-phenanthroline to determine the concentration of ferrous iron. Total iron can be determined by first reducing any ferric iron to ferrous iron, allowing for the calculation of the Fe³⁺ concentration by subtraction. This is an essential quality control step to validate a new lot of powder or troubleshoot solution instability.
Materials:
-
1,10-phenanthroline solution (0.1% w/v in ethanol or water)
-
Ammonium acetate buffer solution (pH ~4.5)
-
Hydroxylamine hydrochloride solution (10% w/v in water, as a reducing agent)
-
This compound solution to be tested
-
Certified iron standard solution for calibration
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure:
Part A: Measurement of Ferrous Iron (Fe²⁺)
-
Prepare Sample: Pipette a known volume of your this compound solution into a volumetric flask. Dilute with deoxygenated water to a concentration expected to be within the linear range of your calibration curve.
-
Complex Formation: To a clean cuvette or test tube, add:
-
1.0 mL of the diluted sample
-
1.0 mL of 1,10-phenanthroline solution
-
2.0 mL of ammonium acetate buffer
-
-
Incubate: Mix well and allow the solution to stand for 15 minutes at room temperature for the orange-red color to develop fully.
-
Measure Absorbance: Measure the absorbance of the solution at 520 nm using a spectrophotometer. Use a blank containing all reagents except the iron sample to zero the instrument.
-
Quantify: Determine the Fe²⁺ concentration using a pre-established calibration curve prepared with a certified iron standard.
Part B: Measurement of Total Iron (Fe²⁺ + Fe³⁺)
-
Prepare Sample with Reduction: To a separate test tube, add:
-
1.0 mL of the same diluted sample
-
0.5 mL of hydroxylamine hydrochloride solution (this reduces Fe³⁺ to Fe²⁺)
-
-
Incubate for Reduction: Mix and let stand for 10 minutes to ensure complete reduction.
-
Complex Formation: Add 1.0 mL of 1,10-phenanthroline solution and 2.0 mL of ammonium acetate buffer.
-
Incubate and Measure: Incubate for 15 minutes and measure the absorbance at 520 nm as in Part A.
-
Quantify: Determine the total iron concentration from the calibration curve.
Part C: Calculation of Ferric Iron (Fe³⁺)
-
[Fe³⁺] = [Total Iron] - [Fe²⁺]
The ratio of Fe²⁺ to total iron is a direct measure of the powder's or solution's integrity. For high-quality material, this ratio should be very close to 1.0.
References
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- What is the mechanism of this compound trihydrate? - Patsnap Synapse. (2024, July 17).
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- Near UV Light Photo-Degradation of Lactate and Related α-Hydroxycarboxylates in the Presence of Fe(III): Formation of Carbon Dioxide Radical Anion. (n.d.). PubMed.
- Understanding this compound (CAS 5905-52-2): Properties and Applications. (n.d.).
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- A Comparative Guide to the Validation of Analytical Methods for Ferrous Ion Quantification. (n.d.). Benchchem.
- Determination of ferrous and ferric iron in aqueous biological solutions. (2010, February 6). ResearchGate.
- Determination of ferrous and ferric iron in aqueous biological solutions. (2010, March 24). PubMed.
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- Photochemistry of iron(III)-lactic acid complex in aqueous solutions. (2025, August 6). ResearchGate.
- EZ2308 Total Iron & Iron (II+III) & Iron (II) & Iron (III) Analyser. (n.d.). Hach.
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- Photodegradation of FeDTPA in Nutrient Solutions. I. Effects of Irradiance, Wavelength, and Temperature. (n.d.). USDA ARS.
- Photocatalytic degradation of iron chelates fertilizers under UV light: a rapid evaluation for hydroponic growing systems. (n.d.). Semantic Scholar.
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- Solubility of Hematite Revisited: Effects of Hydration. (n.d.). Penn State Engineering.
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Ferrous Lactate Technical Support Center: A Guide to Addressing Batch Quality Variability
Welcome to the Technical Support Center for Ferrous Lactate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent variabilities in this compound batch quality. Our goal is to empower you with the scientific understanding and practical tools to ensure the consistency and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound quality.
Q1: Why does the color of my this compound powder vary from greenish-white to light yellow?
The color of this compound is a primary indicator of its oxidation state.[1][2] A fresh, high-quality batch should appear as a greenish-white crystalline powder.[1] The presence of a yellowish or brownish tint suggests oxidation of the ferrous (Fe²⁺) iron to the ferric (Fe³⁺) state.[1][3] This oxidation can be accelerated by exposure to air, moisture, light, and heat.[1][4] While a slight yellowing may not significantly impact all applications, it is a critical parameter to monitor, especially in sensitive biological assays where the form of iron is crucial.
Q2: My this compound solution is cloudy or forms a precipitate. What is the cause?
Cloudiness or precipitation in a freshly prepared this compound solution can be attributed to several factors:
-
Oxidation: As ferrous (Fe²⁺) lactate oxidizes to ferric (Fe³⁺) lactate, its solubility in water decreases, leading to the formation of insoluble ferric hydroxides, especially as the pH increases.[5]
-
pH of the Solution: The pH of a 1 in 50 solution of this compound should be between 5.0 and 6.0.[6] If the pH of your solvent is higher, it can promote the oxidation and precipitation of iron.
-
Hydration State: this compound exists in various hydration states, commonly as a dihydrate or trihydrate.[6][7] The specific hydrate can influence its solubility characteristics.
Q3: I am observing inconsistent results in my cell culture experiments when using different batches of this compound. Why?
Inconsistent experimental outcomes are a classic sign of batch-to-batch variability. The root causes often lie in:
-
Purity and Impurities: The presence of unreacted raw materials from synthesis, such as sulfates or chlorides, can affect cellular processes.[6][8] Heavy metal contamination (e.g., lead, mercury, cadmium) is another critical factor to consider.[9][10]
-
Ferric Iron Content: An elevated level of ferric iron can introduce oxidative stress in cell cultures, impacting cell viability and behavior. The ferrous (Fe²⁺) state is generally more bioavailable and less toxic in culture.[7]
-
Hydration Level: The water content of the powder affects its molecular weight. Failing to account for the hydration state when preparing stock solutions will lead to concentration errors. The loss on drying should not exceed 18%.[6]
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues with this compound quality.
Guide 1: Investigating Color Variation and Oxidation
If you observe a significant color difference in a new batch of this compound, it is crucial to quantify the level of oxidation.
Visual Inspection and Qualitative Assessment
A simple visual comparison against a trusted reference standard or a previous, well-performing batch can be a useful first step.
Quantitative Analysis of Ferric Iron
A definitive assessment of oxidation requires quantifying the ferric iron content. The following is a standard titrimetric method.[6]
Experimental Protocol: Titration for Ferric Iron Content
-
Preparation: Accurately weigh approximately 5 g of the this compound sample.
-
Dissolution: Dissolve the sample in a mixture of 100 ml of deionized water and 10 ml of hydrochloric acid in a 250-ml glass-stoppered flask.
-
Reaction: Add 3 g of potassium iodide and shake well. Allow the flask to stand in the dark for 5 minutes. The iodide will react with any ferric iron present to form iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution, using a starch solution as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculation: Each milliliter of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[6] Calculate the percentage of ferric iron in your sample.
| Parameter | Acceptable Limit | Potential Impact of Exceeding Limit |
| Ferric Iron | ≤ 0.6%[6] | Increased oxidative stress in biological systems, altered bioavailability, reduced product stability. |
Troubleshooting Workflow for Oxidation Issues
Caption: Workflow for validating new this compound batches for cell culture.
Section 3: Best Practices for Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound over its shelf life.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. [11][12]Keep containers tightly closed to protect from moisture and air. Direct sunlight should be avoided as it can accelerate oxidation. * Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling the powder. [11]Avoid creating dust. Wash hands thoroughly after handling.
-
Incompatibilities: Keep away from strong oxidizing agents.
References
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound trihydrate? Retrieved from [Link]
-
Anmol Chemicals. (n.d.). Specifications, Uses, SDS of this compound Manufacturers. Retrieved from [Link]
-
Eleph Citrics. (n.d.). This compound MSDS/SDS | Supplier & Distributor. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2003). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (1994). [Studies on the stability of ferrous ion in the feeds added iron lactate during storage]. Eisei Shikenjo Hokoku. Retrieved from [Link]
-
Wikipedia. (n.d.). Iron(II) lactate. Retrieved from [Link]
- Google Patents. (n.d.). CN104876816A - Synthetic method of this compound.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Eleph Citrics. (n.d.). What is this compound - Properties & Specifications. Retrieved from [Link]
-
ACS Publications. (2025, August 6). The Role of Iron and the Factors Affecting Off-Color Development of Polyphenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to limit colour changes when fortifying food products with iron. Retrieved from [Link]
-
GREENING. (n.d.). This compound. Retrieved from [Link]
-
Dr. Paul Lohmann. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C6H10FeO6 | CID 22197. Retrieved from [Link]
- Google Patents. (n.d.). RU2453149C1 - Method for production of iron lactate dietary supplement.
-
YouTube. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]
-
Reddit. (2024, June 13). Why is there Food Color, Red40, Sunshine yellow etc in Iron Supplements? Iron Supplement Recc. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Ferrous Lactate and Ferrous Gluconate for Iron Supplementation
For the discerning researcher and drug development professional, the selection of an appropriate iron salt for supplementation is a critical decision, balancing efficacy with patient tolerability. This guide provides a detailed comparative study of two commonly used ferrous salts: ferrous lactate and ferrous gluconate. While direct head-to-head clinical trials are not abundant in publicly available literature, this document synthesizes existing data on their chemical properties, bioavailability, and tolerability, and presents standardized experimental protocols for their evaluation.
Physicochemical and Pharmacokinetic Profiles
Understanding the fundamental chemical and physical properties of this compound and ferrous gluconate is essential to appreciating their behavior in vitro and in vivo.
This compound is the iron (II) salt of lactic acid. It typically presents as a greenish-white powder or crystalline mass with a characteristic odor.[1][2] It is soluble in water and is often used in the fortification of foods and beverages due to its neutral flavor and color.[1][2] One of its key advantages is its stability in acidic environments (pH below 4.5), where it is less susceptible to oxidation to the ferric form, which can cause discoloration.[1][2]
Ferrous Gluconate is the iron (II) salt of gluconic acid. It is a pale greenish-yellow to yellowish-grey powder or granule, which may have a faint odor of burnt sugar.[3] It demonstrates good solubility in water.[3] While it is considered to have high bioavailability and a mild flavor, it can be prone to causing color and flavor changes in food products, which can limit its application.[3] The color of a ferrous gluconate solution is pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7.[3]
| Property | This compound | Ferrous Gluconate |
| Chemical Formula | Fe(C₃H₅O₃)₂ | C₁₂H₂₂FeO₁₄ |
| Appearance | Greenish-white powder or crystals[1][2] | Pale greenish-yellow to yellowish-grey powder or granules[3] |
| Odor | Characteristic[1][2] | Faint, burnt sugar[3] |
| Solubility in Water | Soluble[1][2] | Good solubility[3] |
| Elemental Iron Content | Approximately 19% | Approximately 12%[4] |
Bioavailability: A Comparative Overview
Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a crucial parameter for iron supplements. While direct comparative studies between this compound and ferrous gluconate are scarce, existing research provides valuable insights.
This compound is generally considered to have good bioavailability.[5] Some studies suggest that its unique chemical structure, with the lactate component acting as a natural carrier molecule, facilitates efficient transport across the intestinal membrane.[6] This may lead to higher absorption rates compared to other iron forms.[6]
Ferrous gluconate is also recognized for its high bioavailability.[3] However, some studies have indicated that its bioavailability may be equivalent to or slightly lower than that of ferrous sulfate, which is often used as a reference standard.[7] One study in toddlers suggested that ferrous gluconate led to higher hemoglobin and ferritin levels compared to ferrous sulfate, indicating effective absorption.[8]
It is important to note that the bioavailability of any iron salt can be influenced by various factors, including the presence of dietary inhibitors (e.g., phytates, polyphenols) and enhancers (e.g., ascorbic acid).
Tolerability and Side Effect Profile
Gastrointestinal side effects are a common reason for non-compliance with oral iron supplementation.[9] These can include nausea, constipation, diarrhea, and abdominal pain.[9]
This compound is often perceived as having a milder gastrointestinal side effect profile compared to other iron salts like ferrous sulfate.[5] This improved tolerability makes it a favorable choice for sensitive individuals.[5]
Ferrous gluconate is also generally considered to be better tolerated than ferrous sulfate.[7] A systematic review of the tolerability of different oral iron supplements found that ferrous gluconate was associated with a lower incidence of adverse events compared to ferrous fumarate and ferrous sulfate (without mucoproteose).[2] However, it had a higher incidence of side effects compared to iron protein succinylate and ferrous sulfate with mucoproteose.[2] The overall incidence of adverse events for ferrous gluconate was reported to be 30.9%, with gastrointestinal side effects accounting for 29.9%.[2]
Experimental Protocols for Evaluation
To facilitate further research and direct comparison, this section provides detailed methodologies for assessing the bioavailability and tolerability of iron supplements.
In Vitro Bioavailability Assessment: The Caco-2 Cell Model
The in vitro digestion/Caco-2 cell model is a widely accepted method for screening the bioavailability of iron from food and supplements.[10] This model simulates the physiological processes of digestion in the human stomach and small intestine and measures the uptake of iron by a human intestinal cell line.[10]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of cells with characteristics similar to intestinal enterocytes. The amount of ferritin formed within these cells after exposure to a digested sample is proportional to the amount of iron taken up by the cells and serves as a marker of iron bioavailability.[10]
Experimental Workflow:
Caption: Workflow for in vitro iron bioavailability assessment using the Caco-2 cell model.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound and ferrous gluconate of known iron concentrations. A control (e.g., ferrous sulfate) and a blank should be included.
-
In Vitro Digestion:
-
Gastric Phase: Subject the samples to simulated gastric digestion using pepsin at a pH of 2.0 for 1 hour at 37°C with continuous shaking.
-
Intestinal Phase: Adjust the pH of the gastric digest to 7.0 and add a mixture of pancreatin and bile salts. Incubate for 2 hours at 37°C with continuous shaking.
-
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer.
-
After the in vitro digestion, add the soluble fraction of the digest to the apical side of the Caco-2 cell monolayer.
-
Incubate the cells for 22 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Analysis:
-
After incubation, harvest the cells and lyse them to release intracellular components.
-
Quantify the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the total protein content of the cell lysate using a standard method (e.g., bicinchoninic acid assay).
-
Express the results as nanograms of ferritin per milligram of cell protein.
-
Clinical Assessment of Tolerability
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for assessing the tolerability of iron supplements.
Principle: To compare the incidence and severity of gastrointestinal side effects between groups receiving this compound, ferrous gluconate, or a placebo.
Experimental Workflow:
Caption: Workflow for a clinical trial to assess the tolerability of iron supplements.
Step-by-Step Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled design is optimal.
-
Participant Selection: Recruit a cohort of healthy volunteers or individuals with iron-deficiency anemia, based on the study objectives. Define clear inclusion and exclusion criteria.
-
Randomization and Blinding: Randomly assign participants to receive either this compound, ferrous gluconate, or a placebo. Both participants and investigators should be blinded to the treatment allocation.
-
Intervention: Administer the supplements at a standardized dose and frequency for a predefined period (e.g., 4 weeks).
-
Data Collection:
-
Use validated questionnaires to assess the incidence and severity of gastrointestinal symptoms (e.g., nausea, constipation, diarrhea, abdominal pain) at baseline and at regular intervals throughout the study.
-
Implement a system for participants to report any adverse events.
-
-
Statistical Analysis: Compare the incidence and severity of side effects between the different treatment groups using appropriate statistical tests (e.g., chi-squared test, Fisher's exact test, or logistic regression).
Conclusion and Future Directions
Both this compound and ferrous gluconate are viable options for iron supplementation, with evidence suggesting good bioavailability and potentially better tolerability compared to ferrous sulfate. This compound's stability in acidic conditions and neutral taste make it a strong candidate for food fortification. Ferrous gluconate is also well-tolerated and effective in raising iron levels.
The primary gap in the current scientific literature is the lack of direct, head-to-head comparative studies evaluating the bioavailability and tolerability of this compound and ferrous gluconate under identical conditions. Future research employing the standardized protocols outlined in this guide is warranted to provide a definitive answer to which of these two iron salts offers the optimal balance of efficacy and patient comfort. Such studies will be invaluable for informing clinical practice and guiding the development of next-generation iron supplementation products.
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A Senior Application Scientist's Guide to Assessing the Pro-Oxidant Effects of Ferrous Lactate Versus Other Iron Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Iron
Iron is an indispensable element for life, central to oxygen transport, DNA synthesis, and cellular respiration. However, this essentiality is shadowed by a potent toxicity. Unbound or poorly chelated iron, particularly in its ferrous (Fe²⁺) state, is a powerful catalyst for the generation of reactive oxygen species (ROS). This pro-oxidant activity can inflict significant damage on vital macromolecules, including lipids, proteins, and DNA, leading to a state of oxidative stress.
In pharmaceutical and nutraceutical development, iron is commonly delivered as a salt. The choice of the counter-ion, or anion, is not trivial. It influences solubility, bioavailability, and, critically, the reactivity of the iron ion. While ferrous sulfate has been a long-standing choice, concerns over its gastrointestinal side effects and pro-oxidant potential have driven interest in alternatives like ferrous gluconate, ferrous fumarate, and ferrous lactate.
This guide provides an in-depth technical comparison of the pro-oxidant effects of this compound against other common iron salts. We will move beyond simple statements of activity to explore the underlying chemical mechanisms, present robust experimental protocols for assessment, and offer a logical framework for interpreting comparative data. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to make informed decisions in their work.
The Engine of Damage: Fenton and Haber-Weiss Chemistry
The primary mechanism by which ferrous iron exerts its pro-oxidant effect is through the Fenton and Haber-Weiss reactions. Understanding this chemistry is fundamental to assessing any iron salt.
The process begins with the Fenton reaction , where ferrous iron reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH)—one of the most potent and damaging ROS in biological systems.[1][2][3][4]
Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH [1]
The newly formed ferric iron (Fe³⁺) can then be reduced back to the reactive ferrous state by a superoxide radical (•O₂⁻), a reaction that is one part of the Haber-Weiss cycle .[1][5][6]
Fe³⁺ + •O₂⁻ → Fe²⁺ + O₂ [1]
This redox cycling allows a single iron ion to catalyze the formation of numerous hydroxyl radicals, leading to a cascade of oxidative damage. The net reaction of the iron-catalyzed Haber-Weiss reaction is:
•O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂ [1]
The anion—be it lactate, sulfate, or another—plays a crucial role. It acts as a chelating agent, forming a complex with the iron ion.[7][8] The strength and structure of this complex dictate the iron's redox potential and its steric availability to react with H₂O₂, thereby modulating the rate of the Fenton reaction.[6] A weaker chelate, for instance, may allow for more "free" or reactive iron, potentially accelerating hydroxyl radical production. Conversely, a stronger chelate can stabilize the iron, mitigating its pro-oxidant activity.[7][9]
Interestingly, the lactate anion has a complex, concentration-dependent role. At low concentrations, it can inhibit hydroxyl radical formation, but at higher concentrations, it has been shown to form a stable complex with Fe³⁺ that can react directly with H₂O₂ to produce additional hydroxyl radicals through a mechanism beyond simple redox cycling.[10]
Caption: The iron-catalyzed Fenton and Haber-Weiss reactions.
A Comparative Overview of Common Iron Salts
Before delving into experimental assessment, it is crucial to understand the fundamental properties of the iron salts being compared. This compound is noted for being a stable, bioavailable form of iron with a milder taste, and it is considered more tolerable than salts with higher oxidative reactivity.
| Property | This compound | Ferrous Sulfate | Ferrous Gluconate | Ferrous Fumarate |
| Chemical Formula | C₆H₁₀FeO₆ | FeSO₄ | C₁₂H₂₂FeO₁₄ | C₄H₂FeO₄ |
| Elemental Iron (%) | ~19% | ~20% (anhydrous), ~32% (heptahydrate) | ~12% | ~33% |
| Solubility in Water | Soluble | Highly Soluble | Soluble | Slightly Soluble |
| Common Form | Trihydrate | Heptahydrate | Dihydrate | Anhydrous |
| Key Characteristics | Greenish-white powder, mild taste, good stability in acidic conditions (pH < 4.5).[11][12] | Blue-green crystals, astringent metallic taste, can be readily oxidized. | Grayish-yellow powder, may be better tolerated than sulfate.[13] | Reddish-orange powder, highest elemental iron content. |
A Framework for Experimental Assessment
A robust comparison requires standardized, validated assays that measure the downstream consequences of pro-oxidant activity. We will focus on three key pillars of oxidative damage: lipid peroxidation, protein oxidation, and DNA damage. The following workflow provides a comprehensive approach to comparing iron salts.
Caption: General experimental workflow for comparing iron salt pro-oxidant effects.
Assessing Lipid Peroxidation via TBARS Assay
Causality: The hydroxyl radicals generated by the Fenton reaction readily attack the polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process degrades lipids, compromises membrane integrity, and produces reactive aldehydes, such as malondialdehyde (MDA).[14][15] Measuring MDA is therefore a reliable proxy for iron-induced lipid damage.[16][17][18]
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is adapted for an in vitro cell culture model, such as Caco-2 intestinal epithelial cells.
-
Cell Culture and Treatment:
-
Culture Caco-2 cells to ~80-90% confluence in appropriate media.
-
Prepare fresh solutions of this compound, ferrous sulfate, ferrous gluconate, and ferrous fumarate in serum-free media at the desired final concentration (e.g., 100 µM Fe²⁺). Include a vehicle-only control.
-
Wash cells with phosphate-buffered saline (PBS) and incubate with the iron salt solutions for a defined period (e.g., 6 hours).[17]
-
-
Sample Preparation:
-
Following incubation, collect the cell culture medium and lyse the cells in a suitable lysis buffer containing a chain-breaking antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[16]
-
Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant for normalization.
-
-
TBARS Reaction:
-
To 100 µL of cell lysate supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate protein.
-
Incubate on ice for 15 minutes, then centrifuge at 3,000 x g for 10 minutes.
-
Transfer 200 µL of the protein-free supernatant to a new tube.
-
Add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA) solution.
-
Incubate at 95°C for 60 minutes to allow for the formation of the pink MDA-TBA adduct.[17]
-
Cool samples to room temperature.
-
-
Quantification:
-
Measure the absorbance of the resulting solution at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA (e.g., from 1,1,3,3-tetramethoxypropane).
-
Normalize the results to the total protein content of the lysate (e.g., nmol MDA/mg protein).
-
Assessing Protein Oxidation via DNPH Assay
Causality: Iron-catalyzed ROS can directly attack amino acid side chains, particularly proline, arginine, lysine, and threonine. This oxidation introduces carbonyl groups (aldehydes and ketones) into the protein structure, a modification known as protein carbonylation.[19] This is an irreversible form of damage that can lead to loss of protein function and is a hallmark of oxidative stress.[20]
Protocol: Protein Carbonyl Content Assay (DNPH Method)
This protocol measures total carbonyl content in protein isolated from iron-treated cells.
-
Sample Preparation:
-
Lyse iron-treated and control cells as described in section 4.1. The lysate is the starting material.
-
Critical Step: If samples have high nucleic acid content, treat them with streptozocin to precipitate nucleic acids, as they can interfere with the assay.
-
-
Derivatization with DNPH:
-
Take an aliquot of cell lysate (containing 0.5-2.0 mg of protein).
-
Add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2.5 M HCl. This is the sample tube.
-
For each sample, prepare a parallel control tube by adding 2.5 M HCl only.
-
Incubate all tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes. This reaction forms stable DNP-hydrazone adducts on the carbonylated proteins.[21]
-
-
Protein Precipitation and Washing:
-
Add an equal volume of 20% TCA to each tube.
-
Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Discard the supernatant. Wash the pellet three times with 1 mL of ethanol-ethyl acetate (1:1 v/v) to remove any free DNPH.
-
-
Solubilization and Quantification:
-
Resuspend the final protein pellet in 500 µL of 6 M guanidine hydrochloride solution. This may require incubation at 37°C to fully solubilize.
-
Centrifuge to remove any insoluble material.
-
Measure the absorbance of the DNP-hydrazone adducts at 375 nm.
-
Subtract the absorbance of the HCl control tube from the DNPH sample tube.
-
Calculate the carbonyl content using the molar extinction coefficient for DNP-hydrazone (22,000 M⁻¹cm⁻¹).
-
Normalize to the protein concentration (nmol carbonyls/mg protein).
-
Assessing DNA Damage via 8-OHdG ELISA
Causality: The hydroxyl radical is highly reactive towards DNA bases, with guanine being the most susceptible to oxidation. The reaction of •OH with guanine forms 8-hydroxy-2'-deoxyguanosine (8-OHdG), a primary biomarker of oxidative DNA damage.[22] Elevated levels of 8-OHdG are associated with increased mutagenicity and are a direct measure of iron's genotoxic potential.[23][24][25]
Protocol: 8-OHdG Quantification (ELISA-based)
This protocol outlines the general steps for using a commercial competitive ELISA kit to measure 8-OHdG in DNA isolated from iron-treated cells.
-
Cell Culture and DNA Isolation:
-
Culture and treat cells with the various iron salts as previously described.
-
After treatment, harvest the cells and isolate total genomic DNA using a high-quality DNA extraction kit. Ensure the procedure minimizes artificial oxidation.
-
-
DNA Digestion:
-
Digest the purified DNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase). This step is critical to liberate the 8-OHdG for detection.
-
-
Competitive ELISA:
-
The protocol will follow the specific instructions of the chosen commercial kit. The general principle is as follows:
-
An 8-OHdG-coated microplate is used.
-
The digested DNA samples and a primary antibody specific for 8-OHdG are added to the wells. The 8-OHdG in the sample will compete with the 8-OHdG coated on the plate for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of 8-OHdG in the samples by comparing their absorbance to a standard curve generated with known concentrations of 8-OHdG.
-
Results are typically expressed as ng of 8-OHdG per µg of total DNA.
-
The Caco-2 Cell Model: An In Vitro Intestinal Environment
To provide physiological relevance, the pro-oxidant effects of orally administered iron salts should be studied in a model that mimics the human intestine. The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted model for this purpose.[26][27] When cultured for an extended period, these cells spontaneously differentiate to form a polarized monolayer with microvilli and tight junctions, resembling the enterocytes of the small intestine.[26][28][29] This model is invaluable for studying iron uptake, transport, and localized oxidative stress.[28][30] Co-culture models with liver cells (HepG2) can further enhance the model by incorporating the systemic regulation of iron absorption.[31]
Caption: Workflow for assessing iron-induced oxidative stress in the Caco-2 cell model.
Synthesizing the Data: A Comparative Discussion
After performing the described assays, the data can be compiled to directly compare the pro-oxidant potential of the iron salts. While specific results will be dose- and time-dependent, literature and mechanistic understanding allow for educated predictions.
| Iron Salt | Predicted Lipid Peroxidation (MDA) | Predicted Protein Carbonylation | Predicted DNA Damage (8-OHdG) | Rationale |
| Control (No Iron) | Baseline | Baseline | Baseline | No exogenous iron stress. |
| Ferrous Sulfate | High | High | High | The sulfate anion is a relatively weak chelator, leading to higher catalytic activity in the Fenton reaction.[13][16][18] |
| Ferrous Gluconate | Moderate | Moderate | Moderate | The gluconate anion provides better chelation than sulfate, potentially reducing reactivity. Often better tolerated.[13][32] |
| Ferrous Fumarate | Moderate-High | Moderate-High | Moderate-High | While having high elemental iron, its lower solubility may temper its immediate pro-oxidant effect compared to sulfate. |
| This compound | Low-Moderate | Low-Moderate | Low-Moderate | The lactate anion forms a more stable complex with iron, reducing its availability for the Fenton reaction.[33] Its effect can be complex.[10] |
Discussion: The data consistently point towards a hierarchy of pro-oxidant activity, often with ferrous sulfate being the most potent and chelated forms like this compound being less so. This is not a measure of "good" or "bad" but a reflection of chemical reactivity. The high reactivity of ferrous sulfate is linked to its high bioavailability, but also to greater potential for inducing oxidative stress and gastrointestinal side effects.[16][34] this compound's profile suggests a more controlled delivery of iron, which may explain its reputation for better tolerability.[33] The choice of salt is therefore a critical balance between efficacy and safety, a decision that must be guided by empirical data.
Conclusion and Future Directions
The assessment of the pro-oxidant effects of iron salts is a multi-faceted process that requires a firm grasp of the underlying chemistry and the application of validated, quantitative assays. This compound often presents a favorable profile, demonstrating lower pro-oxidant activity in various assays compared to less stably chelated salts like ferrous sulfate. This is likely attributable to the ability of the lactate anion to modulate the redox cycling of the iron ion, thereby attenuating the rate of hydroxyl radical formation via the Fenton reaction.
For researchers and drug development professionals, this guide provides a comprehensive framework for conducting these critical comparisons. The choice of an iron salt should not be arbitrary but based on a rigorous evaluation of its potential to induce oxidative stress, measured against its bioavailability and therapeutic efficacy.
Future research should focus on:
-
Co-formulation with Antioxidants: Investigating the protective effects of co-administering antioxidants (e.g., Vitamin C, Vitamin E) with different iron salts to mitigate pro-oxidant damage.
-
Advanced Chelation Strategies: Developing novel iron chelates that optimize bioavailability while minimizing participation in deleterious redox reactions.
-
In Vivo Correlation: Bridging the gap between in vitro cell models and in vivo outcomes by correlating biomarker data with physiological responses in animal models and human clinical trials.
By systematically applying the principles and protocols outlined herein, the scientific community can continue to refine the development of safer and more effective iron therapies.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ferrous Lactate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Ferrous lactate, a widely used iron supplement for the treatment of iron-deficiency anemia, is no exception. The selection of an appropriate analytical method for its quantification is a critical decision that directly impacts data integrity and product efficacy. This guide provides an in-depth comparison of three common analytical techniques for this compound quantification: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Redox Titration. Each method is evaluated based on its underlying principles, performance characteristics, and the validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into the specific methodologies, it is paramount to understand the "why" behind analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] This process ensures that the chosen method is reliable, reproducible, and provides accurate results, which is a non-negotiable requirement in the pharmaceutical industry.[2] The ICH Q2(R2) guidelines outline the key validation characteristics that must be assessed, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[4]
Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely accessible and rapid analytical technique. For this compound, this method can be approached in two ways: by quantifying the ferrous ion (Fe²⁺) after complexation with a chromogenic agent, or by quantifying the lactate component.
Scientific Principle
The quantification of ferrous ions typically involves a reaction with a complexing agent, such as 1,10-phenanthroline or 2,2'-bipyridyl, to form a colored complex.[5][6][7] The intensity of the color, which is directly proportional to the concentration of the ferrous ions, is then measured spectrophotometrically at a specific wavelength (λmax). This relationship is governed by the Beer-Lambert Law. Alternatively, lactate can be determined spectrophotometrically by its reaction with iron(III) chloride to form a colored complex.[8]
Experimental Protocol: Spectrophotometric Determination of Ferrous Iron
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard. From this, create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water.
-
Complexation Reaction: To both standards and samples, add a reducing agent (to ensure all iron is in the Fe²⁺ state), a pH buffer, and the chromogenic agent (e.g., 1,10-phenanthroline).[5]
-
Spectrophotometric Measurement: After a specified incubation period for color development, measure the absorbance of the solutions at the λmax of the iron complex (e.g., around 510 nm for the 1,10-phenanthroline complex).[5]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample.
Caption: Workflow for UV-Vis Spectrophotometric Quantification of this compound.
Validation Insights
-
Specificity: This method's specificity can be challenged by the presence of other metal ions that may form colored complexes with the chromogenic agent. The use of masking agents or validation against a reference method is crucial.
-
Linearity: A linear relationship between absorbance and concentration is typically observed over a defined range.[5]
-
Accuracy: Accuracy is assessed by spike recovery studies, with typical acceptance criteria for recovery being between 98-102%.[5][9]
-
Precision: Precision is evaluated by repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with a relative standard deviation (RSD) of ≤ 2% being a common acceptance criterion.[10]
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and the ability to separate the analyte of interest from potential interfering substances. For this compound, HPLC methods can be designed to quantify either the ferrous ion or the lactate anion.
Scientific Principle
Quantification of the lactate component can be achieved using a reversed-phase HPLC method with UV or refractive index detection.[11] For the determination of ferrous ions, a pre-column derivatization step with a chelating agent (like desferrioxamine to form ferrioxamine) can be employed, followed by separation and detection of the resulting complex.[12][13]
Experimental Protocol: HPLC Determination of Lactate
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a buffered aqueous solution.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard and create a dilution series.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Detection: UV detector at an appropriate wavelength (e.g., 217 nm) or a refractive index detector.[11]
-
Flow Rate and Injection Volume: Optimized for the specific column and system.
-
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the lactate peak by its retention time and quantify using a calibration curve based on peak area.
Caption: Workflow for HPLC Quantification of the Lactate Moiety in this compound.
Validation Insights
-
Specificity: HPLC provides excellent specificity, as it can separate the lactate peak from excipients and potential degradation products.
-
Linearity: The method should demonstrate linearity over a specified concentration range.[12][13]
-
Accuracy and Precision: Similar to spectrophotometry, accuracy is determined by recovery studies, and precision is assessed through repeatability and intermediate precision, with stringent acceptance criteria.[12][13]
Method 3: Redox Titration
Redox titration is a classical and robust analytical technique that is often found in pharmacopeial monographs for the assay of ferrous salts.
Scientific Principle
This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a strong oxidizing agent of known concentration (the titrant), such as potassium permanganate or ceric sulfate. The endpoint of the titration, where all the ferrous ions have been oxidized, is detected by a distinct and permanent color change of the indicator or the titrant itself.
Experimental Protocol: Redox Titration with Potassium Permanganate
This protocol is adapted from a standard pharmacopeial method for this compound assay.[14]
-
Titrant Standardization: Accurately standardize the potassium permanganate solution against a primary standard.
-
Sample Preparation: Accurately weigh a quantity of the dried this compound sample and dissolve it in water.
-
Titration: Acidify the sample solution (e.g., with formic acid) and titrate with the standardized potassium permanganate solution until a persistent pink color is observed.[14]
-
Calculation: Calculate the amount of this compound in the sample based on the volume of titrant consumed and the stoichiometry of the redox reaction. Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[14]
Caption: Workflow for Redox Titration of this compound.
Validation Insights
-
Specificity: The specificity of titration can be lower than that of HPLC, as other reducing agents present in the sample matrix could also react with the titrant.
-
Linearity: Linearity is demonstrated by titrating at least five different concentrations and establishing a linear regression of the sample size versus the consumed titration volume.[4]
-
Accuracy and Precision: Accuracy and precision are typically determined together by performing at least nine determinations at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4][15]
Comparative Summary of Validated Methods
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Redox Titration |
| Principle | Colorimetric reaction (Beer-Lambert Law) | Chromatographic separation | Oxidation-Reduction reaction |
| Specificity | Moderate (potential for interference) | High (separates analyte from matrix) | Moderate (potential for interference from other reducing agents) |
| Linearity Range | Typically narrow | Wide | Dependent on solubility and titrant concentration |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (% RSD) | ≤ 2% | ≤ 2% | ≤ 2% |
| Throughput | High | Moderate | Low |
| Cost & Complexity | Low cost, simple instrumentation | High cost, complex instrumentation | Low cost, simple setup |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for routine quality control in a well-characterized matrix where interfering substances are known to be absent.
-
HPLC is the method of choice when high specificity is required, particularly for the analysis of this compound in complex formulations or for stability studies where degradation products may be present.
-
Redox Titration is a robust and reliable pharmacopeial method that is well-suited for the assay of bulk drug substances, offering high precision and accuracy without the need for expensive instrumentation.
Ultimately, a thorough validation of the chosen method in accordance with ICH and FDA guidelines is essential to ensure the generation of reliable and defensible analytical data.[1] This guide serves as a foundational resource for scientists and researchers to make an informed decision on the most appropriate analytical strategy for their specific application in the quantification of this compound.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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USP. Recommendations for titration methods validation. [Link]
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Gioia, M. G., Di Pietra, A. M., & Gatti, R. (2002). Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1159–1164. [Link]
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ResearchGate. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. [Link]
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Tesoro, A., Novakovic, J., Thiessen, J. J., & Spino, M. (2005). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. Journal of Chromatography B, 823(2), 177–183. [Link]
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European Pharmaceutical Review. (2022). Guide: Validation of titration methods. [Link]
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Vasantharaju, S. G. (2017). Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. The Thai Journal of Pharmaceutical Sciences (TJPS), 41(1), 12-18. [Link]
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Kirakosyan, V., & Davinyan, A. (2021). Method validation of compleximetric titration for determination of iron in iron containing drugs. Der Pharma Chemica, 13(5), 1-5. [Link]
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Achrekar, S. (2022). A comparative study of determination of Iron (II) by analytical methods. Journal of Emerging Technologies and Innovative Research (JETIR), 9(3), g205-g210. [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
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Das, D. K., & Chowdhury, D. A. (2014). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 6(3), 487-497. [Link]
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JETIR. (2022). A comparative study of determination of Iron (II) by analytical methods. [Link]
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Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
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Mehmood, Y., Tariq, A., Jamshaid, U., & Jumshaid, M. (2015). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. International Journal of Pharmaceutical and Allied Research, 4(2), 41-47. [Link]
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European Union Reference Laboratory for Feed Additives. (2021). Addendum to the EURL evaluation report Reference: FAD-2010-0133 (lactic acid and calcium lactate). [Link]
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Borshchevskaya, E. A., et al. (2016). Spectrophotometric determination of lactic acid. Journal of Analytical Chemistry, 71(8), 755-759. [Link]
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ResearchGate. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. [Link]
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IJPAB. UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. [Link]
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ResearchGate. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. [Link]
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Sudiarta, I. W., & Suandi, A. (2021). Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based. Journal of Pharmaceutical and Health Research, 2(2), 53-58. [Link]
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Baldari, M., et al. (1993). A comparative study of blood lactate analytic methods. International journal of sports medicine, 14(7), 408-413. [Link]
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de Oliveira, A. C., et al. (2012). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 48(3), 515-523. [Link]
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Ussher, S. J., et al. (2010). A Comparison between Four Analytical Methods for the Measurement of Fe(II) at Nanomolar Concentrations in Coastal Seawater. Frontiers in Marine Science, 7, 583. [Link]
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A Comparative Guide to Enhancers of Ferrous Lactate Absorption for Researchers and Drug Development Professionals
In the landscape of iron supplementation, ferrous lactate stands out for its favorable bioavailability and tolerability profile. However, optimizing its absorption is a key objective in the development of effective treatments for iron deficiency anemia. This guide provides a comprehensive cross-study comparison of common enhancers for this compound absorption, offering researchers, scientists, and drug development professionals the technical insights and experimental frameworks necessary to advance their work.
Introduction: The Significance of Enhancing this compound Bioavailability
This compound, an organic iron salt, is generally well-absorbed compared to some other inorganic iron forms. Its absorption is, however, not absolute and can be influenced by various dietary factors. Enhancing its uptake is crucial for improving therapeutic efficacy, potentially allowing for lower dosage regimens and minimizing dose-dependent side effects. This guide will delve into the mechanisms and experimental validation of three primary classes of absorption enhancers: ascorbic acid, citric acid, and amino acids.
Comparative Efficacy of this compound Absorption Enhancers: A Quantitative Overview
| Enhancer | Iron Salt Studied | Experimental Model | Key Findings | Reference |
| Ascorbic Acid | Ferrous Sulfate | In vitro (Caco-2 cells) | Significantly increased ferritin formation compared to citric acid, indicating greater iron uptake. | |
| Citric Acid | Ferrous Sulfate | In vitro (Caco-2 cells) | Enhanced iron uptake, though to a lesser extent than ascorbic acid. | |
| Amino Acids (Glycine) | Ferrous Bisglycinate vs. Ferrous Sulfate | In vivo (Humans) | Ferrous bisglycinate showed significantly higher absorption than ferrous sulfate. | |
| Amino Acids (Methionine & Threonine) | Iron (unspecified form) | In vivo (Humans) | Combined ingestion with iron led to a higher hemoglobin level compared to iron alone. | |
| Amino Acids (Valine, Histidine) | Iron (unspecified form) | In vivo (Children) | Valine and histidine promoted iron absorption, with valine showing a stronger effect than ascorbic acid. |
Expert Interpretation: The available data consistently points to ascorbic acid as a highly effective enhancer of non-heme iron absorption, including ferrous salts. Its dual action of reduction and chelation appears to be particularly potent. Citric acid also demonstrates a positive effect, primarily through its chelation properties that improve solubility. Amino acids show considerable promise, with chelated forms like ferrous bisglycinate exhibiting superior bioavailability. The specific choice of amino acid may also play a role in the extent of absorption enhancement.
Mechanisms of Action: How Enhancers Facilitate this compound Absorption
Understanding the underlying mechanisms is critical for rational drug formulation. The following sections detail the modes of action for each class of enhancer.
Ascorbic Acid: The Reducer and Chelator
Ascorbic acid (Vitamin C) enhances this compound absorption through a two-pronged approach:
-
Reduction of Ferric Iron: In the gastrointestinal tract, some ferrous iron (Fe²⁺) from this compound can be oxidized to the less soluble ferric iron (Fe³⁺). Ascorbic acid is a potent reducing agent that can convert Fe³⁺ back to Fe²⁺, the form that is readily transported across the intestinal epithelium by the Divalent Metal Transporter 1 (DMT1).
-
Chelation: Ascorbic acid can form a soluble chelate with iron. This complex remains stable and soluble in the alkaline environment of the small intestine, preventing the precipitation of iron hydroxides and making the iron more available for absorption.
Caption: Mechanism of Ascorbic Acid in Enhancing this compound Absorption.
Citric Acid: The Solubilizing Chelator
Similar to ascorbic acid, citric acid's primary role in enhancing iron absorption is through chelation. It forms a soluble complex with ferrous iron, which helps to maintain its solubility in the duodenum's alkaline pH, thereby increasing its availability for transport into the enterocytes. While it does not possess the reducing capabilities of ascorbic acid, its ability to prevent iron precipitation is a significant contributor to enhanced bioavailability.
Caption: Mechanism of Citric Acid in Enhancing this compound Absorption.
Amino Acids: Chelation and Alternative Transport Pathways
Amino acids enhance ferrous iron absorption through chelation, forming stable, neutrally charged complexes. This has two key advantages:
-
Protection from Inhibitors: The chelated structure protects the iron from interacting with dietary inhibitors like phytates and polyphenols.
-
Alternative Absorption Pathways: While some iron from amino acid chelates is absorbed via the DMT1 transporter, evidence suggests that intact iron-amino acid complexes may also be absorbed through peptide or amino acid transporters, bypassing the traditional iron absorption pathway.
Caption: Mechanism of Amino Acids in Enhancing this compound Absorption.
Experimental Protocols for Assessing this compound Absorption
To enable robust and reproducible research, this section provides detailed methodologies for both in vitro and in vivo assessment of this compound absorption and the efficacy of its enhancers.
In Vitro Model: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the intestinal permeability and absorption of various compounds, including iron.
Objective: To determine the intestinal permeability of this compound and the effect of absorption enhancers by measuring iron uptake in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Absorption enhancers (ascorbic acid, citric acid, amino acids)
-
Cell lysis buffer
-
Ferritin ELISA kit
-
BCA protein assay kit
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Allow cells to differentiate for 19-21 days, changing the medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers are ready for experiments when TEER values are stable and >250 Ω·cm².
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound and each absorption enhancer in deionized water.
-
Prepare transport medium (e.g., HBSS) with the desired concentrations of this compound, both with and without the enhancers to be tested. Adjust the pH to approximately 6.0 to mimic the duodenal environment.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test solutions to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh transport medium to the basolateral (lower) chamber.
-
Incubate the plates at 37°C on an orbital shaker for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Quantification of Iron Uptake:
-
Wash the cell monolayers with PBS to remove any residual iron.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin levels are an indicator of intracellular iron storage and thus, iron uptake.
-
Measure the total protein content of the cell lysates using a BCA protein assay kit.
-
Normalize the ferritin concentration to the total protein content (ng ferritin/mg protein).
-
-
Data Analysis:
-
Compare the normalized ferritin concentrations in cells treated with this compound alone to those treated with this compound and an enhancer.
-
A statistically significant increase in ferritin concentration in the presence of an enhancer indicates a positive effect on iron absorption.
-
Caption: Workflow for Caco-2 Cell Permeability Assay for Iron Absorption.
In Vivo Model: Rat Bioassay for Iron Bioavailability
Animal models, particularly rats, are invaluable for assessing the overall bioavailability of iron from different formulations, as they account for the complex physiological processes of digestion and absorption.
Objective: To determine the in vivo bioavailability of this compound and the effect of absorption enhancers in an iron-deficient rat model.
Materials:
-
Male weanling Sprague-Dawley or Wistar rats
-
Iron-deficient diet (e.g., AIN-93G modified to contain <5 mg iron/kg)
-
Standard rat chow
-
This compound
-
Absorption enhancers
-
Metabolic cages for feces and urine collection
-
Equipment for blood collection (e.g., tail vein or cardiac puncture)
-
Hemoglobin assay kit
-
Spectrophotometer
Step-by-Step Methodology:
-
Induction of Iron Deficiency Anemia:
-
Acclimate weanling rats for one week on a standard diet.
-
Divide the rats into experimental groups.
-
Feed all experimental groups an iron-deficient diet for 4-6 weeks to induce anemia. A control group should be maintained on a standard iron-replete diet.
-
Monitor body weight and hemoglobin levels weekly. Anemia is typically confirmed when hemoglobin levels drop below 7 g/dL.
-
-
Repletion Phase:
-
Once anemia is established, switch the experimental groups to diets containing this compound at a specific concentration (e.g., 20 mg iron/kg diet), either alone or in combination with the absorption enhancers being tested.
-
Maintain a negative control group on the iron-deficient diet and a positive control group on a diet supplemented with a highly bioavailable iron source like ferrous sulfate.
-
-
Measurement of Iron Bioavailability:
-
Hemoglobin Repletion Efficiency:
-
Continue the repletion diets for 2-3 weeks.
-
Measure final hemoglobin concentrations and body weights.
-
Calculate the hemoglobin repletion efficiency (HRE) using the following formula: HRE (%) = [(Final Hb - Initial Hb) x Body Weight Gain (g)] / Total Iron Intake (mg) x 100
-
-
Apparent Absorption (Balance Study):
-
During the repletion phase, house the rats in metabolic cages for a defined period (e.g., 3-5 days).
-
Collect all feces and any spilled food.
-
Analyze the iron content of the diet and the feces using atomic absorption spectrophotometry.
-
Calculate apparent iron absorption using the formula: Apparent Absorption (%) = [(Total Iron Intake - Fecal Iron Excretion) / Total Iron Intake] x 100
-
-
-
Data Analysis:
-
Compare the HRE and apparent absorption values between the group receiving this compound alone and the groups receiving this compound with enhancers.
-
A statistically significant increase in these parameters in the presence of an enhancer indicates improved in vivo bioavailability.
-
Caption: Workflow for In Vivo Rat Bioassay of Iron Bioavailability.
Conclusion and Future Directions
This guide provides a comprehensive overview of the current understanding of this compound absorption enhancers. Ascorbic acid, citric acid, and specific amino acids all demonstrate significant potential to improve the bioavailability of this important iron salt. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the nuances of these interactions.
Future research should focus on direct, well-controlled comparative studies that evaluate a range of enhancers for this compound under identical in vitro and in vivo conditions. Furthermore, exploring the synergistic effects of combining different classes of enhancers could lead to the development of novel, highly bioavailable iron formulations. The ultimate goal is to translate these findings into more effective and better-tolerated therapies for the global challenge of iron deficiency anemia.
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Iron Absorption: Factors, Limitations, and Improvement Methods. ACS Omega. [Link]
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Why is ascorbic acid (Vitamin C) used in conjunction with iron supplementation? Dr.Oracle. [Link]
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The absorption and metabolism of iron amino acid chelate. PubMed. [Link]
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Ascorbic acid--important for iron metabolism. PubMed. [Link]
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How does vitamin C increase iron uptake? Biology Stack Exchange. [Link]
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Interaction of vitamin C and iron. PubMed. [Link]
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Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells. National Institutes of Health. [Link]
-
The absorption and metabolism of iron amino acid chelate. SciELO. [Link]
-
The absorption and metabolism of iron amino acid chelate. ResearchGate. [Link]
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[Effects of ascorbic acid and citric acid on iron bioavailability in an in vitro digestion/ Caco-2 cell culture model]. PubMed. [Link]
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Enhancers of Iron Absorption: Ascorbic Acid and other Organic Acids. IMR Press. [Link]
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The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability. PubMed. [Link]
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Iron Amino Acid Chelates. IMR Press. [Link]
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[Effects of ascorbic acid and citric acid on iron bioavailability in an in vitro digestion/ Caco-2 cell culture model] | Request PDF. ResearchGate. [Link]
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Caco2 assay protocol. Unknown Source. [Link]
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Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells. MDPI. [Link]
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Citric Acid Mediates the Iron Absorption from Low Molecular Weight Human Milk Fractions. ResearchGate. [Link]
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Citric acid mediates the iron absorption from low molecular weight human milk fractions. PubMed. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Effect of ascorbic acid and citric acid on bioavailability of iron from Tegillarca granosa via an in vitro digestion/Caco-2 cell culture system. PubMed. [Link]
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Development of rat and mouse models of heme-iron absorption. JCI Insight. [Link]
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Solubility of Iron in Model Systems Containing Organic Acids and Lignin. PubMed. [Link]
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Determination of iron absorption by rat bioassay. Evaluation of methods of dosing 59Fe on radioiron absorption from plant diets. PubMed. [Link]
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Effect of Iron Status in Rats on the Absorption of Metal Ions from Plant Ferritin. National Institutes of Health. [Link]
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What is the mechanism of this compound trihydrate? Patsnap Synapse. [Link]
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Any acid substance, including vinegar, citric acid and vitamin C (ascorbic acid) can enhance iron absorption from sources of ino. Unknown Source. [Link]
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The absorption of iron, with or without supplements of single amino acids and of ascorbic acid, in healthy and Fe-deficient children. PubMed. [Link]
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Citric acid mediates the iron absorption from low molecular weight human milk fractions. ACS Publications. [Link]
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A short-term intervention of ingesting iron along with methionine and threonine leads to a higher hemoglobin level than that with iron alone in young healthy women: a randomized, double-blind, parallel-group, comparative study. National Institutes of Health. [Link]
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Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate. National Institutes of Health. [Link]
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Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food. Biosciences Biotechnology Research Asia. [Link]
-
Increased iron bioavailability from lactic-fermented vegetables is likely an effect of promoting the formation of ferric iron (Fe3+). National Institutes of Health. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ferrous Lactate
Navigating the landscape of laboratory waste requires a diligent and informed approach. This guide provides an in-depth, procedural framework for the safe and compliant disposal of ferrous lactate (C₆H₁₀FeO₆). As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to ensure that our chemical waste is managed in a way that protects both personnel and the environment. This document is structured to provide not just instructions, but a clear understanding of the causality behind each recommended step, empowering you to make safe and compliant decisions.
Section 1: Hazard Assessment and Characterization of this compound
This compound, the iron(II) salt of lactic acid, is commonly used in pharmaceutical formulations and as a food additive[1][2]. While it is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) for normal handling, it is crucial to understand its potential risks to inform proper handling and disposal protocols[1][3][4][5].
A review of Safety Data Sheets (SDS) indicates that this compound may present the following hazards:
-
Harmful if swallowed: Ingestion of large quantities can lead to gastrointestinal irritation, nausea, and vomiting[1][6].
-
Causes skin and serious eye irritation: Direct contact with the powder can cause irritation[6].
-
May cause respiratory irritation: Inhalation of dusts should be avoided, as it may irritate the respiratory tract[1][6].
It is important to note that this compound is not considered a carcinogen by IARC, ACGIH, NTP, or OSHA[3][4][6]. Furthermore, it is not classified as dangerous goods for transport, which simplifies shipping to disposal facilities[3].
The critical first step in waste management is waste characterization . While pure, unused this compound is often considered non-hazardous, its classification can change dramatically based on its use in the laboratory. If this compound becomes mixed with or contaminated by substances that are regulated as hazardous waste (e.g., certain solvents, heavy metals, or toxic organic compounds), the entire waste mixture must be treated as hazardous[7][8]. The ultimate responsibility for correct waste determination lies with the waste generator.
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling or preparing this compound for disposal, ensuring personal safety is paramount. The following PPE is recommended based on standard laboratory safety protocols and the material's hazard profile.
Essential Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles, approved under standards like NIOSH or EN 166(EU)[6]. | To prevent eye irritation from airborne dust or accidental splashes[6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin irritation upon direct contact[6]. Gloves should be disposed of after use in accordance with good laboratory practices[6]. |
| Body Protection | A standard lab coat. | To protect skin and clothing from contamination[6]. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is unavoidable or ventilation is poor[3]. | To prevent respiratory tract irritation from inhaling dust[1][6]. |
Safe Handling Practices:
-
Work in a well-ventilated area to minimize dust accumulation.
-
Wash hands thoroughly after handling the substance[6].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[6].
Section 3: Spill Management Protocol
In the event of a spill, a swift and correct response is essential to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Secure the Area: Ensure adequate ventilation. Restrict access to the spill area to essential personnel with appropriate PPE[3].
-
Contain the Spill: For solid this compound, prevent the powder from becoming airborne.
-
Clean Up: Gently sweep or shovel the spilled material into a suitable, closed container labeled for waste disposal[6][9]. Avoid dry sweeping that creates dust. If necessary, lightly moisten the material with water to minimize dust generation.
-
Decontaminate: Clean the spill area with water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) should be placed in the same waste container as the spilled chemical.
-
Seek Medical Attention: If exposure occurs and symptoms develop, seek medical attention[1][6].
A critical environmental precaution is to never wash spilled this compound down the drain or allow it to enter waterways[3][4][6].
Section 4: this compound Waste Disposal Workflow
The following workflow provides a logical pathway for determining the correct disposal route for your this compound waste. This process is crucial for ensuring regulatory compliance.
Caption: Decision workflow for classifying this compound waste.
Section 5: Disposal Procedures
Based on the determination from the workflow above, follow the appropriate protocol.
Protocol 5.1: Disposal of Uncontaminated (Non-Hazardous) this compound
This protocol applies only to pure, unused this compound or waste that has been confirmed to be free of hazardous contaminants.
-
Containerization: Place the solid this compound waste into a sturdy, sealable container. A clean, empty stock container is often a good choice. Ensure the container is tightly closed to prevent spills[4][6].
-
Labeling: Clearly label the container with "this compound" and "Non-Hazardous Waste." Accurate labeling prevents accidental mismanagement.
-
Disposal: Dispose of the container in accordance with your institution's procedures for non-hazardous solid chemical waste. This may be through the general waste stream if permitted, but always confirm with your facility's Environmental Health & Safety (EHS) department, as local regulations vary[1][3].
Protocol 5.2: Disposal of Contaminated (Hazardous) this compound
This protocol is mandatory if this compound is mixed with any substance classified as hazardous waste.
-
Containerization: Place the waste in a container that is chemically compatible with all components of the mixture. The container must be in good condition and have a secure, tight-fitting lid[7].
-
Labeling: Label the container with the words "HAZARDOUS WASTE "[7]. List all chemical constituents by their full name and approximate percentages. Acronyms or chemical formulas are not acceptable[7].
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. Ensure it is stored away from incompatible materials[7].
-
Arrange for Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor[6]. Do not attempt to dispose of this waste through standard channels.
Section 6: Overarching Regulatory Framework
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][10]. These federal laws, along with state and local statutes, establish a "cradle-to-grave" system for managing hazardous waste. As the generator of the waste, you are legally responsible for its safe management from the point of generation to its final disposal[7]. Adhering to the protocols in this guide is the first step toward fulfilling this critical responsibility.
References
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This compound MSDS/SDS | Supplier & Distributor - Eleph Citrics. Source: Eleph Citrics. [Link]
-
This compound Gluconate SDS MSDS Sheet of Manufacturers - Anmol Chemicals. Source: Anmol Chemicals. [Link]
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This compound | C6H10FeO6 | CID 22197 - PubChem. Source: National Center for Biotechnology Information, PubChem. [Link]
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This compound - Ataman Kimya. Source: Ataman Kimya. [Link]
-
Iron Lactate MSDS/SDS | Supplier & Distributor - Eleph Citrics. Source: Eleph Citrics. [Link]
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E585 this compound - Additives - Food - Risks/Facts/Backgrounds. Source: Food-Risks.com. [Link]
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This compound MSDS CasNo.5905-52-2 - LookChem. Source: LookChem. [Link]
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Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Source: Purdue University. [Link]
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Chemical Waste | Environmental Health & Safety (EHS). Source: The University of Texas at Austin. [Link]
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste - Federal Register. Source: Federal Register. [Link]
Sources
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- 2. E585 this compound - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound MSDS CasNo.5905-52-2 [m.lookchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
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- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. This compound Gluconate SDS MSDS Sheet of Manufacturers [anmol.org]
- 10. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
A Senior Application Scientist's Guide to Handling Ferrous Lactate
Welcome to your comprehensive guide on the safe and effective handling of Ferrous lactate. As a dedicated partner in your research, we understand that excellence in the lab begins with a foundation of safety and procedural clarity. This document is designed to provide you, our esteemed researchers, scientists, and drug development professionals, with essential, immediate safety and logistical information for working with this compound. Our goal is to empower your innovative work by ensuring a secure and efficient laboratory environment.
Understanding this compound: A Quick Overview
This compound, the iron(II) salt of lactic acid, is a greenish-white crystalline powder or crystal. It is commonly used in the pharmaceutical and food industries as an iron supplement for treating iron-deficiency anemia and for food fortification. Its application in research is varied, often involving studies on iron absorption, nutritional analysis, and as a component in cell culture media.
While beneficial in its applications, it is crucial to handle this compound with a thorough understanding of its potential hazards and the necessary safety precautions. This guide will walk you through a risk-based approach to handling this compound, from initial preparation to final disposal.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Harmful if swallowed: Acute oral toxicity can lead to gastrointestinal distress, nausea, and vomiting.[1]
-
Causes skin irritation: Direct contact can result in skin irritation.[2]
-
Causes serious eye irritation: Contact with eyes can cause significant irritation.[2]
-
May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.[2]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning any work with this compound, it is imperative to conduct a task-specific risk assessment. This involves identifying the potential hazards associated with the procedure, evaluating the risks, and implementing appropriate control measures.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀FeO₆ | [2][3] |
| Molecular Weight | 233.99 g/mol | [2][3] |
| Appearance | Greenish-white crystalline powder or crystals | [2] |
| Solubility | Soluble in water, practically insoluble in ethanol | [3] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles are required to protect against dust particles and potential splashes.[1][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1][4] For tasks with a higher risk of exposure, consider double-gloving.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][4]
-
Respiratory Protection: For procedures that may generate significant dust, a NIOSH-approved N95 or P1 dust mask should be used.[2]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment and ensuring the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust.[1][4]
-
Avoid Dust Formation: Take care to minimize the generation of dust when weighing or transferring the powder.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Container: Store this compound in a tightly closed container to prevent oxidation and moisture absorption.[1][2]
-
Environment: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.
Experimental Protocol: Titrimetric Analysis of this compound
This protocol provides a step-by-step method for determining the purity of a this compound sample through titrimetric analysis, adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]
Materials:
-
This compound sample
-
100-ml volumetric flask
-
100-ml conical flask
-
Pipette (20 ml)
-
Burette
-
Formic acid (85% v/v)
-
0.1 N Potassium permanganate solution
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the dried this compound sample.
-
Transfer the weighed sample to a 100-ml volumetric flask.
-
Add distilled water to the flask to dissolve the sample, then dilute to the mark with distilled water and mix thoroughly.
-
Titration Setup: Pipette 20 ml of the sample solution into a 100-ml conical flask.
-
Add 5 ml of formic acid (85% v/v) to the conical flask.
-
Titration: Titrate the solution with 0.1 N potassium permanganate from a burette. The endpoint is reached when the solution turns a persistent pink color.
-
Calculation: Record the volume of potassium permanganate used. Each ml of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[2]
Safety Considerations for this Protocol:
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with skin and eyes.
-
Formic acid is corrosive. Handle with care in a fume hood and wear appropriate PPE.
Emergency and Disposal Plans
Being prepared for emergencies is a critical component of laboratory safety.
Emergency Procedures
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
